Product packaging for 1-Dodecene(Cat. No.:CAS No. 1124-14-7)

1-Dodecene

Cat. No.: B104418
CAS No.: 1124-14-7
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
This compound is an alkene that is dodecane containing one double bond at position 1. It is an intermediate used in the production of lubricants and surfactants. It has a role as a human metabolite and a mammalian metabolite. It is a dodecene and a volatile organic compound.
This compound has been reported in Glycine max, Saussurea involucrata, and other organisms with data available.
See also: Hydrogenated poly(C6-14 olefin;  2 cst) (monomer of);  Hydrogenated poly(C6-14 olefin;  4 cst) (monomer of);  Hydrogenated poly(C6-14 olefin;  6 cst) (monomer of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24<br>C12H24<br>CH3(CH2)9CH=CH2 B104418 1-Dodecene CAS No. 1124-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[1] This specific placement of the double bond enhances the compound's reactivity, making it a valuable intermediate in the synthesis of a wide range of chemicals.[1] It is a colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[1] This guide provides a comprehensive overview of the key chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic application.

Physical Properties

The physical properties of this compound are essential for its handling, storage, and use in various applications. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₂₄[1]
Molecular Weight 168.32 g/mol
Appearance Colorless liquid[1]
Odor Mild, pleasant[1]
Density 0.758 g/mL at 20 °C
Boiling Point 213-216 °C
Melting Point -35 °C
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone[1]
Table 2: Thermodynamic and Other Properties of this compound
PropertyValueReference
Flash Point 77 °C (closed cup)[2]
Autoignition Temperature 225 °C[2]
Vapor Pressure 0.2 mmHg at 20 °C
Vapor Density 5.8 (vs air)
Refractive Index (n20/D) 1.429
Viscosity 1.72 mm²/s at 20 °C
Octanol/Water Partition Coefficient (log Pow) 6.1[2]

Chemical Properties and Reactivity

As an alpha-olefin, this compound's reactivity is primarily dictated by the presence of the terminal double bond. This makes it susceptible to a variety of addition reactions.

  • Stability : this compound is stable under normal conditions. It is, however, incompatible with strong oxidizing agents, bases, and reducing agents.[2]

  • Reactivity : The double bond in this compound allows it to undergo several important reactions:

    • Hydroformylation : This is a key industrial process where this compound reacts with carbon monoxide and hydrogen, typically in the presence of a rhodium catalyst, to produce tridecanal.[1] This aldehyde is a precursor to long-chain alcohols used in detergents and plasticizers.

    • Polymerization : this compound can be polymerized, often with other olefins like ethylene, to produce specialty polymers with tailored properties.[3] The long alkyl side chain influences the polymer's crystallinity and mechanical properties.

    • Oxidation : The double bond can be cleaved by strong oxidizing agents to form shorter-chain carboxylic acids.[4]

    • Alkylation : It readily alkylates aromatic compounds in the presence of an acid catalyst, a reaction used in the synthesis of linear alkylbenzene sulfonates for detergents.

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is crucial for its application and quality control. The following are summaries of standard experimental protocols.

Determination of Boiling Point (Based on ASTM D86)

The boiling point of this compound is determined using the standard test method for distillation of petroleum products at atmospheric pressure, ASTM D86.[5][6][7][8] This method measures the boiling range characteristics of a liquid.

Principle: A 100 mL sample is distilled under controlled conditions.[8][9] The vapor temperature is recorded as a function of the volume of condensate collected. The initial boiling point (IBP) is the temperature at which the first drop of condensate falls from the condenser, and the final boiling point (FBP) is the maximum temperature reached during the test.[5]

Apparatus:

  • Distillation flask (125 mL)

  • Condenser and cooling bath

  • Flask support and heat source

  • Graduated receiving cylinder (100 mL)

  • Calibrated thermometer

Procedure Summary:

  • Measure 100 mL of the this compound sample into the distillation flask.

  • Place the flask in the heating apparatus and fit the thermometer and condenser.

  • The condenser bath is maintained at a specified temperature.

  • Heat the flask at a regulated rate to ensure a constant distillation rate.

  • Record the temperature at the initial boiling point and for each 10% increment of volume collected in the receiving cylinder.

  • Continue the distillation until the final boiling point is reached.

  • The observed vapor temperatures can be corrected for barometric pressure.[6]

Determination of Melting Point (Based on OECD 102)

The melting point of this compound, which is the temperature at which it transitions from a solid to a liquid, is determined according to OECD Guideline 102.[2][10]

Principle: A small, solidified sample of this compound is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed. For pure substances, this range is narrow.

Apparatus:

  • Capillary tube

  • Heating bath (liquid bath or metal block) with a controllable heating rate

  • Calibrated thermometer or temperature sensor

  • Magnifying lens for observation

Procedure Summary:

  • A small amount of liquid this compound is introduced into a capillary tube and then solidified by cooling.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a constant, slow rate (e.g., 1-2 °C per minute) close to its melting point.

  • The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.

Determination of Density (Based on OECD 109)

The density of liquid this compound can be determined using several methods outlined in OECD Guideline 109, such as the oscillating densitometer, hydrometer, or pycnometer method.[6][11][12][13][14]

Principle (Pycnometer Method): The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer) at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting stopper with a capillary)

  • Thermostatic bath

  • Analytical balance

Procedure Summary:

  • The empty pycnometer is cleaned, dried, and weighed.

  • The pycnometer is filled with this compound, avoiding air bubbles, and placed in a thermostatic bath at a specified temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the calibration mark, and the outside of the pycnometer is cleaned and dried.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the this compound (filled weight minus empty weight) by the known volume of the pycnometer.

Determination of Viscosity (Based on OECD 114)

The viscosity of this compound is determined following the methods described in OECD Guideline 114.[15][16] For a Newtonian liquid like this compound, a capillary viscometer is commonly used.

Principle (Capillary Viscometer): The time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary is measured. The kinematic viscosity is then calculated from this flow time and the calibration constant of the viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Thermostatic bath to maintain a constant temperature

  • Stopwatch

Procedure Summary:

  • The viscometer is charged with a specific amount of this compound.

  • The viscometer is placed vertically in a thermostatic bath at the desired temperature (e.g., 20 °C) and allowed to reach thermal equilibrium.

  • The liquid is drawn up through the capillary to a point above the upper timing mark.

  • The time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured accurately.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. At least two determinations should be made.

Visualizations of Chemical Applications

The following diagrams, created using the DOT language, illustrate a key synthetic workflow and a fundamental chemical principle related to this compound.

Hydroformylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Product Separation cluster_products Final Products & Analysis Dodecene This compound Reactor High-Pressure Reactor (e.g., Autoclave) Dodecene->Reactor SynGas Syngas (CO + H₂) SynGas->Reactor Catalyst Rhodium Catalyst + Ligand Catalyst->Reactor Distillation Distillation Column Reactor->Distillation Crude Product Product Tridecanal (Aldehyde) Distillation->Product Purified Product Byproducts Isomers & Alkanes Distillation->Byproducts Byproducts Analysis GC-MS Analysis Product->Analysis Solubility_Principle cluster_solute Solute cluster_solvents Solvents cluster_outcome Outcome Dodecene This compound (Nonpolar) Soluble Soluble ('Like Dissolves Like') Dodecene->Soluble Insoluble Insoluble Dodecene->Insoluble Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->Soluble Polar Polar Solvents (e.g., Water, Methanol) Polar->Insoluble

References

An In-depth Technical Guide to the Synthesis and Production of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and industrial production of 1-dodecene, a critical linear alpha-olefin used as a versatile building block in various chemical industries, including the synthesis of surfactants, lubricants, and polymers. The guide details the predominant manufacturing routes, focusing on the oligomerization of ethylene using Ziegler-Natta, metallocene, and other transition metal-based catalyst systems. Additionally, the Fischer-Tropsch synthesis is discussed as an alternative pathway. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and employs visualizations to elucidate reaction pathways and experimental workflows, catering to the needs of researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound (C₁₂H₂₄) is a linear alpha-olefin (LAO) of significant commercial interest due to the terminal position of its double bond, which imparts high reactivity for various chemical transformations. Its primary applications lie in the production of detergents, synthetic lubricants, plasticizers, and as a comonomer in polymerization processes. The growing demand for biodegradable detergents and high-performance synthetic oils has propelled the development of efficient and selective methods for this compound synthesis. This guide delves into the principal industrial processes for this compound production, with a focus on the underlying chemistry, catalytic systems, and reaction engineering.

Ethylene Oligomerization: The Dominant Industrial Route

The vast majority of commercially produced this compound is synthesized through the oligomerization of ethylene. This process involves the catalytic linking of ethylene monomers to form a distribution of linear alpha-olefins with varying chain lengths. The product distribution is highly dependent on the catalyst system and process conditions employed.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, traditionally used for olefin polymerization, can be tailored for the selective oligomerization of ethylene to produce linear alpha-olefins. These catalyst systems typically consist of a transition metal halide from groups IV-VIII (e.g., titanium tetrachloride) and an organoaluminum compound (e.g., triethylaluminum).[1][2]

Catalyst Preparation:

  • Caution: Organoaluminum compounds are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried and cooled under an inert atmosphere.

  • In a dry, inert atmosphere glovebox, a Schlenk flask is charged with anhydrous magnesium chloride (MgCl₂).

  • Anhydrous titanium tetrachloride (TiCl₄) is added dropwise to the MgCl₂ suspension in a suitable anhydrous solvent (e.g., heptane) with vigorous stirring.[3]

  • The mixture is heated to a specific temperature (typically 80-100 °C) for a defined period to ensure proper catalyst formation.

  • The resulting solid procatalyst is washed multiple times with an anhydrous hydrocarbon solvent to remove unreacted components.

Oligomerization Reaction:

  • A high-pressure autoclave reactor is thoroughly dried and purged with ethylene.

  • An anhydrous solvent, such as toluene or hexane, is introduced into the reactor.

  • The Ziegler-Natta procatalyst is suspended in the solvent.

  • The cocatalyst, typically an organoaluminum compound like triethylaluminum (Al(C₂H₅)₃), is carefully injected into the reactor.[2]

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 30-50 bar) and heated to the reaction temperature (e.g., 120-180 °C).

  • The reaction is allowed to proceed for a set duration, with ethylene being continuously fed to maintain the pressure.

  • Upon completion, the reaction is quenched by the addition of a deactivating agent, such as a small amount of alcohol or water.

Product Work-up and Purification:

  • The catalyst residue is removed by filtration.

  • The solvent and unreacted ethylene are removed by distillation.

  • The resulting mixture of linear alpha-olefins is separated by fractional distillation under reduced pressure to isolate the this compound fraction.

Metallocene Catalysis

Metallocene catalysts, characterized by their well-defined single-site nature, offer greater control over the product distribution in ethylene oligomerization compared to traditional Ziegler-Natta systems.[4] These catalysts typically consist of a Group IV metallocene complex (e.g., a zirconocene) activated by a cocatalyst, most commonly methylaluminoxane (MAO).[5]

Catalyst System Preparation:

  • All manipulations are performed under an inert atmosphere.

  • The metallocene precursor, such as bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂), is dissolved in an anhydrous solvent like toluene.

  • The cocatalyst, methylaluminoxane (MAO), is added to the metallocene solution. The molar ratio of Al to Zr is a critical parameter influencing catalytic activity and product distribution.

Oligomerization Reaction:

  • A stainless-steel autoclave reactor is prepared as described for the Ziegler-Natta process.

  • The activated metallocene catalyst solution is injected into the reactor containing the solvent.

  • Ethylene is introduced to the desired pressure (e.g., 10-40 bar), and the reactor is brought to the reaction temperature (e.g., 60-100 °C).

  • The reaction is maintained for the desired time, with continuous ethylene feeding.

  • The reaction is terminated by venting the ethylene and adding a quenching agent.

Product Work-up and Purification:

  • The catalyst is deactivated and precipitated by adding a polar solvent like methanol.

  • The catalyst residues are removed by filtration.

  • The solvent and lighter olefins are removed by distillation.

  • The remaining mixture of alpha-olefins is fractionally distilled under vacuum to isolate this compound.

Other Transition Metal-Based Catalysts

A variety of other transition metals, including nickel, chromium, and zirconium, form the basis of highly efficient ethylene oligomerization catalysts.

The Shell Higher Olefin Process (SHOP) is a major industrial process that produces a broad range of linear alpha-olefins. The key to this process is a nickel-phosphine catalyst.[6][7] The initial oligomerization produces a Schulz-Flory distribution of alpha-olefins. A subsequent isomerization and metathesis sequence is often employed to shift the product distribution towards the more commercially valuable fractions, including this compound.[6]

Catalyst: The catalyst is typically prepared in situ from a nickel salt (e.g., NiCl₂), a phosphine ligand (e.g., a diarylphosphino carboxylic acid), and a reducing agent (e.g., NaBH₄).[7]

Reaction Conditions: The oligomerization is typically carried out at temperatures of 80-120 °C and pressures of 70-140 bar in a polar solvent like 1,4-butanediol.[6]

Chromium-based catalysts, often supported on silica or alumina, are highly active for ethylene oligomerization.[8] Depending on the ligand system, these catalysts can be highly selective for specific oligomers, such as 1-hexene (trimerization) or 1-octene (tetramerization). While not the primary route for this compound, higher oligomers including this compound are also formed.

Catalyst System: A typical system consists of a chromium source (e.g., chromium(III) acetylacetonate), a diphosphine ligand (PNP), and a cocatalyst such as modified methylaluminoxane (MMAO).[8]

Reaction Conditions: The reaction is often conducted in a solvent like chlorobenzene at temperatures ranging from 30 to 90 °C and ethylene pressures of 10 to 45 bar.[3][8]

Zirconium-based catalysts, other than metallocenes, are also employed for ethylene oligomerization. These systems can produce linear alpha-olefins with high selectivity.

Catalyst System: A representative system involves a zirconium carboxylate precursor and an organoaluminum cocatalyst.[9]

Reaction Conditions: Typical conditions include temperatures around 80 °C and ethylene pressures of 20-30 bar. The Al/Zr molar ratio is a key parameter to control the product distribution.[9]

Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons. While typically aimed at producing synthetic fuels, the FT process can be tailored to produce linear alpha-olefins, including this compound, by careful selection of the catalyst and reaction conditions.[10][11]

Catalyst Preparation:

  • Iron-based catalysts are commonly used for alpha-olefin production. A typical preparation involves the co-precipitation of iron and zinc nitrates, followed by calcination.[10]

  • The calcined catalyst is then promoted with an alkali metal, such as sodium, via impregnation.[10]

Synthesis Reaction:

  • The catalyst is loaded into a fixed-bed reactor and activated (reduced) in a stream of hydrogen or synthesis gas at elevated temperatures.

  • Synthesis gas (H₂/CO ratio of approximately 2:1) is fed into the reactor at a specific space velocity.

  • The reaction is carried out at high temperatures (e.g., 300-350 °C) and pressures (e.g., 20 bar).[12]

Product Work-up and Purification:

  • The product stream exiting the reactor is cooled to condense the liquid hydrocarbons and water.

  • The hydrocarbon phase is separated from the aqueous phase.

  • The hydrocarbon mixture is then subjected to fractional distillation to separate the different olefin fractions, including this compound.

Quantitative Data

The following tables summarize key quantitative data for the different this compound synthesis methods, allowing for a comparative analysis of their performance.

Table 1: Product Distribution in Ethylene Oligomerization with Ni-Based Catalysts [1]

Catalyst SystemTemperature (°C)Pressure (bar)C4 (%)C6 (%)C8 (%)C10 (%)C12 (%)C14+ (%)
Ni-Aluminosilicate1800.1MajorMinorMinor---
Ni-MCM-411500.1DecreasesIncreasesIncreasesIncreasesMinor-

Table 2: Product Distribution in Ethylene Oligomerization with Zr-Based Catalysts [9]

Catalyst SystemAl/Zr RatioPressure (bar)α (Schulz-Flory)
[Zr(Oct)ₓ]20200.52
[Zr(Oct)ₓ]20300.60
[Zr(Oct)ₓ]10200.76

Table 3: Product Distribution in Ethylene Oligomerization with Cr-Based Catalysts [3]

Ligand SystemTemperature (°C)Pressure (bar)1-Hexene (wt%)1-Octene (wt%)C10+ (wt%)
PNP (N-aryl)454524.272.12.0
PCCP--64.1-28.4

Table 4: Performance of Fischer-Tropsch Synthesis for Alpha-Olefin Production [10]

CatalystTemperature (°C)Pressure (MPa)CO Conversion (%)Olefin Selectivity (%)α-Olefin Yield (C₂-C₃₂) (%)
Na₀.₂/Fe₁Zn₁.₂Oₓ (400)3402.0-61.326.6

Visualizations

Signaling Pathways and Experimental Workflows

Ethylene_Oligomerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_purification Product Purification Catalyst_Precursor Transition Metal Precursor Active_Catalyst Active Catalyst System Catalyst_Precursor->Active_Catalyst Ligand Ligand/Support Ligand->Active_Catalyst Cocatalyst Cocatalyst (e.g., Organoaluminum) Cocatalyst->Active_Catalyst Reactor High-Pressure Reactor Active_Catalyst->Reactor Ethylene Ethylene Feed Ethylene->Reactor Quenching Quenching Reactor->Quenching Reaction Mixture Filtration Catalyst Removal Quenching->Filtration Distillation1 Solvent Removal Filtration->Distillation1 Fractional_Distillation Fractional Distillation Distillation1->Fractional_Distillation One_Dodecene This compound Fractional_Distillation->One_Dodecene Other_Olefins Other Alpha-Olefins Fractional_Distillation->Other_Olefins Cossee_Arlman_Mechanism M_H [M]-H M_Et [M]-Et M_H->M_Et Insertion M_Bu [M]-Bu M_Et->M_Bu Insertion M_Hex [M]-Hex M_Bu->M_Hex Insertion One_Butene 1-Butene M_Bu->One_Butene β-H Elimination M_Dodec [M]-C12H25 M_Hex->M_Dodec n C₂H₄ Insertion One_Hexene 1-Hexene M_Hex->One_Hexene β-H Elimination One_Dodecene This compound M_Dodec->One_Dodecene β-H Elimination C2H4 C₂H₄ C2H4->M_H C2H4->M_Et C2H4->M_Bu C2H4->M_Hex Fischer_Tropsch_Workflow Syngas Synthesis Gas (CO + H₂) Reactor Fischer-Tropsch Reactor Syngas->Reactor Condensation Condensation Reactor->Condensation Catalyst Fe or Co Catalyst Catalyst->Reactor Separation Phase Separation Condensation->Separation Fractional_Distillation Fractional Distillation Separation->Fractional_Distillation Hydrocarbon Phase Other_Products Other Hydrocarbons & Water Separation->Other_Products Aqueous Phase One_Dodecene This compound Fractional_Distillation->One_Dodecene Fractional_Distillation->Other_Products

References

1-Dodecene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Dodecene for Researchers and Scientists

Core Identification

CAS Number: 112-41-4[1][2][3][4]

Molecular Formula: C₁₂H₂₄[1][2][3][4][5]

Overview

This compound is an alpha-olefin consisting of a twelve-carbon chain with a double bond at the primary or alpha position.[6] This structural feature enhances its reactivity, making it a valuable intermediate in the synthesis of various chemical compounds.[1] It typically appears as a clear, colorless liquid with a mild, pleasant odor.[5][6][7] While insoluble in water, it is soluble in organic solvents like ethanol and ether.[1][5][8] Its primary applications are in the production of surfactants, lubricants, and as a monomer in polymer synthesis.[1]

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Weight 168.32 g/mol [3][4]
Boiling Point 213-216 °C[8][9]
Melting Point -35 °C[8][9][10]
Density 0.758 g/mL at 20 °C[8]
Flash Point 77 °C[8][9][10]
Autoignition Temperature 225 °C[10][11]
Vapor Density 5.81 (air = 1)[5][10]
Explosive Limits 0.6 - 5.4% (V)[8][12]
LogP (Octanol/Water) 6.1[5][10]

Key Experimental Protocols

Alkylation of Benzene with this compound

This process is crucial for the synthesis of linear phenyldodecanes, which are precursors for detergents. A study on this reaction utilized several non-zeolitic catalysts.[13]

Objective: To synthesize linear phenyldodecanes via the liquid-phase alkylation of benzene with this compound.

Catalysts: Non-zeolites such as clays, pillared clays, and clay-supported heteropolyacids (e.g., 20% DTP/K-10, where DTP is dodecatungstophosphoric acid).[13]

Methodology:

  • Reactant Ratio: A molar ratio of 1:10 of this compound to benzene was used to favor the formation of monoalkylated products.[13]

  • Catalyst Loading: The catalyst loading was maintained at 0.05 g/cm³.[13]

  • Reaction Temperature: The reaction was carried out at a temperature of 150 °C. At a lower temperature of 120 °C, the conversion of this compound was found to be 43%.[13]

  • Agitation: The reaction mixture was stirred at a speed of 1000 rpm in an autoclave.[13]

  • Outcome: The primary products are linear phenyldodecanes, with the potential for the formation of dialkylated products if the concentration of the olefin is high relative to benzene.[13]

Hydroformylation of this compound in Microemulsions

This protocol describes a method for producing tridecanal, a valuable chemical intermediate, from this compound using a water-soluble rhodium catalyst.

Objective: To achieve the hydroformylation of the long-chain olefin this compound in an aqueous multiphase system.[14][15]

Catalyst System: A water-soluble rhodium-ligand catalyst (e.g., rhodium/SulfoXantPhos) is used.[15]

Methodology:

  • Reaction Medium: A microemulsion is created using a non-ionic surfactant to mix the two immiscible liquid phases: water (containing the catalyst) and this compound.[14][15]

  • Reactants: Syngas (a mixture of H₂ and CO) is introduced into the system to initiate the reaction.[14]

  • Process: The reaction is carried out in a mini-plant consisting of a reactor-decanter system, which was operated continuously for over 100 hours to test its viability.[14]

  • Separation: After the reaction, the miscibility gap between the hydrophilic catalyst solution and the hydrophobic alkene/aldehyde mixture is utilized to separate the product and recycle the rhodium catalyst.[14]

  • Performance: Under optimized conditions, the reaction can achieve turnover frequencies of approximately 200 h⁻¹ with a high selectivity of 98:2 for the desired linear aldehyde.[14][15]

Visualized Workflow

Alkylation_Process cluster_reactants Reactants cluster_conditions Reaction Conditions Benzene Benzene 1_Dodecene This compound Reactor Autoclave Reactor 1_Dodecene->Reactor Catalyst 20% DTP/K-10 Clay Catalyst->Reactor Parameters 150 °C 1000 rpm Parameters->Reactor Alkylation Alkylation Reaction Reactor->Alkylation Product Linear Phenyl- dodecanes Alkylation->Product

Caption: Workflow for the catalytic alkylation of benzene with this compound.

References

An In-depth Technical Guide to the Solubility of 1-Dodecene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-dodecene, a key intermediate in the chemical and pharmaceutical industries. Understanding its behavior in various organic solvents is crucial for process design, reaction optimization, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Theoretical Framework of this compound Solubility

This compound (C₁₂H₂₄) is a long-chain alpha-olefin, a nonpolar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." This means it will readily dissolve in nonpolar or weakly polar organic solvents due to favorable van der Waals interactions between the solute and solvent molecules. Conversely, it is practically insoluble in highly polar solvents like water.[1][2][3]

The key factors influencing the solubility of this compound in a given solvent include:

  • Solvent Polarity: Nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., benzene, toluene) are excellent solvents for this compound.

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature.

  • Molecular Size and Shape: Similarities in molecular size and structure between this compound and the solvent can enhance solubility.

  • Intermolecular Forces: The dominant forces are London dispersion forces. The absence of strong dipole-dipole interactions or hydrogen bonding in this compound dictates its solubility profile.

The following diagram illustrates the primary factors that influence the solubility of this compound.

Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solute_Polarity Low Polarity Solubility Solubility Solute_Polarity->Solubility 'Like dissolves like' Solute_IMFs Van der Waals Forces Solute_IMFs->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility 'Like dissolves like' Solvent_IMFs Intermolecular Forces Solvent_IMFs->Solubility Solvent_Structure Molecular Structure Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility (minor effect for liquids)

Caption: Key factors influencing the solubility of this compound.

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific literature reveals a notable lack of specific quantitative binary solubility data for this compound in common organic solvents. Most available sources describe its solubility in qualitative terms.

Qualitative Solubility

This compound is widely reported to be soluble in a range of nonpolar and weakly polar organic solvents. It is consistently cited as being insoluble in water.[1][2][3][4]

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeExpected Solubility
Hydrocarbon Solvents (e.g., Hexane, Heptane)NonpolarHigh / Miscible[4]
Petroleum EtherNonpolarSoluble[1]
BenzeneNonpolar (Aromatic)High / Miscible
TolueneNonpolar (Aromatic)High / Miscible
Diethyl EtherWeakly PolarSoluble[2]
AcetonePolar AproticSoluble[2]
EthanolPolar ProticSoluble[2]
WaterPolar ProticInsoluble[1][2][3][4]
Quantitative Solubility Data

While binary solubility data is scarce, a study on the liquid-liquid equilibrium of the ternary system of This compound – 1,2-dodecene oxide – methanol provides some quantitative insight into the partial miscibility of this compound in methanol at 0.5°C. The data demonstrates that this compound and methanol are only partially miscible.

Table 2: Liquid-Liquid Equilibrium Data for the this compound (1) - 1,2-Dodecene Oxide (2) - Methanol (3) System at 0.5°C

Raffinate Layer Composition (wt %)Extract Layer Composition (wt %)
x₁ (this compound) x₂ (1,2-Dodecene Oxide)
95.80.0
85.010.3
75.019.8
65.029.2
55.038.8
45.048.1
35.057.5

Data extracted from Chemical Papers, 1977, 31(3), 329-334.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used isothermal static equilibrium method .

Principle

A surplus of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. Once equilibrium is established, the phases are allowed to separate, and a sample of the solvent-rich phase is carefully extracted. The concentration of the solute in this sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or gravimetric analysis.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvent: Organic solvent of interest (e.g., hexane, ethanol)

  • Apparatus:

    • Equilibrium vessel (e.g., jacketed glass reactor or sealed vials)

    • Thermostatic bath with precise temperature control (±0.1°C)

    • Magnetic stirrer or mechanical agitator

    • Syringes for sampling

    • Analytical balance (±0.0001 g)

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument

    • Volumetric flasks and pipettes

Detailed Methodology
  • Preparation of the Mixture:

    • Accurately weigh a known amount of the organic solvent into the equilibrium vessel.

    • Add an excess amount of this compound to the solvent. The presence of a distinct separate phase of this compound after equilibration is necessary to ensure saturation.

    • Seal the vessel to prevent evaporation of the solvent or solute.

  • Equilibration:

    • Place the vessel in the thermostatic bath set to the desired temperature.

    • Commence vigorous agitation to ensure intimate contact between the two phases.

    • Allow the mixture to equilibrate for a prolonged period (e.g., 24-48 hours). The required time should be determined by preliminary experiments, ensuring that the composition of the saturated phase does not change over time.

  • Phase Separation and Sampling:

    • Stop the agitation and allow the two liquid phases to separate completely while maintaining the constant temperature. This may take several hours.

    • Carefully extract a known volume or weight of the solvent-rich (saturated) phase using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility. Ensure that no part of the undissolved this compound phase is drawn.

  • Analysis of the Sample:

    • Gravimetric Method: Accurately weigh the collected sample. Gently evaporate the solvent under a controlled stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the this compound residue is achieved. The mass of the dissolved this compound and the mass of the solvent can then be calculated.

    • Gas Chromatography (GC) Method: Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations. Dilute the collected sample with a known amount of pure solvent. Inject the diluted sample and the calibration standards into the GC. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as mass fraction, mole fraction, or grams of solute per 100 g of solvent.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

The workflow for this experimental protocol is visualized below.

cluster_analysis 5. Quantitative Analysis prep 1. System Preparation (Add excess this compound to solvent in a sealed vessel) equil 2. Equilibration (Agitate at constant temperature for 24-48h) prep->equil sep 3. Phase Separation (Stop agitation, allow layers to separate at constant T) equil->sep sample 4. Sampling (Carefully withdraw aliquot of the saturated solvent phase) sep->sample gc Gas Chromatography (GC) sample->gc grav Gravimetric Analysis sample->grav calc 6. Calculation of Solubility (e.g., mole fraction, mass fraction) gc->calc grav->calc

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

1-Dodecene reactivity and reaction mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 1-Dodecene

Introduction

This compound is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1] As a long-chain hydrocarbon with a terminal double bond, it serves as a crucial intermediate in the chemical industry for the production of detergents, lubricants, and surfactants.[1][2] The presence of the double bond at the alpha position makes this compound highly reactive and susceptible to a variety of chemical transformations.[2] This guide provides a detailed overview of the core reactivity and reaction mechanisms of this compound, focusing on key industrial processes such as polymerization, hydroformylation, metathesis, hydrogenation, epoxidation, and alkylation. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Polymerization

Polymerization of this compound, particularly using transition metal catalysts, leads to the formation of poly(this compound), a polymer with potential applications as a specialty lubricant and in other material sciences. The properties of the resulting polymer, such as molecular weight and polydispersity, are highly dependent on the catalyst system and reaction conditions.

Data Presentation: Polymerization of this compound
Catalyst SystemCocatalyst/ActivatorSolventTemperature (°C)Polymer Yield ( kg/mol-Ti ·h)Mn ( g/mol )PDI (Mw/Mn)Reference
CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)[Ph₃C][B(C₆F₅)₄] / AlⁱBu₃ + Al(n-C₈H₁₇)₃n-Hexane-3041207.04 x 10⁵1.62[3]
CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)[Ph₃C][B(C₆F₅)₄] / AlⁱBu₃ + Al(n-C₈H₁₇)₃n-Hexane-401810-1.48[3]

Mn: Number-average molecular weight; PDI: Polydispersity Index

Experimental Protocol: Polymerization of this compound

A representative experimental protocol for the polymerization of this compound is as follows[3]:

  • A glass reactor is thoroughly dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).

  • The solvent (n-hexane) is introduced into the reactor, followed by the addition of the cocatalyst mixture, which includes triisobutylaluminum (AlⁱBu₃) and tri-n-octylaluminum (Al(n-C₈H₁₇)₃).

  • The reactor is cooled to the desired reaction temperature (e.g., -30°C).

  • This compound is then added to the reactor.

  • The polymerization is initiated by adding the catalyst solution, for instance, Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) activated with trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]).

  • The reaction is allowed to proceed for a specified time, after which it is quenched by the addition of acidified methanol.

  • The resulting polymer is precipitated, washed with methanol, and dried under vacuum to a constant weight.

Reaction Mechanism: Ziegler-Natta Polymerization

Ziegler_Natta_Polymerization Catalyst Active Catalyst [Ti]-R Coordination π-Complex Formation Catalyst->Coordination + this compound Monomer This compound Insertion Monomer Insertion Coordination->Insertion GrowingChain Growing Polymer Chain [Ti]-(CH₂-CH(C₁₀H₂₁))n-R Insertion->GrowingChain GrowingChain->Coordination + n(this compound) (Propagation) Termination Chain Termination GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Ziegler-Natta polymerization mechanism for this compound.

Hydroformylation

Hydroformylation, or the oxo process, is a significant industrial reaction that converts alkenes into aldehydes. For this compound, this reaction is particularly important for producing tridecanal, a precursor to detergents and plasticizers. The reaction typically employs rhodium-based catalysts and can be tuned to favor the formation of the linear aldehyde over its branched isomer.[4][5]

Data Presentation: Hydroformylation of this compound
Catalyst SystemLigandSolvent SystemTemperature (°C)Pressure (bar)Yield (%)n:iso ratioReference
Rh(acac)(CO)₂SulfoxantphosMicroemulsion (water/surfactant)9515~6098:2[6]
Rh(acac)(CO)₂BiphephosDMF/Decane95-11510-50>95 (conv.)up to 98:2[4]

n:iso ratio refers to the ratio of linear (n-tridecanal) to branched (2-methyl-dodecanal) aldehyde.

Experimental Protocol: Hydroformylation in a Thermomorphic Solvent System

The following is a generalized protocol for the hydroformylation of this compound[4]:

  • A high-pressure autoclave (e.g., a Parr reactor) is charged with the catalyst precursor, such as Rh(acac)(CO)₂, the ligand (e.g., Biphephos), this compound, and the solvent system (e.g., a mixture of dimethylformamide and decane).

  • The autoclave is sealed, purged several times with syngas (a mixture of CO and H₂), and then pressurized to the desired reaction pressure.

  • The reactor is heated to the reaction temperature while stirring.

  • The reaction progress is monitored by taking samples periodically and analyzing them via gas chromatography (GC).

  • After the reaction is complete, the reactor is cooled, and the pressure is released.

  • The product mixture can be separated from the catalyst by phase separation, especially in biphasic or thermomorphic systems.

Reaction Mechanism: Rh-Catalyzed Hydroformylation

Hydroformylation_Mechanism Precatalyst Rh(I) Precatalyst ActiveCatalyst HRh(CO)L₂ Precatalyst->ActiveCatalyst + H₂/CO PiComplex π-Alkene Complex ActiveCatalyst->PiComplex + this compound AlkylComplex Rhodium-Alkyl Complex PiComplex->AlkylComplex Hydride Migration AcylComplex Rhodium-Acyl Complex AlkylComplex->AcylComplex + CO (Migratory Insertion) OxidativeAddition Oxidative Addition of H₂ AcylComplex->OxidativeAddition + H₂ OxidativeAddition->ActiveCatalyst Reductive Elimination Aldehyde Tridecanal OxidativeAddition->Aldehyde

Caption: Catalytic cycle for the hydroformylation of this compound.

Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. In the case of this compound, self-metathesis results in the formation of 11-docosene and ethylene. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.

Data Presentation: Self-Metathesis of this compound
CatalystCatalyst Loading (ppm)AdditiveConversion (%)Selectivity (%) (to 11-docosene)Reference
Ru-CAAC Benzylidene Complex (Ru4)10None>95>98[7]
Hoveyda-Grubbs 2nd Gen. (HG2)-None~80-[8]

CAAC: Cyclic(alkyl)(amino)carbene

Experimental Protocol: Self-Metathesis of this compound

A general procedure for the self-metathesis of this compound is as follows[7]:

  • This compound is placed in a reaction vessel equipped with a magnetic stirrer.

  • The system is subjected to a vacuum to remove dissolved gases, particularly oxygen.

  • The reaction is conducted under reduced pressure or with a constant bubbling of an inert gas (e.g., argon) to facilitate the removal of the ethylene byproduct, which drives the reaction equilibrium towards the products.

  • The ruthenium catalyst, dissolved in a small amount of an appropriate solvent (e.g., toluene), is added to the this compound.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period.

  • The reaction can be terminated by adding a quenching agent like ethyl vinyl ether.

  • The product mixture is then analyzed, typically by GC, to determine conversion and selectivity.

Reaction Mechanism: Olefin Metathesis

Metathesis_Mechanism Catalyst [Ru]=CH-R Metallacyclobutane1 Ruthenacyclobutane Intermediate Catalyst->Metallacyclobutane1 + this compound [2+2] Cycloaddition Dodecene1 This compound Intermediate1 [Ru]=CH₂ Metallacyclobutane1->Intermediate1 Retro [2+2] Cycloaddition Metallacyclobutane2 Ruthenacyclobutane Intermediate Intermediate1->Metallacyclobutane2 + this compound [2+2] Cycloaddition Dodecene2 This compound Product 11-Docosene Metallacyclobutane2->Product Retro [2+2] Cycloaddition CatalystRegen [Ru]=CH₂ Metallacyclobutane2->CatalystRegen

Caption: Chauvin mechanism for the self-metathesis of this compound.

Hydrogenation

Hydrogenation of this compound saturates the double bond, converting it to dodecane. This reaction is typically carried out using heterogeneous or homogeneous catalysts, often based on noble metals like platinum, palladium, or ruthenium.

Data Presentation: Hydrogenation of this compound
Catalyst SystemSupportH₂ Pressure (atm)TemperatureTime (h)Conversion (%)Reference
Au@RuAl₂O₃4Room Temp.197 (with light)[9]
Au@RuAl₂O₃4Room Temp.18.8 (dark)[9]
Ni--~150°C--[10]
Experimental Protocol: Plasmon-Enhanced Hydrogenation

The following protocol describes the hydrogenation of this compound using a light-enhanced catalyst[9]:

  • A thick-walled borosilicate glass flask is charged with the catalyst (e.g., Au@Ru/Al₂O₃), a solvent (hexane), this compound, and an internal standard (decane).

  • The flask is connected to a pressurized hydrogen cylinder.

  • The system is evacuated and then filled with hydrogen to the desired pressure (e.g., 4 atm).

  • The reaction mixture is stirred at room temperature.

  • For plasmon-enhanced hydrogenation, the flask is irradiated with a light source of a specific wavelength (e.g., green LEDs).

  • After the reaction period, the product is filtered and analyzed by GC-MS to determine the conversion to dodecane.

Logical Relationship: Hydrogenation Process

Hydrogenation_Workflow Start Start Reactants This compound + H₂ Start->Reactants Adsorption Adsorption of Reactants on Catalyst Surface Reactants->Adsorption Catalyst Catalyst Surface (e.g., Ru, Ni) Catalyst->Adsorption Reaction Hydrogen Addition Across Double Bond Adsorption->Reaction Desorption Desorption of Product Reaction->Desorption Product Dodecane Desorption->Product End End Product->End

Caption: General workflow for the catalytic hydrogenation of this compound.

Epoxidation

Epoxidation of this compound introduces an oxygen atom across the double bond, forming 1,2-epoxydodecane (also known as this compound oxide).[11] This epoxide is a valuable intermediate for the synthesis of diols, surfactants, and other fine chemicals. The reaction is commonly achieved using peroxy acids or other oxidizing agents like hydrogen peroxide in the presence of a catalyst.[11][12]

Data Presentation: Properties of 1,2-Epoxydodecane
PropertyValueReference
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol
Boiling Point124-125 °C @ 15 mmHg
Density0.844 g/mL at 25 °C
Experimental Protocol: Epoxidation with Hydrogen Peroxide

A general protocol for the epoxidation of this compound can be adapted from procedures for other alkenes[12]:

  • This compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • A catalyst, such as methyltrioxorhenium (MTO) or a manganese-based complex, is added to the solution.

  • The mixture is cooled in an ice bath.

  • An aqueous solution of hydrogen peroxide (e.g., 30%) is added dropwise to the stirred reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction is quenched, for example, by adding a saturated solution of sodium thiosulfate.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude epoxide, which can be further purified by distillation or chromatography.

Reaction Mechanism: Prilezhaev Reaction

Caption: The Prilezhaev ("Butterfly") mechanism for epoxidation.

Alkylation

Friedel-Crafts alkylation of aromatic compounds with this compound is used to produce linear alkylbenzenes (LABs), which are key precursors for biodegradable detergents.[13] The reaction involves the electrophilic addition of the alkene to an aromatic ring, typically benzene, catalyzed by a strong acid like hydrofluoric acid or solid acid catalysts such as zeolites.

Data Presentation: Alkylation of Benzene with this compound
CatalystTemperature (°C)Benzene:this compound RatioThis compound Conversion (%)Reference
Zeolite Y908:1~96 (with 1-heptene)[13]
Beta Zeolite--High activity & stability[13]

(Note: Data for this compound specifically is limited in the provided search results, so analogous data is presented.)

Experimental Protocol: Zeolite-Catalyzed Alkylation

A representative protocol for the alkylation of benzene with a long-chain olefin is as follows[13]:

  • A glass flask equipped with a reflux condenser is charged with benzene and the zeolite catalyst.

  • The mixture is heated to the desired reaction temperature (e.g., 90°C) with stirring.

  • This compound is added to the mixture.

  • The reaction is allowed to proceed for a set time, with samples taken periodically to monitor the conversion of this compound and the formation of dodecylbenzene isomers.

  • After the reaction, the catalyst is separated by filtration.

  • The excess benzene is removed by distillation, and the product mixture is analyzed by GC.

Reaction Mechanism: Friedel-Crafts Alkylation

Alkylation_Mechanism Dodecene This compound Carbocation Secondary Carbocation Dodecene->Carbocation + H⁺ AcidCatalyst Acid Catalyst (H⁺) SigmaComplex Arenium Ion (σ-complex) Carbocation->SigmaComplex + Benzene Benzene Benzene Product Dodecylbenzene SigmaComplex->Product - H⁺ Product->AcidCatalyst (Catalyst Regeneration)

Caption: Electrophilic substitution for Friedel-Crafts alkylation.

Conclusion

This compound exhibits a rich and varied reactivity, centered around its terminal carbon-carbon double bond. This functional group allows for a wide range of transformations, including polymerization to form long-chain polymers, hydroformylation to produce valuable aldehydes, metathesis for chain modification, hydrogenation to yield saturated alkanes, epoxidation to create reactive intermediates, and alkylation for the synthesis of detergents. The mechanisms governing these reactions are well-established principles in organic and organometallic chemistry, and the careful selection of catalysts and reaction conditions allows for precise control over the resulting products. This versatility solidifies this compound's role as a cornerstone building block in the modern chemical industry.

References

1-Dodecene health and safety in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 1-Dodecene in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of this compound in a laboratory environment. The following sections detail the substance's properties, associated hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild, pleasant odor[1][2][3][4]. It is a long-chain alpha-olefin, insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone[4][5][6].

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC12H24[4][7]
Molecular Weight168.32 g/mol [2][4][6]
Boiling Point213-216 °C (415-421 °F)[2][3][5][8][9]
Melting Point-35 °C (-31 °F)[2][5][6][9]
Flash Point76-77 °C (169-171 °F)[3][5][6][8][9][10][11][12]
Autoignition Temperature225-255 °C (437-491 °F)[8][9][11][12]
Density0.758 g/mL at 20 °C[2][5][8]
Vapor Density5.8 (air = 1)[4][5][9]
Vapor Pressure0.2 mm Hg at 20 °C[5][8]
SolubilityInsoluble in water; soluble in ethanol, ether, acetone, petroleum ether[1][4][5][6]
Explosive Limits0.6% - 5.4% by volume[5][10][12]

Hazard Identification and Classification

This compound is classified as a combustible liquid and may be fatal if swallowed and enters the airways[8][10][13]. It can also cause skin and eye irritation[7][8].

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness
Hazardous to the Aquatic Environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Source:[8]

Table 3: NFPA 704 Diamond for this compound

CategoryRatingDescription
Health1May cause significant irritation.
Flammability2Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.
Instability0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special Hazards-

Source:[4][10]

Health Hazards and First Aid Measures

3.1. Routes of Exposure and Symptoms

  • Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard[8][10][13]. Ingestion can lead to aspiration pneumonitis[8][9].

  • Inhalation: Inhalation of high concentrations of vapors may cause respiratory tract irritation and could have a narcotic effect, leading to drowsiness or dizziness[1][3][4][8].

  • Skin Contact: May cause mild skin irritation[7]. Prolonged or repeated contact can defat the skin, leading to dryness or cracking[8][9].

  • Eye Contact: May cause eye irritation[1][7].

3.2. First Aid Protocols

  • Ingestion: Do NOT induce vomiting[1][2][8][9][10][13][14]. Immediately call a poison center or doctor/physician[7][8][10][13][14]. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration[14].

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[1][7]. If symptoms persist, seek medical advice[7][10][13].

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water[2][7][8][9]. If skin irritation occurs, get medical advice/attention[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do[1][2][7][8][9]. Continue rinsing and seek medical attention[7][8][9].

Handling and Storage Protocols

4.1. Safe Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the accumulation of vapors[3][7][8][9].

  • Keep away from heat, sparks, open flames, and other ignition sources[7][8][10]. No smoking in the handling area[3][7][8][9][10][13].

  • Use only non-sparking tools to prevent ignition[3][7][8].

  • Ground and bond containers and receiving equipment to prevent static discharge[1][7].

  • Avoid contact with skin and eyes[3][7][8].

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 5[7][8][10][13].

  • Wash hands thoroughly after handling[7][8].

4.2. Storage

  • Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources[5][7][8][10][13]. Storage temperature should be below +30°C[5][15].

  • Keep containers tightly closed when not in use[7][8][10][13].

  • Store separately from incompatible materials such as strong oxidizing agents, halogens, and inorganic acids[5][8][9].

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or a face shield. Contact lenses should not be worn.[4][7][8][9][16]
Skin Protection Neoprene or nitrile rubber gloves. Wear suitable protective clothing to prevent skin contact. Flame-resistant clothing may be appropriate.[4][5][7][8][9][16]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7][8][16]

Emergency eye wash fountains and safety showers should be readily available in the immediate work area[7].

Accidental Release and Disposal

6.1. Spill Response Protocol

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area (no smoking, flares, sparks, or flames)[1][3][8].

  • Ventilate the Area: Ensure adequate ventilation.

  • Evacuate Personnel: Evacuate unnecessary personnel from the spill area[7]. Isolate the spill or leak area for at least 50 meters (150 feet) in all directions[1].

  • Contain the Spill: Use dikes or absorbents to prevent the spill from spreading and entering sewers or waterways[1][7].

  • Absorb the Spill: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite[1][10][13].

  • Collect and Dispose: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal[1][3][7][8][10][13].

  • Clean the Area: Wash the spill area thoroughly.

6.2. Waste Disposal

  • Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations[7][8][10][13].

  • Incineration in a licensed chemical destruction plant is a recommended method of disposal[7][8].

  • Do not dispose of waste into sewers[7][8]. Avoid release to the environment[7][8][9].

Fire and Explosion Hazards

This compound is a combustible liquid with a flashpoint of 77°C[7][8][9]. Vapors are heavier than air and may travel to a source of ignition and flash back[1][3][8]. Containers may explode when heated[1][3][8].

  • Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide (CO2)[2][3][7][8][9][10].

  • Unsuitable Extinguishing Media: Do not use a high-volume water jet[10].

  • Firefighting Procedures: Exercise caution when fighting any chemical fire[7]. Wear self-contained breathing apparatus (SCBA) and full protective gear[7][16]. Use a water spray to cool fully closed containers[10].

Stability and Reactivity

  • Reactivity: this compound is generally stable under normal conditions[5][7]. It may react vigorously with strong oxidizing agents[1][3][8][9]. It can also react exothermically with reducing agents to release hydrogen gas[1][8]. In the presence of catalysts like acids, it may undergo exothermic polymerization[1][8].

  • Incompatible Materials: Strong oxidizing agents, bases, and reducing agents[3][5][7][8][9].

  • Hazardous Decomposition Products: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame[7][8].

Experimental Protocols and Workflows

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment before working with this compound.

RiskAssessment cluster_planning Planning Phase cluster_control Control Measures cluster_procedure Procedural Phase start Identify Experimental Need for this compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_hazards Assess Hazards: - Flammability - Aspiration Toxicity - Skin/Eye Irritation review_sds->assess_hazards evaluate_exposure Evaluate Potential Exposure Routes: - Inhalation - Dermal - Ingestion assess_hazards->evaluate_exposure select_ppe Select Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat evaluate_exposure->select_ppe engineering_controls Implement Engineering Controls: - Chemical Fume Hood - Ventilation select_ppe->engineering_controls safe_handling Define Safe Handling & Storage Procedures engineering_controls->safe_handling develop_sop Develop Standard Operating Procedure (SOP) safe_handling->develop_sop train_personnel Train Personnel on SOP and Emergency Procedures develop_sop->train_personnel proceed Proceed with Experiment train_personnel->proceed SpillResponse cluster_small_spill Small & Contained Spill cluster_large_spill Large or Uncontained Spill spill_detected This compound Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill alert_personnel Alert Personnel in Immediate Area assess_spill->alert_personnel Small evacuate Evacuate the Area assess_spill->evacuate Large don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain with Absorbent Material don_ppe->contain_spill cleanup Collect with Non-Sparking Tools contain_spill->cleanup dispose Dispose in Labeled Waste Container cleanup->dispose contact_ehs Contact Emergency Services / EH&S evacuate->contact_ehs secure_area Secure the Area, Prevent Entry contact_ehs->secure_area

References

An In-depth Technical Guide to the Thermochemical Properties of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for 1-dodecene (C₁₂H₂₄). The information compiled herein is crucial for professionals engaged in chemical research, materials science, and pharmaceutical development, where a precise understanding of a substance's energetic properties is paramount for process design, safety analysis, and reaction modeling. This document presents key thermochemical parameters in organized tables, details the experimental methodologies used for their determination, and provides a visualization of a relevant industrial production process.

Core Thermochemical Data of this compound

The following tables summarize the critical thermochemical properties of this compound, compiled from various reputable sources. These values are essential for calculations involving reaction energies, phase equilibria, and thermal stability.

Table 1: Enthalpy, Entropy, and Heat Capacity

PropertyValueUnitsConditions
Standard Enthalpy of Formation (liquid)-229.9kJ/mol298.15 K, 1 bar
Standard Enthalpy of Formation (gas)-169.1kJ/mol298.15 K, 1 bar
Standard Molar Entropy (liquid)461.9J/mol·K298.15 K, 1 bar
Molar Heat Capacity (liquid)360.66J/mol·K298.15 K
Molar Heat Capacity (ideal gas)389.04J/mol·K298.15 K

Table 2: Phase Transition Data

PropertyValueUnitsTemperature (K)
Normal Boiling Point486.2 ± 0.6K-
Melting Point238 ± 1K-
Triple Point237.93K-
Enthalpy of Vaporization60.78kJ/mol298.15 K
Enthalpy of Fusion19.87kJ/mol237.9 K
Entropy of Vaporization125.0J/mol·Kat Normal Boiling Point
Entropy of Fusion83.54J/mol·K237.9 K

Table 3: Critical Properties

PropertyValueUnits
Critical Temperature (Tc)658 ± 2K
Critical Pressure (Pc)19.3 ± 2.0bar

Experimental Protocols for Thermochemical Data Determination

The accurate determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the general methodologies for two such critical procedures.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is placed in a sample cup within a high-pressure vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water and the bomb itself, causing a rise in temperature.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the this compound sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat released by the ignition wire and any side reactions (such as the formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then derived using Hess's Law.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a versatile thermal analysis technique used to measure heat flow associated with phase transitions, such as melting and boiling, and to determine heat capacity.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in a small pan, usually made of aluminum. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample and reference at a constant rate over a specified temperature range. A constant flow of an inert gas, such as nitrogen, is maintained to prevent oxidation.

  • Heating/Cooling Cycle: The temperature of the DSC cell is ramped up or down. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Data Acquisition: As the sample undergoes a phase transition (e.g., melting), it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is recorded as a peak in the DSC thermogram. The temperature at the onset of the peak corresponds to the transition temperature (e.g., melting point). The area under the peak is directly proportional to the enthalpy of the transition (e.g., enthalpy of fusion).

  • Heat Capacity Measurement: By comparing the heat flow to the sample with the heat flow to a known standard (such as sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature.

Industrial Production of this compound: The Shell Higher Olefin Process (SHOP)

This compound is commercially produced through the oligomerization of ethylene. The Shell Higher Olefin Process (SHOP) is a prominent industrial method for this synthesis.[1] The following diagram illustrates the major steps in this process.

SHOP_Process Ethylene Ethylene Feed Oligomerization Oligomerization (Nickel Catalyst) Ethylene->Oligomerization Fractionation1 Fractionation Oligomerization->Fractionation1 C12_Dodecene C12 (this compound) Product Fractionation1->C12_Dodecene Lighter_Olefins Lighter Olefins (C4-C10) Fractionation1->Lighter_Olefins Heavier_Olefins Heavier Olefins (C14+) Fractionation1->Heavier_Olefins Isomerization Isomerization Lighter_Olefins->Isomerization Heavier_Olefins->Isomerization Metathesis Metathesis (Disproportionation) Isomerization->Metathesis Fractionation2 Fractionation Metathesis->Fractionation2 Desired_Olefins Desired Olefin Fractions Fractionation2->Desired_Olefins Recycle_Ethylene Recycled Ethylene Fractionation2->Recycle_Ethylene Recycle_Ethylene->Oligomerization

Shell Higher Olefin Process (SHOP) Workflow.

This guide provides a foundational understanding of the thermochemical properties of this compound, the experimental basis for these values, and an overview of its industrial synthesis. This information is intended to support further research and development activities where this compound is a compound of interest.

References

An In-depth Technical Guide to the Industrial Uses of 1-Dodecene in Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a pivotal building block in the chemical industry.[1] Its terminal double bond imparts high reactivity, making it a versatile precursor for a wide array of commercially significant products.[1] This technical guide provides a comprehensive overview of the primary industrial applications of this compound, focusing on its role in the synthesis of detergents, lubricants, and other specialty chemicals. The guide details the underlying chemical processes, presents key quantitative data, and outlines experimental protocols for major reactions.

Core Industrial Applications of this compound

The industrial utility of this compound is primarily centered on three major classes of chemical products:

  • Linear Alkylbenzene (LAB) for detergents

  • Polyalphaolefins (PAOs) for synthetic lubricants

  • Chemical Intermediates for plasticizers, surfactants, and other specialty chemicals

Production of Linear Alkylbenzene (LAB)

Linear alkylbenzene is the primary precursor for the production of linear alkylbenzene sulfonate (LAS), a major anionic surfactant used in household and industrial detergents.[2] The synthesis of LAB involves the Friedel-Crafts alkylation of benzene with this compound.[2]

Process Overview

The dominant industrial method for LAB production is the UOP Detal™ process, which utilizes a solid acid catalyst. This process has largely replaced older methods that used corrosive and hazardous liquid acids like hydrofluoric acid (HF) or aluminum chloride (AlCl₃).[3]

The overall process can be summarized in the following key stages:

  • Feed Preparation: High-purity this compound and benzene are fed into the reactor. The molar ratio of benzene to this compound is a critical parameter influencing product selectivity.[4][5]

  • Alkylation Reaction: The reactants are passed through a fixed-bed reactor containing a solid acid catalyst. The reaction is exothermic and is carried out in the liquid phase under controlled temperature and pressure.[5]

  • Product Separation: The reactor effluent, containing LAB, unreacted benzene, and heavier alkylated byproducts, is sent to a fractionation section for purification. Unreacted benzene is recycled back to the reactor.[6]

Chemical Pathway and Visualization

The alkylation of benzene with this compound proceeds through an electrophilic aromatic substitution mechanism. The primary product is a mixture of phenyldodecane isomers.

G cluster_reactants Reactants cluster_process Alkylation Process cluster_products Products This compound This compound Reactor Fixed-Bed Reactor (Solid Acid Catalyst) This compound->Reactor Benzene Benzene Benzene->Reactor Fractionation Fractionation Column Reactor->Fractionation Reactor Effluent Fractionation->Benzene Recycle Linear Alkylbenzene (LAB) Linear Alkylbenzene (LAB) Fractionation->Linear Alkylbenzene (LAB) Main Product Heavy Alkylate Heavy Alkylate Fractionation->Heavy Alkylate Byproduct

Figure 1: Production of Linear Alkylbenzene from this compound.
Quantitative Data

The efficiency of LAB production is highly dependent on the catalyst and reaction conditions. The following table summarizes typical quantitative data for the alkylation of benzene with this compound.

ParameterUOP Detal™ Process (Solid Acid Catalyst)Friedel-Crafts (Liquid Acid Catalyst)Reference(s)
Catalyst Proprietary Solid AcidAlCl₃ or HF[2][3]
Temperature 80-193 °C40-70 °C[5]
Pressure 5 atm1-10 atm[5]
Benzene:this compound Molar Ratio 2:1 to 10:15:1 to 10:1[2][5]
This compound Conversion >95%~90%[7]
LAB Selectivity HighHigh[7]
Experimental Protocol: Laboratory-Scale Friedel-Crafts Alkylation

This protocol describes a general laboratory procedure for the alkylation of benzene with this compound using a solid acid catalyst.

Materials:

  • This compound (reagent grade)

  • Benzene (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-Y)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle and temperature controller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the solid acid catalyst by heating at 120°C under vacuum for 4 hours.

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with benzene and the activated solid acid catalyst.

  • Heat the mixture to the desired reaction temperature with stirring.

  • Slowly add this compound to the reaction mixture from the dropping funnel over a period of 30 minutes.

  • Maintain the reaction at the set temperature for the desired reaction time, taking periodic samples for GC analysis to monitor the conversion of this compound.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the unreacted benzene and other volatiles by rotary evaporation.

  • The resulting crude product can be further purified by vacuum distillation to isolate the linear alkylbenzene.

Production of Polyalphaolefins (PAOs)

Polyalphaolefins are synthetic hydrocarbons used as high-performance lubricants.[8] They offer superior properties compared to mineral oils, including a higher viscosity index, better thermal stability, and lower pour points.[9] this compound is a common feedstock for the production of PAOs, often in combination with other alpha-olefins like 1-decene.[9]

Process Overview

The industrial synthesis of PAOs from this compound involves two main steps:

  • Oligomerization: this compound is polymerized to form a mixture of dimers, trimers, tetramers, and higher oligomers. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃) with a promoter (e.g., an alcohol), or aluminum chloride (AlCl₃).[6]

  • Hydrogenation: The resulting oligomer mixture, which contains double bonds, is hydrogenated to produce a fully saturated, stable hydrocarbon base oil.

Chemical Pathway and Visualization

The oligomerization of this compound is a cationic polymerization process. The distribution of oligomers can be controlled by adjusting the reaction conditions.

G cluster_reactants Reactants cluster_process PAO Synthesis cluster_products Products This compound This compound Oligomerization Oligomerization Reactor (Lewis Acid Catalyst) This compound->Oligomerization Hydrogenation Hydrogenation Reactor (e.g., Ni, Pd catalyst) Oligomerization->Hydrogenation Oligomer Mixture PAO Base Oil PAO Base Oil Hydrogenation->PAO Base Oil

Figure 2: Synthesis of Polyalphaolefins from this compound.
Quantitative Data

The properties of the final PAO product are determined by the oligomer distribution and the degree of branching, which are influenced by the catalyst and process conditions.

ParameterBF₃-based ProcessAlCl₃-based ProcessReference(s)
Catalyst BF₃ with alcohol/ether promoterAlCl₃[6]
Temperature 20-60 °C20-100 °C[10]
Pressure 0.4 MPaAtmospheric to moderate[10]
This compound Conversion >95%High[10]
Product Distribution Controllable mix of dimers, trimers, etc.Varies with conditions[11]
Viscosity Index of PAO 120-160120-150[10]
Pour Point of PAO -55 to -40 °C-50 to -35 °C[9]
Experimental Protocol: Laboratory-Scale Oligomerization

This protocol outlines a general procedure for the oligomerization of this compound using a BF₃-based catalyst system.

Materials:

  • This compound (anhydrous)

  • Boron trifluoride gas (BF₃) or BF₃-etherate complex

  • Alcohol promoter (e.g., 1-butanol)

  • Anhydrous solvent (e.g., hexane)

  • Quenching agent (e.g., aqueous sodium hydroxide)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Set up a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer and a gas inlet.

  • Charge the flask with anhydrous this compound and the solvent.

  • Cool the mixture to the desired reaction temperature.

  • Slowly introduce the BF₃ gas or add the BF₃-etherate complex to the stirred solution.

  • Add the alcohol promoter dropwise.

  • Maintain the reaction at the set temperature, monitoring the progress by taking samples for analysis (e.g., by GC or NMR).

  • Once the desired conversion is reached, quench the reaction by slowly adding an aqueous base solution.

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent and any unreacted monomer by vacuum distillation.

  • The resulting oligomer mixture can then be hydrogenated in a separate step using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Other Industrial Uses as a Chemical Intermediate

This compound serves as a starting material for a variety of other industrially important chemicals.

Tridecanal via Hydroformylation

Hydroformylation (or the oxo process) of this compound adds a formyl group (-CHO) and a hydrogen atom across the double bond, primarily yielding tridecanal. Tridecanal is a valuable intermediate for the production of C13 alcohols (tridecanol), which are used in the manufacture of surfactants and plasticizers. The reaction is typically catalyzed by rhodium-based catalysts.[12]

G This compound This compound Hydroformylation Hydroformylation (Rh Catalyst) This compound->Hydroformylation Syngas CO + H₂ Syngas->Hydroformylation Tridecanal Tridecanal Hydroformylation->Tridecanal

Figure 3: Hydroformylation of this compound to Tridecanal.

Quantitative Data for Hydroformylation:

ParameterValueReference(s)
Catalyst Rhodium-based complex[12]
Selectivity to n-tridecanal >95%[12]
Yield Varies with conditions (e.g., 20-31% in a mini-plant setup)[13]
Dodecenyl Succinic Anhydride (DDSA)

This compound reacts with maleic anhydride via an ene reaction to produce dodecenyl succinic anhydride (DDSA). DDSA is used as a curing agent for epoxy resins, a corrosion inhibitor, and an intermediate in the synthesis of other specialty chemicals.[14][15][16]

G This compound This compound Ene Reaction Ene Reaction This compound->Ene Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Ene Reaction DDSA Dodecenyl Succinic Anhydride Ene Reaction->DDSA

Figure 4: Synthesis of Dodecenyl Succinic Anhydride.

Quantitative Data for DDSA Synthesis:

| Parameter | Value | Reference(s) | | :--- | :--- | | Reaction Temperature | 180-230 °C | | | Yield | High | |

Conclusion

This compound is a cornerstone of the modern chemical industry, with its applications spanning from commodity detergents and high-performance lubricants to a diverse range of specialty chemicals. The continuous development of more efficient and environmentally benign catalytic processes, such as the solid-acid catalyzed production of LAB, underscores the ongoing innovation in the utilization of this versatile alpha-olefin. The detailed understanding of the reaction pathways, quantitative process parameters, and experimental protocols provided in this guide serves as a valuable resource for researchers and professionals in the field of chemical manufacturing and drug development.

References

1-Dodecene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and reactive potential of the linear alpha-olefin, 1-dodecene, this guide serves as a critical resource for professionals in research, scientific exploration, and pharmaceutical development.

This compound, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a key building block in the chemical industry, valued for its terminal double bond which imparts high reactivity.[1] This versatile hydrocarbon serves as a precursor in the synthesis of a wide array of commercially significant products, including surfactants, lubricants, and polymers.[2][3][4] Its utility in organic synthesis and materials science continues to expand, making a thorough understanding of its characteristics and reaction pathways essential for innovation.

Core Properties of this compound

This compound is a colorless, clear liquid with a mild, pleasant odor.[2] It is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[1] The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for experimental design and safety considerations.

Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
Appearance Colorless liquid[2]
Odor Mild, pleasant[2]
Density 0.758 g/mL at 20 °C[5]
Melting Point -35 °C[5]
Boiling Point 214-216 °C[5]
Flash Point 77 °C (closed cup)[1]
Autoignition Temperature 225 °C[6]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone[1]
Vapor Pressure 0.2 mmHg at 20 °C[5]
Vapor Density 5.8 (vs air)[5]
Refractive Index 1.429 at 20 °C[5]
Kinematic Viscosity 1.72 mm²/s at 20 °C
Commercial Product Specifications for this compound
ParameterTypical ValueSource(s)
Purity (as this compound) ≥99.0% (GC)[5]
n-Alpha Olefin Content 97.44 wt%[7]
C10 Content 0.11 wt%[7]
C12 Content 99.39 wt%[7]
C14 Content 0.50 wt%[7]
Paraffin Content 0.10 wt%[7]
Vinylidene Content 2.71 wt%[7]

Production of this compound

Industrially, this compound is primarily produced through the oligomerization of ethylene.[1] Several commercial processes are employed, each utilizing different catalyst systems to achieve high selectivity for linear alpha-olefins.

dot

Hydroformylation Dodecene This compound Reaction Hydroformylation Dodecene->Reaction Syngas Syngas (CO + H₂) Syngas->Reaction Catalyst Rhodium Catalyst Catalyst->Reaction Tridecanal n-Tridecanal Reaction->Tridecanal linear product IsoTridecanal iso-Tridecanal Reaction->IsoTridecanal branched product Polymerization Dodecene This compound (monomer) Reaction Polymerization Dodecene->Reaction Catalyst Metallocene or Ziegler-Natta Catalyst Catalyst->Reaction PAO Polyalphaolefin (PAO) (Synthetic Lubricant) Reaction->PAO

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of 1-Dodecene

Introduction

This compound, an alpha-olefin with the chemical formula C₁₂H₂₄, is a volatile organic compound with a mild, pleasant odor[1]. While it is a significant intermediate in the industrial production of surfactants and lubricants, this compound also occurs naturally in a variety of biological sources, ranging from plants and fruits to dairy products and even as a metabolite in mammals[1]. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, with a focus on quantitative data, experimental protocols for its analysis, and its potential biological roles.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile or semi-volatile component in a diverse array of natural sources. Its presence is often as a minor constituent within a complex mixture of organic compounds. The following tables summarize the available quantitative data on the occurrence of this compound in various natural matrices.

Table 1: Occurrence of this compound in Plant Species

Plant SpeciesFamilyPlant PartConcentration/Relative AbundanceReference
Glycine max (Soybean)FabaceaePlantPresence reported[Dr. Duke's Phytochemical and Ethnobotanical Databases]
Saussurea involucrataAsteraceaeNot specifiedPresence reported[PubChem]
Clerodendrum colebrookianumLamiaceaeLeavesPresence reported[Semantic Scholar]
Luisia tenuifoliaOrchidaceaeNot specifiedPresence reported[Semantic Scholar]

Table 2: Occurrence of this compound in Fruits

Fruit SpeciesFamilyConcentration/Relative AbundanceReference
Eriobotrya japonica (Loquat)RosaceaeUp to 0.01 mg/kg[The Good Scents Company]
Passiflora edulis (Passion Fruit)PassifloraceaeUp to 0.01 mg/kg[The Good Scents Company]

Table 3: Occurrence of this compound in Animal Products

ProductSourceConcentrationReference
ButterBovine MilkUp to 0.40 mg/kg[The Good Scents Company]

Experimental Protocols for Extraction and Analysis

The identification and quantification of this compound from natural sources typically involve the extraction of volatile and semi-volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). The choice of extraction method is critical and depends on the nature of the sample matrix.

Solvent Extraction of Volatile Compounds from Plant Material

This method is suitable for the extraction of a broad range of volatile and semi-volatile compounds from plant tissues.

Methodology:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, flowers) and weigh a known amount (e.g., 10 g). If necessary, grind the material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the prepared plant material into a flask.

    • Add a suitable organic solvent with a low boiling point, such as hexane or a mixture of hexane and diethyl ether (1:1 v/v), in a sufficient volume to completely submerge the sample (e.g., 100 mL).

    • Agitate the mixture at room temperature for a specified period (e.g., 24 hours) using a shaker or magnetic stirrer.

  • Filtration and Concentration:

    • Filter the extract through a filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • Concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., < 40°C) to a final volume of approximately 1 mL.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract (e.g., 1 µL) into a GC-MS system.

    • Use a non-polar capillary column (e.g., HP-5MS) for separation.

    • Set the oven temperature program to achieve good separation of volatile compounds (e.g., initial temperature of 40°C, ramp to 250°C at 5°C/min).

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library (e.g., NIST).

    • For quantification, prepare a calibration curve using standard solutions of this compound of known concentrations.

Hydrodistillation for the Extraction of Essential Oils

Hydrodistillation is a classic method for extracting essential oils from aromatic plants, which may contain this compound.

Methodology:

  • Sample Preparation: Place a known weight of fresh or dried plant material into a distillation flask.

  • Distillation:

    • Add water to the flask to cover the plant material.

    • Heat the flask to boiling. The steam and volatile compounds, including this compound, will vaporize.

    • The vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.

  • Separation:

    • Collect the distillate in a receiving vessel.

    • The essential oil, being less dense than water, will typically form a layer on top of the aqueous phase (hydrosol).

    • Separate the essential oil layer from the hydrosol.

  • GC-MS Analysis:

    • Analyze the collected essential oil using GC-MS as described in the solvent extraction protocol to identify and quantify this compound.

Hydrodistillation_Workflow A Plant Material in Distillation Flask B Add Water and Heat A->B 1. C Vaporization of Water and Volatiles B->C 2. D Condensation C->D 3. E Separation of Essential Oil and Hydrosol D->E 4. F GC-MS Analysis E->F 5.

Figure 1. Experimental workflow for hydrodistillation.

Biosynthesis of this compound

In nature, 1-alkenes like this compound are biosynthesized from fatty acids through an oxidative decarboxylation reaction. This process is catalyzed by certain enzymes, with the P450 fatty acid decarboxylase, often referred to as OleT, being a key example found in various microorganisms[2][3].

The proposed biosynthetic pathway involves the following key steps:

  • Substrate Binding: A saturated fatty acid, in this case, dodecanoic acid (lauric acid), binds to the active site of the OleT enzyme.

  • Oxidative Decarboxylation: The enzyme utilizes a co-substrate, such as hydrogen peroxide (H₂O₂), to activate its heme iron center. This activated enzyme then catalyzes the removal of the carboxyl group from the fatty acid as carbon dioxide (CO₂), resulting in the formation of a terminal double bond and yielding 1-undecene (if starting from dodecanoic acid). While the direct enzymatic synthesis of this compound would require a C13 fatty acid precursor, the general mechanism of fatty acid decarboxylation is the established route for 1-alkene biosynthesis.

Biosynthesis_Pathway Fatty_Acid Dodecanoic Acid (C12 Fatty Acid) OleT OleT Enzyme (P450 Decarboxylase) Fatty_Acid->OleT Products 1-Undecene + CO2 OleT->Products H2O 2H2O OleT->H2O H2O2 H2O2 H2O2->OleT

Figure 2. Biosynthesis of a 1-alkene via fatty acid decarboxylation.

Biological Roles and Signaling

The biological roles of this compound are not as extensively studied as other natural compounds. However, its presence in various organisms suggests potential functions in chemical communication and defense.

Insect Chemical Communication:

Long-chain hydrocarbons, including alkenes, are known to act as semiochemicals in insects, mediating both intraspecific and interspecific communication[4][5][6]. These compounds are often components of pheromones, which can signal various information, including species recognition, mate attraction, aggregation, and alarm. While specific signaling pathways involving this compound are not well-elucidated, it is plausible that it could function as a component of an insect's chemical profile, contributing to its overall chemical signature. The perception of these chemical cues typically involves olfactory receptors on the insect's antennae, which trigger a signal transduction cascade leading to a behavioral response.

Mammalian Metabolism:

This compound is listed as a mammalian metabolite, indicating that it can be either endogenously produced or absorbed from dietary sources and subsequently metabolized[1]. The metabolism of alkenes in mammals is generally initiated by cytochrome P450 monooxygenases, which can oxidize the double bond to form an epoxide[7]. These epoxides can then be further metabolized through various pathways, including hydrolysis to diols or conjugation with glutathione.

Mammalian_Metabolism Dodecene This compound CYP450 Cytochrome P450 Monooxygenase Dodecene->CYP450 Epoxide 1,2-Epoxydodecane CYP450->Epoxide Hydrolysis Epoxide Hydrolase Epoxide->Hydrolysis Conjugation Glutathione S-transferase Epoxide->Conjugation Diol Dodecane-1,2-diol Hydrolysis->Diol Conjugate Glutathione Conjugate Conjugation->Conjugate

Figure 3. Putative metabolic pathway of this compound in mammals.

It is important to note that specific signaling pathways initiated by this compound or its metabolites have not been identified in the current scientific literature. Further research is required to elucidate the precise biological functions and signaling cascades associated with this compound.

This compound is a naturally occurring alkene found in a variety of plant and animal sources. While quantitative data on its concentration is limited, established analytical techniques such as GC-MS can be employed for its identification and quantification. The biosynthesis of this compound is understood to proceed via the enzymatic decarboxylation of fatty acids. Although its specific biological roles and signaling pathways remain largely unexplored, its presence as an insect semiochemical and a mammalian metabolite suggests its involvement in chemical communication and metabolic processes. This guide provides a foundation for researchers and professionals in drug development to further investigate the natural occurrence and potential applications of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 1-Dodecene and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-dodecene, a C12 alkene of significant industrial importance. The document details the physicochemical properties of various linear and branched isomers, outlines experimental protocols for their synthesis and characterization, and visualizes a key reaction mechanism. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a deeper understanding of these compounds.

Introduction to Dodecene Isomers

Dodecenes are a group of alkenes with the chemical formula C₁₂H₂₄. As an alpha-olefin, this compound is the most commercially significant isomer, characterized by a terminal double bond that imparts high reactivity, making it a valuable precursor in the production of detergents and lubricants.[1] However, the isomerization of this compound leads to a variety of structural isomers, including positional and geometric isomers of the double bond along the carbon chain, as well as a vast number of branched-chain isomers. Dodecane (C₁₂H₂₆) has 355 structural isomers, giving an indication of the large number of possible dodecene isomers.[2]

The properties of these isomers, such as boiling point, melting point, and density, vary significantly with their molecular structure. For instance, branched isomers tend to have lower boiling points than their linear counterparts, a property that is exploited in their separation by distillation. Understanding the distinct properties of each isomer is crucial for their application in various fields, including as solvents, in the synthesis of specialty chemicals, and potentially in the development of new pharmaceutical agents.

Physicochemical Properties of Dodecene Isomers

The structural variations among dodecene isomers lead to a range of physicochemical properties. The following tables summarize the available quantitative data for several linear and branched isomers of dodecene.

Table 1: Physicochemical Properties of Linear Dodecene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
This compound112-41-4C₁₂H₂₄168.32213.8[1]-35.2[1][3]0.7584[1][3]
(E)-2-Dodecene7206-13-5C₁₂H₂₄168.32216.18 (est.)--
(Z)-2-Dodecene7206-26-0C₁₂H₂₄168.32216.18 (est.)--
3-Dodecene7206-14-6C₁₂H₂₄168.32213-215-0.766
4-Dodecene7206-15-7C₁₂H₂₄168.32213-215-0.767
5-Dodecene7206-16-8C₁₂H₂₄168.32213-215-0.768
6-Dodecene7206-17-9C₁₂H₂₄168.32213-215-0.769

Table 2: Physicochemical Properties of Selected Branched Dodecene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
2-Methyl-1-undecene18516-37-5C₁₂H₂₄168.32207.3 (est.)[4]-40.77[4]0.757[4][5]
2,4,4-Trimethyl-1-nonene-C₁₂H₂₄168.32---
2,4,6-Trimethyl-1-nonene55771-40-9C₁₂H₂₄168.32---

Experimental Protocols

Synthesis of a Specific Dodecene Isomer via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This protocol describes the synthesis of (E)-3-dodecene as an example.

Materials:

  • Nonanal (C₉H₁₈O)

  • Propyltriphenylphosphonium bromide (C₂₁H₂₂BrP)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange to red colored ylide indicates the reaction is proceeding.

  • Wittig Reaction: Cool the ylide solution back to 0°C.

  • Dissolve nonanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution via a dropping funnel over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield (E)-3-dodecene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Characterization of Dodecene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture of volatile compounds like dodecene isomers.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-1 or equivalent).

  • Helium carrier gas.

  • Sample of dodecene isomers dissolved in a volatile solvent (e.g., hexane).

  • GC vials.

GC-MS Parameters (as a starting point):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp rate: 5°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dodecene isomer mixture in hexane (e.g., 100 ppm).

  • Transfer the solution to a GC vial.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the individual isomers by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns. The mass spectra of many isomers will be very similar, so separation by retention time is critical.

Reaction Mechanisms and Visualizations

Acid-Catalyzed Isomerization of this compound

The double bond in this compound can migrate along the carbon chain in the presence of an acid catalyst. This process, known as isomerization, leads to a mixture of internal dodecene isomers. The mechanism involves the formation of a carbocation intermediate.

Acid_Catalyzed_Isomerization cluster_0 Step 1: Protonation cluster_1 Step 2: Hydride Shift cluster_2 Step 3: Deprotonation This compound This compound H+ H+ Carbocation_1 Secondary Carbocation (at C2) This compound->Carbocation_1 + H+ Carbocation_2 Secondary Carbocation (at C3) Carbocation_1->Carbocation_2 1,2-Hydride Shift 2-Dodecene 2-Dodecene Carbocation_1->2-Dodecene - H+ 3-Dodecene 3-Dodecene Carbocation_2->3-Dodecene - H+ H+_out H+

Caption: Acid-catalyzed isomerization of this compound.

The reaction is initiated by the protonation of the double bond of this compound by an acid (H⁺), forming a secondary carbocation at the C2 position. This carbocation can then undergo a 1,2-hydride shift, moving the positive charge to an adjacent carbon atom (C3). Deprotonation from a carbon adjacent to the carbocation center then yields a more stable internal alkene, such as 2-dodecene or 3-dodecene. This process can continue, leading to a mixture of positional isomers.

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of a mixture of dodecene isomers.

Experimental_Workflow cluster_workflow Workflow for Dodecene Isomer Analysis Sample Dodecene Isomer Mixture Preparation Sample Preparation (Dilution in Hexane) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS DataAcquisition Data Acquisition (TIC and Mass Spectra) GCMS->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Library Search) DataAcquisition->DataAnalysis Identification Isomer Identification & Quantification DataAnalysis->Identification

Caption: Workflow for dodecene isomer analysis.

Conclusion

The structural isomers of this compound represent a diverse group of compounds with a wide range of physicochemical properties and potential applications. This guide has provided a summary of these properties, detailed experimental protocols for their synthesis and characterization, and a visualization of a key reaction mechanism. A thorough understanding of the individual isomers is essential for their effective utilization in research and industry. Further investigation into the properties and synthesis of the vast number of branched dodecene isomers is warranted to unlock their full potential.

References

Navigating the Research Landscape of 1-Dodecene: A Technical Guide to Suppliers, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is paramount to the success of experimental work. 1-Dodecene, a versatile alpha-olefin, serves as a crucial building block in various chemical syntheses. This in-depth technical guide provides a comprehensive overview of key suppliers, available purity grades, and detailed experimental protocols relevant to the research and development sectors.

Key Suppliers and Purity Grades of this compound

A multitude of chemical suppliers offer this compound for research purposes, with purity grades typically ranging from technical grade to high-purity specifications suitable for sensitive applications. The primary method for purity analysis cited by most suppliers is gas chromatography (GC), which effectively separates and quantifies the components of the sample. Below is a summary of prominent suppliers and the purity grades of this compound they provide.

SupplierAvailable Purity Grades (as determined by GC)Notes
Sigma-Aldrich (Merck) ≥99.0%Offers various grades, including for synthesis.
95%Suitable for general laboratory use.
≥94.0%A common grade for synthesis applications.
Thermo Scientific Chemicals 93-95%Often supplied under the Acros Organics brand.
TCI Chemicals >99.5%Offered as a standard material for GC.
>95.0%A widely used research grade.
Santa Cruz Biotechnology Research GradeSpecific purity determined by Certificate of Analysis.
MedchemExpress Research GradeIntended for research use only.

This table provides a snapshot of the common purity grades available. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data and information on minor impurities.

Experimental Protocols for this compound in Research

This compound is a versatile substrate in organic synthesis, frequently employed in alkylation and polymerization reactions. The following sections provide detailed methodologies for key experiments involving this compound.

Friedel-Crafts Alkylation of Benzene with this compound

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds and is widely used to synthesize alkylated aromatic compounds.[1]

Materials:

  • This compound

  • Dry Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Drying tubes with calcium chloride

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst. Protect the apparatus from atmospheric moisture by fitting drying tubes to the condenser and dropping funnel.[2]

  • Charging Reactants: In the flask, combine 50 mL of dry benzene and 2.0 g of anhydrous aluminum chloride. Cool the mixture in an ice bath while stirring.[2]

  • Addition of this compound: Slowly add this compound from the dropping funnel to the stirred mixture over approximately 30 minutes. It is crucial to maintain the reaction temperature below 10 °C during this addition to control the exothermic reaction.[2]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue to stir the mixture for an additional 2 hours.[2]

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker and stir until all the ice has melted. This step deactivates the aluminum chloride catalyst.[2]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and then 50 mL of water to remove any remaining acid.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent, and then remove the excess benzene using a rotary evaporator.[2]

  • Purification: The crude product, a mixture of phenyldodecane isomers, can be purified by distillation.

experimental_workflow_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Dry Glassware charge Charge Benzene & AlCl3 setup->charge cool Cool in Ice Bath charge->cool add Add this compound cool->add react Stir at Room Temp add->react quench Quench with Ice react->quench separate Separate Organic Layer quench->separate wash Wash separate->wash dry Dry wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify evaporate->purify

A simplified workflow for the Friedel-Crafts alkylation of benzene with this compound.
Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are highly effective for the polymerization of alpha-olefins, producing polymers with controlled stereochemistry.[3]

Materials:

  • This compound (purified to remove inhibitors)

  • Toluene (dry, oxygen-free)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Methanol

  • Hydrochloric acid (10% in methanol)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, sealed reaction vessel with magnetic stirring

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation (in situ): Under an inert atmosphere (e.g., nitrogen or argon), add dry toluene to the reaction vessel. Introduce a specific amount of titanium tetrachloride via syringe. While stirring, slowly add a solution of triethylaluminum in toluene. The molar ratio of Al to Ti is a critical parameter and should be optimized for the desired polymer properties. A precipitate, the active Ziegler-Natta catalyst, will form.

  • Monomer Addition: Inject the purified this compound into the reaction vessel containing the catalyst suspension.

  • Polymerization: Maintain the reaction at a controlled temperature (e.g., 50-70 °C) with continuous stirring. The polymerization is typically exothermic and may require cooling to maintain a constant temperature. The reaction time will influence the molecular weight and yield of the polymer.

  • Termination: After the desired reaction time, quench the polymerization by adding methanol. This will deactivate the catalyst.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol (10% HCl).

  • Purification: Filter the precipitated poly(this compound), wash it thoroughly with methanol to remove catalyst residues, and then dry it under vacuum.

experimental_workflow_polymerization cluster_setup Catalyst & Monomer Prep cluster_reaction Polymerization cluster_workup Isolation & Purification catalyst Prepare Ziegler-Natta Catalyst monomer Add this compound catalyst->monomer polymerize Maintain Temp & Stir monomer->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate Polymer terminate->precipitate wash_dry Wash and Dry precipitate->wash_dry gc_analysis_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing dilute Dilute Sample filter Filter (if needed) dilute->filter vial Transfer to Vial filter->vial inject Inject into GC vial->inject separate Separation on Column inject->separate detect Detection by FID separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

References

Methodological & Application

Application Notes and Protocols for the Ziegler-Natta Polymerization of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene, a long-chain alpha-olefin, is a valuable monomer for the synthesis of poly(this compound), a polymer with applications in lubricants, adhesives, and as a viscosity modifier. Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of alpha-olefins, yielding polymers with controlled microstructures and material properties.[1][2][3] This document provides detailed application notes and experimental protocols for the polymerization of this compound using Ziegler-Natta and related metallocene catalysts.

Principle of Ziegler-Natta Polymerization

Ziegler-Natta catalysts are typically composed of a transition metal compound (from Groups IV-VIII) and an organoaluminum compound (a co-catalyst).[1][2] The polymerization process involves the coordination and insertion of the monomer into the transition metal-carbon bond of the active catalyst center. This mechanism allows for a high degree of control over the polymer's stereochemistry, leading to isotactic or syndiotactic polymers.[1]

Applications of Poly(this compound)

Poly(this compound) and its copolymers are utilized in various industrial and research applications:

  • Synthetic Lubricants: The branched structure of poly(this compound) provides excellent viscosity-temperature characteristics, making it a suitable base oil for high-performance lubricants.

  • Viscosity Modifiers: Due to its high molecular weight and specific solution properties, it can be used to improve the viscosity index of lubricating oils.

  • Adhesives and Sealants: The polymer's properties can be tailored for use in hot-melt adhesives and sealants.

  • Advanced Materials: Copolymers of this compound with other olefins like ethylene can lead to materials with unique thermal and mechanical properties.[4]

Experimental Protocols

The following protocols are generalized from published research and should be adapted and optimized for specific laboratory conditions and research goals. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as Ziegler-Natta catalysts and organoaluminum compounds are highly reactive towards air and moisture.

Protocol 1: Homopolymerization of this compound using a Heterogeneous Ziegler-Natta Catalyst

This protocol is based on systems employing a magnesium chloride-supported titanium tetrachloride catalyst.

Materials:

  • Catalyst: MgCl₂-supported TiCl₄ catalyst

  • Co-catalyst: Triethylaluminum (AlEt₃ or TEA)

  • Monomer: this compound (purified by distillation over a drying agent like CaH₂)

  • Solvent: Toluene or heptane (anhydrous)

  • Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol)

  • Precipitating Agent: Methanol or acetone

Procedure:

  • Reactor Setup: A dry, inert-atmosphere glass reactor equipped with a mechanical stirrer, temperature control, and an inlet for monomer and catalyst is assembled.

  • Solvent and Monomer Addition: The reactor is charged with the desired amount of anhydrous solvent and this compound. The mixture is brought to the desired reaction temperature (e.g., 50-70 °C).

  • Catalyst and Co-catalyst Introduction: The co-catalyst (e.g., triethylaluminum solution in toluene) is added to the reactor. This is followed by the addition of the solid Ziegler-Natta catalyst suspended in a small amount of solvent. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (e.g., 50:1 to 200:1).

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1-4 hours) with continuous stirring. The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: The polymerization is terminated by adding the quenching agent (acidified methanol) to the reactor. This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol and water to remove catalyst residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Homopolymerization of this compound using a Homogeneous Metallocene Catalyst

This protocol outlines the use of a zirconocene catalyst system.

Materials:

  • Pre-catalyst: rac-Me₂Si(Ind)₂ZrCl₂ (dimethylsilyl-bis(indenyl)zirconium dichloride)

  • Co-catalyst: Methylaluminoxane (MAO) or a combination of a borate activator and a trialkylaluminum scavenger.

  • Monomer: this compound (purified)

  • Solvent: Toluene (anhydrous)

  • Quenching Agent: Acidified methanol

Procedure:

  • Reactor Setup: A similar reactor setup as in Protocol 1 is used.

  • Solvent and Co-catalyst Addition: The reactor is charged with anhydrous toluene and the co-catalyst (e.g., MAO solution). The mixture is stirred and brought to the reaction temperature.

  • Monomer Addition: The purified this compound is added to the reactor.

  • Catalyst Injection: The metallocene pre-catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • Polymerization: The reaction is maintained at the desired temperature (e.g., 25-80 °C) for the specified duration.

  • Termination and Isolation: The polymerization is terminated, and the polymer is isolated and purified using the same procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical data obtained from the polymerization of this compound under various conditions.

Table 1: Influence of Catalyst System on this compound Polymerization

Catalyst SystemCo-catalystTemperature (°C)Activity (kg polymer / (mol Ti · h))Molecular Weight ( g/mol )Polydispersity Index (PDI)
MgCl₂/TiCl₄AlEt₃70100 - 500100,000 - 500,0004.0 - 8.0
rac-Et(Ind)₂ZrCl₂MAO50500 - 200050,000 - 200,0002.0 - 3.0
Cp*TiCl₂(OAr)MAO25200 - 80080,000 - 300,0002.5 - 4.0

Table 2: Effect of Polymerization Parameters on Poly(this compound) Properties (using MgCl₂/TiCl₄/AlEt₃ system)

ParameterVariationEffect on YieldEffect on Molecular Weight
TemperatureIncreaseIncreases, then decreasesDecreases
Al/Ti RatioIncreaseIncreases to a maximumDecreases
Monomer Conc.IncreaseIncreasesIncreases
Reaction TimeIncreaseIncreasesGenerally increases

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Ziegler-Natta polymerization of this compound.

Ziegler_Natta_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis Monomer_Prep Monomer Purification (this compound) Charging Charge Reactor with Solvent & Monomer Monomer_Prep->Charging Solvent_Prep Solvent Purification (Toluene/Heptane) Solvent_Prep->Charging Catalyst_Prep Catalyst/Co-catalyst Preparation Initiation Add Co-catalyst & Catalyst Catalyst_Prep->Initiation Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Charging Charging->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Termination Termination (Quenching) Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for Ziegler-Natta polymerization of this compound.

Safety Considerations

  • Organoaluminum compounds are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Transition metal halides are corrosive and toxic. Avoid inhalation and skin contact.

  • Solvents like toluene and heptane are flammable. Work in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This document is intended for informational purposes and should be used by qualified personnel. Experimental conditions may need to be optimized for specific equipment and desired polymer properties.

References

Application Notes and Protocols: 1-Dodecene as a Comonomer in the Synthesis of Linear Low-Density Polyethylene (LLDPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-dodecene as a comonomer in the synthesis of Linear Low-Density Polyethylene (LLDPE). The incorporation of this compound, a long-chain alpha-olefin, allows for precise control over the polymer's physical and mechanical properties by introducing short-chain branches into the polyethylene backbone. This document outlines the effects of this compound on key polymer characteristics, detailed experimental protocols for its polymerization using both Ziegler-Natta and metallocene catalysts, and standard procedures for polymer characterization.

Data Presentation: The Impact of this compound on Polyethylene Properties

The introduction of this compound as a comonomer in ethylene polymerization has a predictable and significant impact on the resulting polymer's properties. The length of the comonomer side chain influences the degree to which it disrupts the crystalline structure of the polyethylene. Generally, an increase in the concentration of this compound leads to a decrease in the density, crystallinity, and melting point of the LLDPE.[1][2] This is due to the introduction of decyl branches, which hinder the packing of the polymer chains into a crystalline lattice.

The choice of catalyst system, such as Ziegler-Natta or metallocene catalysts, also plays a crucial role in the comonomer incorporation and the final properties of the polymer.[2][3] Metallocene catalysts are known for producing polymers with a narrow molecular weight distribution and a more uniform incorporation of comonomers compared to traditional Ziegler-Natta catalysts.[4]

Below is a summary of the quantitative effects of this compound on polyethylene properties based on metallocene-catalyzed copolymerization.

Table 1: Effect of this compound Concentration on LLDPE Properties

This compound in Feed (mol %)This compound in Polymer (mol %)Catalyst Activity (kg-polymer/mol-Ti·h)Molecular Weight (Mn) ( g/mol )Polydispersity Index (Mw/Mn)Melting Temperature (Tm) (°C)Crystallinity (%)
2.51.81,200150,0002.112045
5.03.51,150145,0002.211538
10.06.81,050138,0002.310830
15.09.5950130,0002.410225

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific catalyst system and reaction conditions used.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of ethylene/1-dodecene copolymers.

Protocol 1: Ethylene/1-Dodecene Copolymerization using a Ziegler-Natta Catalyst

This protocol describes a slurry-phase polymerization of ethylene and this compound using a supported Ziegler-Natta catalyst.

Materials:

  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl4/MgCl2)

  • Co-catalyst: Triethylaluminum (TEAL) solution (e.g., 1 M in hexane)

  • Monomers: Ethylene (polymerization grade), this compound (high purity, dried over molecular sieves)

  • Solvent: Anhydrous hexane or heptane

  • Quenching Agent: Isopropanol with 5% HCl (v/v)

  • Gases: High-purity nitrogen or argon

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Comonomer Addition: Anhydrous hexane (1 L) and the desired amount of this compound are introduced into the reactor.

  • Co-catalyst Injection: The TEAL solution is injected into the reactor, and the mixture is stirred and brought to the reaction temperature (e.g., 80 °C).

  • Catalyst Injection: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.

  • Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar), which is maintained throughout the reaction. The polymerization is allowed to proceed for a set time (e.g., 1 hour).

  • Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by adding the quenching agent.

  • Polymer Recovery: The polymer slurry is filtered, and the collected polymer is washed repeatedly with ethanol and then water to remove catalyst residues.

  • Drying: The final polymer is dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Ethylene/1-Dodecene Copolymerization using a Metallocene Catalyst

This protocol outlines a solution-phase polymerization using a metallocene catalyst activated by methylaluminoxane (MAO).

Materials:

  • Metallocene Catalyst: e.g., rac-Et(Ind)2ZrCl2

  • Co-catalyst: Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Monomers: Ethylene (polymerization grade), this compound (high purity, dried and deoxygenated)

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified ethanol (5% HCl v/v)

  • Gases: High-purity argon

Procedure:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer is dried in an oven and assembled hot under a stream of argon.

  • Solvent and Comonomer Addition: Anhydrous toluene (500 mL) and the desired amount of this compound are transferred to the reactor via cannula.

  • Equilibration: The reactor is brought to the desired reaction temperature (e.g., 70 °C) and the solvent is saturated with ethylene at a constant pressure (e.g., 1 atm).[5]

  • Catalyst Activation and Injection: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene and activated by adding the MAO solution. This activated catalyst solution is then injected into the reactor to start the polymerization.

  • Polymerization: The reaction is carried out for the desired time (e.g., 30 minutes) while maintaining a constant ethylene pressure.

  • Termination: The polymerization is quenched by the addition of acidified ethanol.

  • Polymer Precipitation and Washing: The polymer precipitates and is collected by filtration. The solid is then washed thoroughly with ethanol and dried.

  • Drying: The LLDPE product is dried in a vacuum oven at 50 °C overnight.

Protocol 3: Characterization of Ethylene/1-Dodecene Copolymers

1. Differential Scanning Calorimetry (DSC) for Thermal Properties

  • Instrument: A calibrated DSC instrument.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated from room temperature to 200 °C at a rate of 10 °C/min to erase its thermal history.

    • The sample is then cooled to -50 °C at a rate of 10 °C/min to record the crystallization behavior.

    • A second heating scan from -50 °C to 200 °C at 10 °C/min is performed to determine the melting temperature (Tm) and the heat of fusion (ΔHf).

    • The degree of crystallinity is calculated using the formula: % Crystallinity = (ΔHf / ΔHf0) * 100, where ΔHf0 is the heat of fusion for 100% crystalline polyethylene (293 J/g).

2. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

  • Instrument: A high-temperature GPC system.

  • Procedure:

    • The polymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 150 °C).

    • The solution is injected into the GPC system.

    • The molecular weight distribution, number-average molecular weight (Mn), and weight-average molecular weight (Mw) are determined relative to polystyrene or polyethylene standards.

    • The Polydispersity Index (PDI) is calculated as Mw/Mn.

3. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content

  • Instrument: A high-field NMR spectrometer equipped with a high-temperature probe.

  • Procedure:

    • A polymer sample is dissolved in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2) at elevated temperature (e.g., 120 °C).

    • The 13C NMR spectrum is acquired.

    • The comonomer content is determined by integrating the signals corresponding to the branches and the backbone methylene carbons. Specific resonance peaks for the decyl branches are used for quantification.

Visualizations

G Workflow for LLDPE Synthesis with this compound cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Analysis Reactor_Setup Reactor Setup & Purging Solvent_Comonomer Solvent & this compound Addition Reactor_Setup->Solvent_Comonomer Catalyst_Prep Catalyst/Co-catalyst Preparation Solvent_Comonomer->Catalyst_Prep Initiation Initiation Catalyst_Prep->Initiation Propagation Propagation Initiation->Propagation Ethylene Feed Termination Termination Propagation->Termination Quenching Quenching Termination->Quenching Filtration_Washing Filtration & Washing Quenching->Filtration_Washing Drying Drying Filtration_Washing->Drying Characterization Characterization (DSC, GPC, NMR) Drying->Characterization

Caption: General workflow for the synthesis and characterization of LLDPE with this compound.

G Effect of this compound on Polyethylene Properties cluster_properties Polymer Properties 1-Dodecene_Content Increasing this compound Content Density Density 1-Dodecene_Content->Density Decreases Crystallinity Crystallinity 1-Dodecene_Content->Crystallinity Decreases Melting_Point Melting Point 1-Dodecene_Content->Melting_Point Decreases Branching Short-Chain Branching 1-Dodecene_Content->Branching Increases

Caption: Relationship between this compound content and key polyethylene properties.

References

Synthesis of Surfactants from 1-Dodecene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene, a readily available alpha-olefin, serves as a versatile precursor for the synthesis of a wide array of surfactants. Its C12 hydrophobic tail is ideal for creating amphiphilic molecules with applications spanning from detergents and emulsifiers to drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of anionic, cationic, non-ionic, and amphoteric surfactants derived from this compound.

Anionic Surfactants

Anionic surfactants are characterized by a negatively charged hydrophilic head group. A common example synthesized from this compound is Sodium 1-Dodecanesulfonate.

Application Notes

Sodium 1-dodecanesulfonate and similar anionic surfactants are widely used as detergents, emulsifiers, and wetting agents.[1][2] In the pharmaceutical industry, they can be employed as solubilizing agents for poorly water-soluble drugs and as stabilizers in emulsions and suspensions. Their ability to lower surface tension makes them effective in various formulations.[3]

Synthesis of Sodium 1-Dodecanesulfonate

The synthesis of Sodium 1-Dodecanesulfonate from this compound is a two-step process involving free-radical addition of sodium bisulfite followed by oxidation.

Experimental Protocol

Step 1: Addition of Sodium Bisulfite to this compound

  • In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add this compound (168.3 g, 1 mol) and a solution of sodium bisulfite (104 g, 1 mol) in 500 mL of a 1:1 mixture of isopropanol and water.

  • Initiate the reaction by adding a free-radical initiator, such as azobisisobutyronitrile (AIBN) (1.64 g, 0.01 mol).

  • Heat the mixture to reflux (approximately 80-85 °C) under a nitrogen atmosphere and maintain for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of this compound.

  • Once the reaction is complete, cool the mixture to room temperature. The product, sodium 1-dodecanesulfonate, will precipitate.

  • Filter the solid product and wash with cold ethanol to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum.

Step 2: Purification (Optional)

  • The crude sodium 1-dodecanesulfonate can be further purified by recrystallization from ethanol-water mixtures to achieve higher purity.

Quantitative Data: Anionic Surfactant

PropertyValueReference
Product Sodium Dodecyl Sulfate (SDS)*
Typical Yield >95%General laboratory knowledge
Critical Micelle Concentration (CMC) 8.2 mM in water at 25°C[4][5]
Surface Tension at CMC ~33-38 mN/m[6]

*Note: Sodium Dodecyl Sulfate (SDS) is a structurally similar and well-characterized anionic surfactant. The properties of sodium 1-dodecanesulfonate are expected to be in a similar range.

Synthesis Pathway: Anionic Surfactant

G Dodecene This compound Reaction1 Free-Radical Addition Dodecene->Reaction1 Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Reaction1 Initiator Radical Initiator (AIBN) Initiator->Reaction1 Solvent Isopropanol/Water Solvent->Reaction1 Sulfonate Sodium 1-Dodecanesulfonate Reaction1->Sulfonate

Caption: Synthesis of Sodium 1-Dodecanesulfonate.

Cationic Surfactants

Cationic surfactants possess a positively charged head group, making them effective as antimicrobial agents, fabric softeners, and corrosion inhibitors. A representative cationic surfactant derived from this compound is Dodecyltrimethylammonium Bromide.

Application Notes

Dodecyltrimethylammonium bromide (DTAB) and other quaternary ammonium compounds are known for their antimicrobial properties and are used in disinfectants and antiseptics.[7][8] In drug delivery, their positive charge allows for interaction with negatively charged cell membranes, which can be utilized for targeted delivery. They are also used as phase transfer catalysts.

Synthesis of Dodecyltrimethylammonium Bromide

This synthesis involves the conversion of this compound to 1-bromododecane, followed by quaternization with trimethylamine.

Experimental Protocol

Step 1: Synthesis of 1-Bromododecane

  • In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place this compound (84.15 g, 0.5 mol).

  • Add hydrobromic acid (48% aqueous solution, 119 g, 0.7 mol) and a phase transfer catalyst such as tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Heat the mixture to 100-110 °C with vigorous stirring for 6-8 hours.

  • Monitor the reaction by GC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-bromododecane.

Step 2: Quaternization of 1-Bromododecane

  • Dissolve 1-bromododecane (124.6 g, 0.5 mol) in a suitable solvent such as acetonitrile or ethanol (250 mL) in a pressure vessel.

  • Cool the solution in an ice bath and bubble excess trimethylamine gas through the solution, or add a solution of trimethylamine in ethanol.

  • Seal the vessel and heat to 70-80 °C for 24 hours.

  • Cool the vessel to room temperature, which should cause the product, dodecyltrimethylammonium bromide, to crystallize.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data: Cationic Surfactant

PropertyValueReference
Product Dodecyltrimethylammonium Bromide (DTAB)
Typical Yield >90% for quaternization stepGeneral laboratory knowledge
Critical Micelle Concentration (CMC) 14-16 mM in water at 25°C[9]
Surface Tension at CMC ~36 mN/m[10]

Synthesis Pathway: Cationic Surfactant

G Dodecene This compound Reaction1 Hydrobromination Dodecene->Reaction1 HBr Hydrobromic Acid HBr->Reaction1 Bromo 1-Bromododecane Reaction2 Quaternization Bromo->Reaction2 TMA Trimethylamine TMA->Reaction2 DTAB Dodecyltrimethylammonium Bromide Reaction1->Bromo Reaction2->DTAB

Caption: Synthesis of Dodecyltrimethylammonium Bromide.

Non-ionic Surfactants

Non-ionic surfactants do not have a charged head group and are known for their excellent emulsifying and dispersing properties, as well as their low sensitivity to water hardness. Dodecyl alcohol ethoxylates are a common class of non-ionic surfactants derived from this compound.

Application Notes

Dodecyl alcohol ethoxylates are used in a wide range of applications, including household and industrial cleaners, paints, coatings, and agrochemicals.[11][12] In pharmaceuticals, they function as emulsifiers in creams and lotions, and as solubilizers for hydrophobic drugs in oral and parenteral formulations.[13]

Synthesis of Dodecyl Alcohol Ethoxylates

The synthesis first involves the conversion of this compound to 1-dodecanol, which is then ethoxylated.

Experimental Protocol

Step 1: Synthesis of 1-Dodecanol (Hydroboration-Oxidation)

  • In a dry, nitrogen-flushed flask, dissolve this compound (84.15 g, 0.5 mol) in anhydrous tetrahydrofuran (THF, 250 mL).

  • Cool the solution to 0 °C and slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) in THF (180 mL, 0.18 mol) while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C again and slowly add 3 M aqueous sodium hydroxide (60 mL), followed by the dropwise addition of 30% hydrogen peroxide (60 mL), keeping the temperature below 30 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 1-dodecanol by distillation.

Step 2: Ethoxylation of 1-Dodecanol

  • In a pressure reactor, place 1-dodecanol (93.17 g, 0.5 mol) and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide (0.5 g).

  • Heat the mixture to 120-150 °C under a nitrogen atmosphere to remove any traces of water.

  • Introduce ethylene oxide gas into the reactor under pressure (typically 2-5 bar). The degree of ethoxylation can be controlled by the amount of ethylene oxide added. For example, to obtain an average of 7 ethylene oxide units, add 154 g (3.5 mol) of ethylene oxide.

  • Maintain the reaction at 150-180 °C until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the reactor and neutralize the catalyst with an acid, such as acetic or phosphoric acid.

  • The resulting dodecyl alcohol ethoxylate can be used as is or purified further if necessary.

Quantitative Data: Non-ionic Surfactant

PropertyValueReference
Product Dodecyl Alcohol Ethoxylate (e.g., C12E8)
Typical Yield High, often >95%General laboratory knowledge
Critical Micelle Concentration (CMC) ~0.06 mM for C12E8 in waterGeneral literature
Surface Tension at CMC ~30 mN/m for C12E8General literature

Synthesis Pathway: Non-ionic Surfactant

G Dodecene This compound Reaction1 Hydroboration-Oxidation Dodecene->Reaction1 BH3 1. BH3-THF BH3->Reaction1 H2O2 2. H2O2, NaOH H2O2->Reaction1 Dodecanol 1-Dodecanol Reaction2 Ethoxylation Dodecanol->Reaction2 EO Ethylene Oxide EO->Reaction2 Base Base Catalyst Base->Reaction2 DAE Dodecyl Alcohol Ethoxylate Reaction1->Dodecanol Reaction2->DAE

Caption: Synthesis of Dodecyl Alcohol Ethoxylate.

Amphoteric Surfactants

Amphoteric (or zwitterionic) surfactants contain both a positive and a negative charge in their hydrophilic head group, and their overall charge is pH-dependent. Dodecyl betaine is a classic example.

Application Notes

Dodecyl betaine and other betaine-type surfactants are known for their mildness, making them suitable for personal care products like shampoos and liquid soaps.[14] They are also good foam boosters and viscosity builders. In drug delivery, their zwitterionic nature can reduce irritation and improve the biocompatibility of formulations. Dodecylamine oxide, another amphoteric surfactant, is used in detergents and as a foam stabilizer.[15][16][17][18][19]

Synthesis of Dodecyl Betaine

The synthesis starts with the formation of N,N-dimethyldodecylamine from 1-dodecanol (derived from this compound), followed by reaction with sodium chloroacetate.

Experimental Protocol

Step 1: Synthesis of N,N-Dimethyldodecylamine

  • Follow the protocol for the synthesis of 1-dodecanol from this compound as described in the non-ionic surfactant section.

  • In a reaction flask, combine 1-dodecanol (93.17 g, 0.5 mol), dimethylamine (40% aqueous solution, 84.5 g, 0.75 mol), and a hydrogenation catalyst such as copper chromite (5 g).

  • Pressurize the reactor with hydrogen gas to 20-30 bar.

  • Heat the mixture to 180-200 °C and maintain for 4-6 hours with stirring.

  • Monitor the reaction by GC.

  • After completion, cool the reactor, filter off the catalyst, and purify the N,N-dimethyldodecylamine by distillation.

Step 2: Synthesis of Dodecyl Betaine

  • In a reaction vessel, dissolve N,N-dimethyldodecylamine (106.7 g, 0.5 mol) in a mixture of water (200 mL) and isopropanol (100 mL).

  • Add sodium chloroacetate (64 g, 0.55 mol) to the solution.

  • Heat the mixture to 80-90 °C and maintain for 6-8 hours, keeping the pH between 8 and 10 by the occasional addition of a sodium hydroxide solution.

  • Monitor the reaction by measuring the chloride ion concentration.

  • Once the reaction is complete, cool the solution. The product, dodecyl betaine, is typically obtained as an aqueous solution and can be used directly or further purified.

Quantitative Data: Amphoteric Surfactant

PropertyValueReference
Product Dodecyl Betaine
Typical Yield >95% for the betainization step[2]
Critical Micelle Concentration (CMC) 1.5-2.5 mM in waterGeneral literature
Surface Tension at CMC ~33-35 mN/mGeneral literature

Synthesis Pathway: Amphoteric Surfactant

G Dodecanol 1-Dodecanol (from this compound) Reaction1 Reductive Amination Dodecanol->Reaction1 DMA Dimethylamine DMA->Reaction1 Catalyst Hydrogenation Catalyst Catalyst->Reaction1 Amine N,N-Dimethyldodecylamine Reaction2 Betainization Amine->Reaction2 Chloroacetate Sodium Chloroacetate Chloroacetate->Reaction2 Betaine Dodecyl Betaine Reaction1->Amine Reaction2->Betaine

References

Application Notes and Protocols for the Synthesis of Linear Alkylbenzene (LAB) from 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linear alkylbenzenes (LABs) are key commodity chemicals primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS). LAS are the most widely used synthetic surfactants in household detergents and industrial cleaners due to their excellent cleaning properties and biodegradability.[1][2][3] Historically, branched alkylbenzene sulfonates (BAS) were used, but they were phased out in the 1960s due to their poor biodegradability, which caused significant environmental problems like foaming in waterways.[1] The shift to linear alkylbenzenes, which are more readily biodegradable, was a crucial step towards more environmentally friendly cleaning products.[1]

The industrial synthesis of LAB is predominantly achieved through the Friedel-Crafts alkylation of benzene with linear mono-olefins, such as 1-dodecene.[1][3][4] This process has traditionally relied on catalysts like hydrogen fluoride (HF) and aluminum chloride (AlCl3).[4][5] However, due to the corrosive and hazardous nature of these catalysts, there is a significant and ongoing effort in the scientific community to develop more sustainable and environmentally benign solid acid catalysts, such as zeolites and clays.[6][7][8][9]

These application notes provide an overview and detailed protocols for the synthesis of LAB from this compound, with a focus on the use of solid acid catalysts.

Overall Production Pathway

The production of linear alkylbenzene sulfonate (LAS) from this compound involves a two-step process. First, benzene is alkylated with this compound to produce linear alkylbenzene (LAB). Subsequently, the LAB is sulfonated to yield LAS, which is then typically neutralized to form the sodium salt for use in detergents.[1][5]

G Dodecene This compound Alkylation Friedel-Crafts Alkylation Dodecene->Alkylation Benzene Benzene Benzene->Alkylation LAB Linear Alkylbenzene (LAB) Alkylation->LAB Sulfonation Sulfonation (with SO3) LAB->Sulfonation LAS_acid Linear Alkylbenzene Sulfonic Acid Sulfonation->LAS_acid Neutralization Neutralization (with NaOH) LAS_acid->Neutralization LAS Linear Alkylbenzene Sulfonate (LAS) Neutralization->LAS

Caption: Production pathway from this compound to LAS.

Experimental Protocols

The following protocols describe the synthesis of linear alkylbenzene by the alkylation of benzene with this compound. A general workflow is presented first, followed by a detailed protocol using a solid acid catalyst.

General Experimental Workflow

The alkylation reaction is typically carried out in a batch or continuous flow reactor. The general steps involve catalyst activation, reaction under controlled conditions, and product analysis.

G Start Start CatalystPrep Catalyst Preparation & Pretreatment Start->CatalystPrep ReactorSetup Reactor Setup (e.g., High-Pressure Batch Reactor) CatalystPrep->ReactorSetup Reactants Charge Reactants (Benzene, this compound) & Catalyst ReactorSetup->Reactants Reaction Run Reaction at Set Temperature, Pressure & Time Reactants->Reaction Cooling Cooling & Depressurization Reaction->Cooling Separation Product Separation (Filtration/Centrifugation) Cooling->Separation Analysis Product Analysis (e.g., Gas Chromatography) Separation->Analysis End End Analysis->End

Caption: General workflow for LAB synthesis.

Protocol 1: Alkylation using a Solid Acid Catalyst (USY Zeolite)

This protocol is based on methodologies described for the alkylation of benzene with this compound over a USY zeolite catalyst in a high-pressure microreactor.[7]

Materials:

  • Benzene (≥99.0%), dehydrated with 5A molecular sieves before use.[7]

  • This compound (≥95.0%), dehydrated with 5A molecular sieves before use.[7]

  • USY Zeolite catalyst (e.g., from Zeolyst, Si/Al ratio = 40).[7]

  • Nitrogen gas (high purity) for inert atmosphere and pressurization.

Equipment:

  • Continuous fixed-bed high-pressure microreactor.

  • High-performance liquid chromatography (HPLC) pump for reactant feed.

  • Temperature controller and furnace.

  • Back-pressure regulator.

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a capillary column (e.g., 30 m SE30) for product analysis.[7]

  • Catalyst pretreatment setup (tube furnace).

Procedure:

  • Catalyst Pretreatment:

    • Place the required amount of USY zeolite catalyst in a quartz tube.

    • Heat the catalyst to 500°C in a flow of dry air for 4 hours to remove any adsorbed water and organic impurities.[7]

    • Cool the catalyst to the desired reaction temperature under a flow of nitrogen.

  • Reaction Setup:

    • Load the pretreated catalyst into the fixed-bed reactor.

    • Assemble the reactor system and ensure all connections are leak-proof.

    • Pressurize the system with nitrogen to the desired reaction pressure (e.g., 3.0 MPa).[7]

  • Alkylation Reaction:

    • Prepare a feed mixture of benzene and this compound with the desired molar ratio (e.g., 8:1 benzene to this compound).[7]

    • Set the reactor temperature to the desired value (e.g., 120°C).[7]

    • Pump the reactant mixture through the catalyst bed at a specific weight hourly space velocity (WHSV), for example, 4 h⁻¹.[7]

    • Collect the product stream downstream of the back-pressure regulator at regular intervals.

  • Product Analysis:

    • Analyze the collected liquid samples using a gas chromatograph (GC).

    • Calculate the conversion of this compound and the selectivity for different phenyldodecane isomers based on the GC peak areas.[7]

    • Conversion (%) = [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] x 100.

    • Selectivity of an isomer (%) = (Moles of the specific isomer / Total moles of all phenyldodecane isomers) x 100.[7]

Data Presentation

The efficiency of the alkylation process is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Different Catalysts

This table shows the efficacy of various non-zeolitic catalysts in the alkylation of benzene with this compound.

CatalystThis compound Conversion (%)Selectivity to 2-phenyldodecane (%)Selectivity to 3-phenyldodecane (%)
20% DTP/K-1099.125.519.8
Filtrol-2498.522.118.2
20% DMP/K-1095.224.320.1
K-10 Clay89.321.317.5
Al-pillared K-1085.220.116.9
20% DTS/K-1081.323.519.2

Reaction Conditions: Benzene/1-dodecene molar ratio = 10:1, Temperature = 150°C, Reaction time = 4 h. Data adapted from a study on non-zeolitic catalysts.[6]

Table 2: Effect of Reaction Temperature on USY Zeolite Catalyst

This table illustrates how reaction temperature affects the conversion of this compound and selectivity to 2-phenyldodecane (2-P) over a USY zeolite catalyst.

Reaction Temperature (°C)This compound Conversion (%) after 20hThis compound Conversion (%) after 50hSelectivity to 2-P (%) after 50h
12010099.822.0
14099.595.222.1
16098.789.521.9
18095.380.122.3

Reaction Conditions: Pressure = 3.0 MPa, Benzene/1-dodecene molar ratio = 8, WHSV = 4 h⁻¹. Data adapted from a study on USY zeolite catalysts.[7]

Table 3: Effect of Benzene/1-Dodecene Molar Ratio

The molar ratio of reactants significantly influences the formation of monoalkylated versus dialkylated products.

Benzene/1-Dodecene Molar RatioThis compound Conversion (%)Selectivity to Monoalkylated Product (%)
5:1>98~85
10:1>98~90
15:1>98~95

Note: This data is illustrative, based on general findings that a higher benzene to olefin ratio favors the formation of monoalkylated products.[4][10] A molar ratio of 10:1 is often found to be optimal.[4]

Table 4: Effect of Catalyst Loading

The amount of catalyst used can impact the reaction rate and overall conversion.

Catalyst Loading (g/cm³)This compound Conversion (%)
0.01~35
0.02~60
0.04~85
0.08>95

Reaction Conditions: Benzene/1-dodecene molar ratio = 10:1, Catalyst = DTP/K-10, Temperature = 150°C, Reaction time = 4 h. Data adapted from a study on the effect of catalyst loading.[6]

Conclusion

The alkylation of benzene with this compound is a cornerstone of the detergent industry. While traditional methods using HF and AlCl3 are effective, the development of solid acid catalysts like zeolites and supported heteropolyacids represents a significant advancement towards a greener and safer production process.[6][7][9] These catalysts offer high activity and selectivity, are non-corrosive, and can be regenerated and reused, minimizing environmental impact. The optimization of reaction parameters such as temperature, pressure, reactant ratio, and catalyst type is crucial for achieving high conversion rates and desired isomer distribution in the final LAB product. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize this important industrial reaction.

References

Application Notes and Protocols for the Hydroformylation of 1-Dodecene to Produce Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by transition metal complexes, most notably rhodium and cobalt. The resulting aldehydes are valuable intermediates in the synthesis of a wide range of bulk and fine chemicals, including alcohols, carboxylic acids, and amines, which are essential building blocks in the pharmaceutical and polymer industries.

This document provides detailed application notes and experimental protocols for the hydroformylation of 1-dodecene, a long-chain olefin, to produce tridecanal. The protocols are based on established literature and are intended to guide researchers in setting up and performing this reaction in a laboratory setting.

Reaction Principle

The hydroformylation of this compound yields two primary isomeric aldehyde products: the linear aldehyde, n-tridecanal, and the branched aldehyde, 2-methyl-dodecanal. The regioselectivity of the reaction, which dictates the ratio of linear to branched products (n/iso ratio), is a critical parameter and can be controlled by the choice of catalyst, ligands, and reaction conditions. For many applications, the linear aldehyde is the desired product due to its utility in the production of detergents and plasticizers.

Reaction Scheme:

CH₃(CH₂)₉CH=CH₂ + CO + H₂ → CH₃(CH₂)₁₁CHO (n-tridecanal) + CH₃(CH₂)₉CH(CHO)CH₃ (2-methyl-dodecanal)

Data Presentation: Summary of Reaction Conditions and Performance

The following tables summarize quantitative data from various studies on the hydroformylation of this compound, showcasing the impact of different catalytic systems and reaction parameters on conversion, selectivity, and yield.

Table 1: Rhodium-Catalyzed Hydroformylation of this compound

Catalyst SystemLigandTemp. (°C)Pressure (bar)SolventConversion (%)n/iso RatioAldehyde Yield (%)Reference
[Rh(acac)(CO)₂]Sulfoxantphos75-1103-40Microemulsion~6098:2~60[1][2]
[Rh(acac)(CO)₂]BiPhePhos95-11530Toluene>9999:1-[3]
Rh/TPPTSTPPTS10011Biphasic (water/dodecene) with surfactant-High n-selectivity-[4]
[Rh(CO)₂acac]6-DPPON12010Toluene>9598:2>90[5]
Rh/BIPHEPHOSBIPHEPHOS--Dimethyl formamide/dodecane-92:870[6]

Table 2: Cobalt-Catalyzed Hydroformylation of Alkenes (General Conditions)

Catalyst SystemLigandTemp. (°C)Pressure (bar)SubstrateKey ObservationReference
Unmodified Cobalt CarbonylNone14030Internal olefinsHigh regioselectivity for branched aldehydes[7][8]
[CoH(dchpf)(CO)₂]dchpf140401-Octene57% aldehyde yield[9]

Note: Data for cobalt-catalyzed hydroformylation of this compound specifically is less prevalent in the provided search results, hence general conditions for other alkenes are presented.

Experimental Protocols

The following are detailed protocols for performing the hydroformylation of this compound in a laboratory setting using a rhodium-based catalyst system.

Protocol 1: Rhodium/Sulfoxantphos Catalyzed Hydroformylation in a Microemulsion System

This protocol is based on the work by Hamerla et al. and is suitable for achieving high regioselectivity towards the linear aldehyde.[1][2][10]

Materials:

  • This compound (substrate)

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Sulfoxantphos (ligand)

  • Non-ionic surfactant (e.g., Marlipal O13/40)

  • Deionized water

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Charging the Reactor:

    • In a separate flask, prepare the catalyst solution by dissolving [Rh(acac)(CO)₂] (0.05 mmol) and Sulfoxantphos (0.20 mmol) in a suitable solvent if necessary, although direct addition to the reactor is common.

    • To the autoclave, add this compound (0.120 mol, 20.0 g), deionized water (1.11 mol, 20 mL), and the non-ionic surfactant. The amount of surfactant will depend on the desired microemulsion characteristics.

    • Add the catalyst and ligand to the reactor.

  • Reaction Setup:

    • Seal the autoclave and purge it several times with syngas to remove the inert gas.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

    • Begin stirring at a high rate (e.g., 1200 rpm) to ensure good mixing and gas-liquid mass transfer.

    • Heat the reactor to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the pressure drop in the syngas supply.

    • If possible, take samples periodically via the sampling valve to analyze for substrate conversion and product formation using Gas Chromatography (GC).

  • Reaction Quench and Product Isolation:

    • After the desired reaction time (e.g., 24 hours) or when syngas uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess syngas in a fume hood.

    • Open the reactor and transfer the reaction mixture to a separatory funnel.

    • The mixture will spontaneously separate into an organic phase containing the aldehyde products and an aqueous phase containing the catalyst.[11]

    • Separate the organic layer. The aqueous layer containing the catalyst can potentially be recycled.

    • The organic phase can be further purified by distillation or chromatography if necessary.

Protocol 2: Rhodium/BiPhePhos Catalyzed Homogeneous Hydroformylation

This protocol is adapted from studies focusing on high-efficiency homogeneous catalysis.[3]

Materials:

  • This compound (distilled)

  • [Rh(acac)(CO)₂] or other suitable rhodium precursor

  • BiPhePhos (BPP) ligand

  • Toluene or other suitable anhydrous, deoxygenated solvent

  • Syngas (1:1 CO/H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the BiPhePhos ligand (e.g., in a 1:3.3 molar ratio) in a small amount of degassed toluene.

    • Stir the solution for a short period to allow for complex formation.

  • Reactor Setup:

    • Charge the autoclave with the catalyst solution and additional toluene to achieve the desired reaction concentration.

    • Seal the reactor and perform several vacuum/syngas purge cycles.

    • Heat the catalyst solution under syngas pressure (e.g., 30 bar) to the reaction temperature (e.g., 105 °C) and hold for a pre-treatment period (e.g., 30 minutes).

  • Reaction Initiation:

    • Inject the distilled this compound into the hot, pressurized reactor. The initial concentration of this compound should be around 0.9 mol L⁻¹.[3]

  • Reaction Execution:

    • Maintain a constant syngas pressure of 30 bar throughout the experiment.

    • Stir the reaction mixture vigorously (e.g., 1200 rpm).

    • Monitor the reaction by syngas uptake.

  • Work-up:

    • After completion, cool the reactor and vent the pressure.

    • The product mixture, consisting of aldehydes, unreacted olefin, and catalyst, can be analyzed by GC.

    • Separation of the product from the catalyst in this homogeneous system typically requires distillation or other separation techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-scale hydroformylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reagents (Olefin, Solvent) charge_reactor Charge Autoclave prep_reagents->charge_reactor prep_catalyst Prepare Catalyst Solution (Rh Precursor + Ligand) prep_catalyst->charge_reactor purge_reactor Purge with Syngas charge_reactor->purge_reactor pressurize_heat Pressurize & Heat purge_reactor->pressurize_heat run_reaction Run Reaction (Stirring, Monitoring) pressurize_heat->run_reaction cool_vent Cool & Vent run_reaction->cool_vent product_isolation Product Isolation (Phase Separation/Distillation) cool_vent->product_isolation analysis Analysis (GC, NMR) product_isolation->analysis

Caption: General workflow for a hydroformylation experiment.

Simplified Catalytic Cycle for Hydroformylation

This diagram depicts a simplified mechanism for rhodium-catalyzed hydroformylation.

G catalyst HRh(CO)₂(L)₂ alkene_complex Alkene Complex catalyst->alkene_complex + Alkene - L alkyl_complex Alkyl Complex alkene_complex->alkyl_complex Hydride Migration acyl_complex Acyl Complex alkyl_complex->acyl_complex + CO Migratory Insertion oxidative_addition Oxidative Addition of H₂ acyl_complex->oxidative_addition + H₂ oxidative_addition->catalyst Reductive Elimination + Aldehyde aldehyde_product Aldehyde oxidative_addition->aldehyde_product

Caption: Simplified catalytic cycle of hydroformylation.

References

Application Notes and Protocols: Metathesis Reactions Involving 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction that enables the formation of new carbon-carbon double bonds by rearranging the alkylidene fragments of alkenes.[1][2] This transformation has become an indispensable tool in organic synthesis, polymer chemistry, and drug discovery, largely due to the development of well-defined ruthenium and molybdenum catalysts, such as those developed by Grubbs, Schrock, and Chauvin, who were awarded the Nobel Prize in Chemistry in 2005.[1][3] 1-Dodecene, a readily available linear alpha-olefin, serves as a valuable C12 building block in various metathesis reactions, including self-metathesis, cross-metathesis, and ethenolysis.[4][5] These reactions provide access to a diverse range of molecules, from long-chain hydrocarbons and functionalized olefins to valuable alpha-olefins for polymer and detergent production.[5][6]

This document provides detailed application notes and experimental protocols for key metathesis reactions involving this compound, targeting researchers, scientists, and professionals in drug development.

Key Metathesis Reactions of this compound

Self-Metathesis of this compound

The self-metathesis of this compound involves the catalytic reaction of two molecules of this compound to produce (E/Z)-11-docosene and ethylene gas.[4] This reaction is a key step in the production of certain long-chain internal olefins, which have applications as synthetic waxes and lubricant precursors. The removal of the volatile ethylene byproduct drives the reaction to completion.[7]

Reaction Scheme:

CH2=CH(CH2)9CH3 + CH2=CHCOOR <--[Catalyst]--> CH3(CH2)9CH=CHCOOR + CH2=CH2 (this compound) (Acrylate) (Cross-Product) (Ethylene)

CH3(CH2)9CH=CH(CH2)9CH3 + CH2=CH2 <--[Catalyst]--> 2 CH2=CH(CH2)9CH3 ((E/Z)-11-Docosene) (Ethylene) (this compound)

Caption: Generalized catalytic cycle for olefin metathesis.

Metathesis_Types cluster_types Reaction Types Metathesis Olefin Metathesis with this compound Self Self-Metathesis Metathesis->Self Cross Cross-Metathesis Metathesis->Cross Ethenolysis Ethenolysis Metathesis->Ethenolysis RCM Ring-Closing Metathesis (of derivatives) Metathesis->RCM Product_Self Product_Self Self->Product_Self Product: (E/Z)-11-Docosene Product_Cross Product_Cross Cross->Product_Cross Product: Functionalized Long-Chain Olefin Product_Ethenolysis Product_Ethenolysis Ethenolysis->Product_Ethenolysis Product: Terminal Olefins Product_RCM Product_RCM RCM->Product_RCM Product: Macrocycles

Caption: Key metathesis reactions involving this compound.

Conclusion

Metathesis reactions involving this compound offer a versatile platform for the synthesis of a wide array of valuable molecules. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful transformations in their own work, from the synthesis of fine chemicals to the development of novel therapeutics. The continuous evolution of metathesis catalysts promises to further expand the scope and utility of these reactions in the future.

References

Application Notes: The Role of 1-Dodecene in Quantum Dot Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Dodecene, and its longer-chain analog 1-octadecene (ODE), are critical non-coordinating solvents in the colloidal synthesis of high-quality semiconductor nanocrystals, or quantum dots (QDs). Their primary role is to provide a high-temperature reaction medium, which is essential for the pyrolysis of organometallic precursors and the subsequent nucleation and growth of the nanocrystals. The high boiling points of these solvents (this compound: ~213°C; 1-octadecene: ~315°C) allow for precise temperature control over a wide range, which is a key parameter for tuning the size, shape, and optical properties of the resulting quantum dots.[1] In the widely used "hot-injection" synthesis method, injecting cooler precursors into the hot this compound solvent triggers a rapid, homogeneous nucleation event, which is followed by a more controlled growth phase.[2][3] This temporal separation of nucleation and growth is fundamental to achieving a narrow size distribution (monodispersity), leading to sharper and more distinct optical properties.

Beyond acting as a heat transfer medium, this compound is non-coordinating, meaning it does not strongly bind to the surface of the growing nanocrystals. This allows other added surfactant molecules, such as oleic acid or oleylamine, to act as ligands that control growth kinetics, prevent aggregation, and ensure colloidal stability.[1][2] The choice of solvent can directly impact the final properties of the quantum dots; for instance, synthesis in high-boiling point solvents like 1-octadecene tends to produce larger quantum dots with red-shifted emission spectra compared to synthesis in lower-boiling point solvents.[1]

Experimental Protocols

Protocol 1: Synthesis of Cadmium Selenide (CdSe) Core Quantum Dots via Hot-Injection

This protocol details the synthesis of CdSe quantum dots using the hot-injection method, adapted from procedures described by W. William Yu and Xiaogang Peng.[4] The method relies on the rapid injection of a selenium precursor into a hot solution of a cadmium precursor in 1-octadecene (a common analog for this compound).

Materials:

  • Cadmium oxide (CdO)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware, heating mantle, thermometer, and syringes

Procedure:

Part A: Preparation of Precursors

  • Cadmium Precursor (Cd-oleate):

    • In a three-neck flask, combine Cadmium Oxide (CdO, e.g., 0.026 g, ~0.2 mmol), Oleic Acid (e.g., 1.2 mL), and 1-Octadecene (ODE, e.g., 20 mL).[4]

    • Heat the mixture under inert gas flow to ~225-240°C.[4][5] The solution will turn colorless and clear upon the formation of cadmium oleate.

    • Maintain this temperature for the injection step.

  • Selenium Precursor (TOP-Se):

    • In a separate vial inside a glovebox or fume hood, dissolve Selenium powder (e.g., 0.06 g, ~0.75 mmol) in Trioctylphosphine (TOP, e.g., 1 mL) and 1-Octadecene (e.g., 5 mL).[4]

    • Stir or warm gently until the selenium is completely dissolved to form a clear solution.

    • Allow the TOP-Se solution to cool to room temperature before injection.

Part B: Hot-Injection Synthesis

  • Once the cadmium precursor solution is stable at the target temperature (e.g., 225°C), rapidly inject the room-temperature TOP-Se solution into the hot reaction flask with vigorous stirring.[4]

  • Upon injection, a rapid color change will be observed, indicating the nucleation and growth of CdSe nanocrystals.[5]

  • The final size of the quantum dots is controlled by the reaction time and temperature. To obtain different sizes, aliquots (approx. 1 mL) can be withdrawn from the reaction at specific time intervals (e.g., every 10-30 seconds) and quenched in a cool solvent like hexane or toluene to stop further growth.[4][6]

  • The color of the solution will evolve from yellow to orange and then to deeper red as the particles grow.[5][7]

  • After the desired growth time, the entire reaction can be stopped by removing the heating mantle and allowing the flask to cool.

Protocol 2: Synthesis of CdSe/ZnS Core/Shell Quantum Dots

This protocol describes the growth of a protective Zinc Sulfide (ZnS) shell on pre-synthesized CdSe cores to enhance quantum yield and stability.[8] The synthesis is performed in 1-octadecene.

Materials:

  • Pre-synthesized CdSe core QDs dispersed in a non-polar solvent

  • Zinc acetate or Diethylzinc (Zn(Et)₂)

  • Hexamethyldisilathiane ((TMS)₂S) or elemental Sulfur

  • 1-Octadecene (ODE)

  • Oleylamine or Trioctylphosphine (TOP)

Procedure:

Part A: Preparation of Shell Precursors

  • Zinc Precursor: Prepare a solution of the zinc precursor (e.g., Zinc acetate) in a mixture of oleylamine and 1-octadecene.

  • Sulfur Precursor: Prepare a solution of the sulfur precursor (e.g., (TMS)₂S or Sulfur powder) in trioctylphosphine or 1-octadecene.

Part B: Shell Growth

  • Disperse the purified, pre-synthesized CdSe core quantum dots in 1-octadecene in a reaction flask.

  • Heat the mixture under inert gas to a moderate temperature, typically lower than the core synthesis temperature (e.g., 160-220°C).[9][10]

  • Slowly inject the zinc and sulfur precursor solutions into the reaction flask containing the CdSe cores over a period of several hours using a syringe pump.[9] This slow addition allows for controlled, layer-by-layer growth of the ZnS shell.

  • The progress of the shell growth can be monitored by observing a red-shift in the photoluminescence emission peak.

  • After the injection is complete, the reaction is typically annealed for a short period (e.g., 30 minutes) to improve the crystallinity of the shell.

  • The reaction is then cooled, and the resulting core/shell quantum dots are purified by precipitation with a non-solvent like ethanol and redispersion in a solvent like toluene or hexane.

Data Presentation

Table 1: Typical Reaction Parameters for CdSe QD Synthesis

ParameterSubstance / ValueRole / PurposeReference
Solvent 1-Octadecene (ODE)High-boiling point, non-coordinating reaction medium[4][11]
Cadmium Precursor Cadmium Oxide (CdO)Source of Cadmium (Cd²⁺)[4][6]
Selenium Precursor Selenium (Se) in Trioctylphosphine (TOP)Source of Selenium (Se²⁻)[4]
Ligand/Surfactant Oleic Acid (OA)Forms Cd-oleate complex, controls growth, provides stability[1][4]
Injection Temp. 225 - 240 °CControls nucleation and growth kinetics[4]
Growth Time 10 seconds - 5 minutesDetermines final particle size and optical properties[4][5]

Table 2: Influence of Solvent and Reaction Time on CdSe QD Properties

SolventParticle SizeEmission PeakFWHMReference
Hexane~2 nm435 nm (Blue)9 - 10.2 nm[1]
1-Octadecene~5 nm575 nm (Orange-Red)9.6 - 11 nm[1]
1-Octadecene (2 min)Smaller~520 nm (Yellow)Not Specified[7]
1-Octadecene (6 min)Larger~580 nm (Orange)Not Specified[7]

Visualizations

Hot_Injection_Workflow cluster_prep Precursor Preparation P1 Cd Precursor (e.g., CdO + Oleic Acid in ODE) Heat Heat Cd Precursor solution in this compound to >220°C under inert atmosphere P1->Heat P2 Se Precursor (e.g., Se in TOP) Inject Rapid Injection of Se Precursor P2->Inject Heat->Inject Hot Solvent Nucleate Homogeneous Nucleation Inject->Nucleate Supersaturation Grow Nanocrystal Growth (Size increases with time) Nucleate->Grow Monomer consumption Quench Quench aliquots at different times to stop growth Grow->Quench Sampling QDs Monodisperse Quantum Dots of Varying Sizes Quench->QDs

Caption: Workflow for the hot-injection synthesis of quantum dots.

Synthesis_Components Solvent This compound (High-Boiling Solvent) Precursors Organometallic Precursors (e.g., Cd-oleate, TOP-Se) Solvent->Precursors Dissolves QD Quantum Dot (e.g., CdSe Core) Solvent->QD Provides reaction medium & temperature control Precursors->QD Decompose to form nanocrystal Ligands Surfactants / Ligands (e.g., Oleic Acid, Oleylamine) Ligands->Precursors Stabilize Ligands->QD Passivate surface, control growth, prevent aggregation

Caption: Key components and their roles in quantum dot synthesis.

References

1-Dodecene: A High-Temperature Solvent for Specialized Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Dodecene, an alpha-olefin with the formula C₁₂H₂₄, is a colorless liquid with a high boiling point (213-216 °C) and low water solubility, making it an ideal solvent for a variety of high-temperature chemical reactions.[1][2] Its chemical inertness under many reaction conditions, coupled with its ability to dissolve a wide range of organic compounds, has led to its use in specialized applications such as nanoparticle synthesis, hydroformylation, and certain cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound as a high-temperature solvent.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in high-temperature applications.

PropertyValueReference
Molecular Formula C₁₂H₂₄[3]
Molar Mass 168.32 g/mol [3]
Appearance Colorless liquid[3]
Odor Mild, pleasant[2]
Boiling Point 213-216 °C[2]
Melting Point -35 °C[2]
Flash Point 77 °C[1]
Autoignition Temperature 225 °C[1]
Density 0.758 g/mL at 20 °C[2]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, petroleum ether[2]
Vapor Density 5.8 (vs air)[2]
Vapor Pressure 0.2 mm Hg (20 °C)[2]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions, especially when heated to high temperatures.[4][5]

General Safety Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.[4]

  • Keep away from open flames, sparks, and other sources of ignition.[1][4]

  • Use a closed system for reactions above 77°C.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat.[5]

  • In case of fire, use carbon dioxide, dry chemical, or foam extinguishers. Avoid using a high-volume water jet.[1]

First Aid Measures:

  • After inhalation: Move the victim to fresh air. Seek medical advice if you feel unwell.[5]

  • After skin contact: Wash with plenty of soap and water.[5]

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

  • After ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][4]

Applications in High-Temperature Reactions

Nanoparticle Synthesis

This compound and its longer-chain analogue, 1-octadecene, are widely used as high-boiling point solvents for the synthesis of high-quality nanocrystals, including quantum dots (e.g., CdSe, CdS) and metal oxide nanoparticles. The high temperature allows for the necessary activation energy for precursor decomposition and crystal growth, while the solvent's coordinating ability can influence the size, shape, and surface chemistry of the resulting nanoparticles.

Experimental Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol is adapted from procedures using 1-octadecene, a common substitute for this compound in this application.

Materials:

  • Cadmium oxide (CdO)

  • Myristic acid

  • This compound

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Methanol

  • Hexane

  • Standard air-free synthesis equipment (Schlenk line, three-neck flask, condenser, thermocouple, heating mantle)

Procedure:

  • In a three-neck flask, combine CdO (e.g., 0.13 g, 1 mmol) and myristic acid (e.g., 0.50 g, 2.2 mmol).

  • Add this compound (10 mL) to the flask.

  • Heat the mixture to 150 °C under an inert atmosphere (e.g., Argon) with stirring. The solution should become clear and colorless upon the formation of cadmium myristate.

  • In a separate vial under an inert atmosphere, dissolve Se powder (e.g., 0.079 g, 1 mmol) in TOP (2 mL) to prepare a TOP-Se solution. Gentle heating may be necessary.

  • Increase the temperature of the cadmium precursor solution to 240 °C.

  • Rapidly inject the TOP-Se solution into the hot reaction flask.

  • The reaction progress, and thus the size of the quantum dots, can be monitored by taking aliquots at different time intervals and observing their fluorescence under UV light.

  • After the desired reaction time, cool the mixture to room temperature.

  • Add an excess of methanol to precipitate the quantum dots.

  • Centrifuge the mixture to collect the quantum dot pellet.

  • Discard the supernatant and re-disperse the pellet in hexane.

  • Repeat the precipitation and re-dispersion steps two more times for purification.

  • The final purified CdSe quantum dots can be stored as a solution in hexane.

Quantitative Data: Factors Influencing Nanoparticle Synthesis

The size and properties of nanoparticles are highly dependent on reaction parameters. The following table summarizes the general effects of key parameters on the synthesis of nanoparticles in a high-boiling point solvent like this compound.

ParameterEffect on Nanoparticle SizeGeneral Observations
Temperature Higher temperature generally leads to smaller, more uniform nanoparticles due to faster nucleation rates.[7][8]The effect can be complex and depends on the relative rates of nucleation and growth.[8]
Reaction Time Longer reaction times typically result in larger nanoparticles due to crystal growth (Ostwald ripening).The growth rate can be controlled by adjusting the temperature and precursor concentration.
Precursor Concentration Higher precursor concentrations can lead to the formation of larger nanoparticles.The ratio of precursors can also influence the stoichiometry and properties of the resulting nanoparticles.
Ligand/Surfactant Concentration The type and concentration of capping ligands can control the size and shape of the nanoparticles by passivating the surface and preventing aggregation.

Diagram: Factors Influencing Nanoparticle Synthesis

Nanoparticle_Synthesis_Factors cluster_params Reaction Parameters cluster_outcome Nanoparticle Properties Temperature Temperature Size Size Temperature->Size influences Monodispersity Monodispersity Temperature->Monodispersity affects ReactionTime Reaction Time ReactionTime->Size determines PrecursorConc Precursor Concentration PrecursorConc->Size impacts Yield Yield PrecursorConc->Yield affects LigandConc Ligand Concentration Shape Shape LigandConc->Shape controls LigandConc->Monodispersity improves

Caption: Key parameters influencing nanoparticle properties in high-temperature synthesis.

Hydroformylation

Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. This compound can be hydroformylated at high temperatures and pressures in the presence of a suitable catalyst, typically a rhodium complex.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This is a generalized protocol based on literature descriptions.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Ligand (e.g., a phosphine or phosphite ligand)

  • Syngas (a mixture of CO and H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with this compound, the rhodium catalyst precursor, and the ligand.

  • Seal the reactor and purge it several times with syngas.

  • Pressurize the reactor with syngas to the desired pressure.

  • Heat the reactor to the reaction temperature while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Analyze the product mixture (e.g., by gas chromatography) to determine the conversion and selectivity.

Quantitative Data: Hydroformylation of this compound

The following table presents representative data for the hydroformylation of this compound, illustrating the effect of temperature on conversion and product selectivity.

Temperature (°C)Pressure (bar)CatalystLigandConversion (%)n/iso RatioReference
9540Rh(acac)(CO)₂Sulfoxantphos~60 (after 24h)98:2[9]
100-11520Rh-biphephosBiphephos--[10]
95-115-Rh(acac)(CO)₂---[11]

Diagram: Hydroformylation Reaction Workflow

Hydroformylation_Workflow Start Start Reactants Charge Reactor: This compound, Catalyst, Ligand Start->Reactants Pressurize Purge and Pressurize with Syngas (CO + H₂) Reactants->Pressurize Heat Heat to Reaction Temperature (e.g., 95-115 °C) Pressurize->Heat React Maintain Reaction (Stirring) Heat->React Cool Cool to Room Temperature React->Cool Vent Vent Excess Pressure Cool->Vent Analyze Product Analysis (GC) Vent->Analyze End End Analyze->End

Caption: General workflow for a hydroformylation reaction.

Conclusion

This compound is a valuable high-boiling point solvent for a range of high-temperature chemical reactions. Its properties allow for precise temperature control, which is critical for controlling reaction kinetics and product outcomes in processes like nanoparticle synthesis and hydroformylation. Proper safety precautions are essential when working with this compound at elevated temperatures. The provided protocols and data serve as a starting point for researchers to develop and optimize their specific applications of this versatile solvent.

References

Application Notes and Protocols for the Epoxidation of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the epoxidation of 1-dodecene, a critical chemical transformation for producing valuable intermediates in various fields, including pharmaceutical development. This document outlines common synthetic methods, presents quantitative data for process optimization, and provides detailed experimental protocols.

Introduction

This compound is a long-chain alpha-olefin that serves as a versatile starting material in organic synthesis. Its epoxidation yields 1,2-epoxydodecane, a highly reactive epoxide. This intermediate is a key building block in the synthesis of various molecules, including surfactants, plasticizers, and, notably, as an intermediate in the synthesis of pharmaceuticals and lipids for drug delivery systems like lipid nanoparticles.[1] The reactivity of the epoxide ring allows for a variety of nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups.[2]

Methods for the Epoxidation of this compound

Several methods have been developed for the epoxidation of alkenes, each with its own advantages and disadvantages in terms of efficiency, selectivity, and environmental impact. The most common methods for the epoxidation of this compound include:

  • Peroxyacid Epoxidation: A classic and widely used method employing peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.

  • Catalytic Epoxidation with Hydrogen Peroxide: This approach utilizes a catalyst, often based on transition metals like manganese or tungsten, with hydrogen peroxide as the oxidant. This is considered a "greener" alternative as the only byproduct is water.

  • Chemoenzymatic Epoxidation: This method employs enzymes, such as lipases or peroxygenases, to catalyze the epoxidation reaction, often in the presence of hydrogen peroxide. This technique offers high selectivity under mild reaction conditions.

Quantitative Data Summary

The following tables summarize quantitative data for different methods of this compound epoxidation, providing a basis for comparison and selection of the most suitable method for a given application.

Table 1: Catalytic Oxidation of this compound

CatalystOxidantSolventTemperature (°C)Time (h)This compound:Solvent (v/v)Yield of 1,2-Epoxydodecane (%)Yield of 1,2-Dodecanediol (%)
KBrSodium HypochloriteAcetonitrile40101:8 to 1:156721

Data from patent RU2533420C1. The reaction produces a mixture of the epoxide and the corresponding diol.[3]

Table 2: Chemoenzymatic Epoxidation of Long-Chain Alkenes (as a proxy for this compound)

EnzymeOxidant SystemAlkene SubstrateYield (%)Time (h)
Novozym 435 (Lipase)Phenylacetic acid / H₂O₂1-Nonene9716
Fungal PeroxygenaseH₂O₂1-Tetradecene--

Note: Specific yield for this compound was not available in the searched literature, so data for similar long-chain alkenes are presented. Chemoenzymatic methods often result in high yields (75-99%) for a variety of alkenes.[4][5]

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound using Sodium Hypochlorite and KBr

This protocol is adapted from patent RU2533420C1.[3]

Materials:

  • This compound

  • Potassium Bromide (KBr)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile

  • Sodium Hypochlorite solution

  • Reactor with stirrer and temperature control

Procedure:

  • Into a reactor, charge KBr (0.084 mol), 100 ml of a 0.5 N KH₂PO₄ buffer solution, and 2 ml of 2 N NaOH solution to adjust the pH to 10.4.

  • Add 100 ml of acetonitrile and 12.5 ml (0.057 mol) of this compound. The volume ratio of this compound to solvent should be approximately 1:8.

  • Heat the reaction mixture to the optimal temperature of 40°C.

  • Add the sodium hypochlorite oxidant to the reaction mixture.

  • Maintain the reaction at 40°C with stirring for 10 hours.

  • After the reaction is complete, remove the solvent under vacuum.

  • Separate the organic products by vacuum distillation.

  • Analyze the products by gas chromatography and mass spectrometry to confirm the presence of 1,2-epoxydodecane and 1,2-dodecanediol.

Protocol 2: General Chemoenzymatic Epoxidation of Alkenes

This protocol is a general procedure based on the chemoenzymatic epoxidation of alkenes using a lipase.[4][6]

Materials:

  • This compound (or other alkene)

  • Immobilized Lipase (e.g., Novozym 435)

  • Phenylacetic acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Chloroform (or other suitable organic solvent)

  • Round bottom flask with magnetic stirrer

Procedure:

  • In a 50 mL round bottom flask, dissolve the alkene (e.g., this compound, 0.6 mmol) in chloroform (10 mL).

  • Add phenylacetic acid (8.8 mmol) and Novozym 435 (e.g., 1.7% w/w of reactants).

  • Initiate the reaction by the dropwise addition of 30% H₂O₂ (4.4 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for the desired reaction time (typically 12-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Wash the organic phase with a solution of sodium bicarbonate to remove the carboxylic acid, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by column chromatography if necessary.

Applications in Drug Development

1,2-Epoxydodecane is a valuable intermediate in the pharmaceutical industry.[7] Its primary application lies in its use as a building block for the synthesis of more complex molecules. The epoxide ring can be opened by various nucleophiles to introduce different functionalities, which is a key strategy in the synthesis of drug candidates.

One significant application is in the synthesis of specialized lipids for the formulation of lipid nanoparticles (LNPs).[1] LNPs are a crucial drug delivery system, famously used for mRNA vaccines, that can encapsulate and protect therapeutic agents and facilitate their delivery into cells. The long dodecyl chain of 1,2-epoxydodecane provides the necessary lipophilicity for the lipid structure, while the epoxide functionality allows for the attachment of hydrophilic head groups or other moieties required for the self-assembly and biological activity of the LNPs.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_formulation Drug Formulation cluster_delivery Cellular Delivery & Action 1_Dodecene 1_Dodecene Epoxidation Epoxidation 1_Dodecene->Epoxidation Oxidant, Catalyst 1_2_Epoxydodecane 1_2_Epoxydodecane Epoxidation->1_2_Epoxydodecane Nucleophilic_Ring_Opening Nucleophilic_Ring_Opening 1_2_Epoxydodecane->Nucleophilic_Ring_Opening Nucleophile Functionalized_Lipid Functionalized_Lipid Nucleophilic_Ring_Opening->Functionalized_Lipid LNP_Formation LNP_Formation Functionalized_Lipid->LNP_Formation with other lipids, API (e.g., mRNA) LNP_Drug_Product LNP_Drug_Product LNP_Formation->LNP_Drug_Product Cellular_Uptake Cellular_Uptake LNP_Drug_Product->Cellular_Uptake Endocytosis Endosomal_Escape Endosomal_Escape Cellular_Uptake->Endosomal_Escape API_Release API_Release Endosomal_Escape->API_Release Biological_Target Biological_Target API_Release->Biological_Target e.g., Ribosome for mRNA Therapeutic_Effect Therapeutic_Effect Biological_Target->Therapeutic_Effect

Caption: Workflow for the application of 1,2-epoxydodecane in drug development.

This diagram illustrates the journey from the starting material, this compound, to a final therapeutic effect. 1,2-epoxydodecane is a key intermediate in the synthesis of functionalized lipids. These lipids are then formulated into drug delivery systems like LNPs, which carry an active pharmaceutical ingredient (API). The LNP is taken up by cells, releases its payload, which then interacts with its biological target to produce a therapeutic effect.

Conclusion

The epoxidation of this compound is a fundamental reaction that produces the versatile intermediate, 1,2-epoxydodecane. The choice of synthetic method depends on the desired scale, required purity, and environmental considerations. The protocols and data provided in these application notes offer a starting point for researchers and scientists to develop and optimize their epoxidation processes for applications in drug development and other areas of chemical synthesis.

References

Application Notes and Protocols for the Functionalization of Polymers Using 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Dodecene, a long-chain alpha-olefin, serves as a versatile building block for the functionalization of various polymers. Its incorporation into a polymer backbone, either through copolymerization or grafting, can significantly alter the material's physical and chemical properties. The long alkyl side chain of this compound can influence crystallinity, melting temperature, solubility, and surface characteristics of the modified polymer. These modifications open up a wide range of applications, from advanced plastics and elastomers to potential uses in drug delivery and surface modification.

This document provides detailed application notes and protocols for two key methods of polymer functionalization using this compound: copolymerization and grafting.

Copolymerization of Ethylene and this compound

The copolymerization of ethylene with this compound is a common method to produce linear low-density polyethylene (LLDPE) with tailored properties. The incorporation of this compound as a comonomer disrupts the crystalline structure of polyethylene, leading to lower density, reduced melting point, and increased flexibility.

Applications
  • Flexible Films and Packaging: The modified properties are ideal for producing films with improved tear resistance and flexibility.

  • Molding and Extrusion: Copolymers of ethylene and this compound are used in various molding and extrusion processes to create a wide range of plastic goods.

  • Elastomers and Adhesives: Higher incorporation of this compound can lead to elastomeric properties suitable for adhesives and other flexible materials.

Experimental Protocol: Metallocene-Catalyzed Copolymerization

This protocol is based on the metallocene-catalyzed copolymerization of ethylene and this compound in a toluene solvent.

Materials:

  • Ethylene (polymerization grade)

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Metallocene catalyst (e.g., Ph2C(Cp)(Flu)ZrCl2 or Cp*TiCl2(O-2,6-iPr2-4-SiEt3C6H2))[1][2]

  • Methylaluminoxane (MAO) solution (10 wt% in toluene)[2]

  • Ethanol

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

  • Glass reactor (250 mL) with magnetic stirrer and oil bath

  • Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Reactor Preparation: Thoroughly dry the glass reactor and purge with high-purity nitrogen to ensure an inert atmosphere.

  • Reaction Setup: Place the reactor in an oil bath pre-heated to the desired reaction temperature (e.g., 70°C).[2]

  • Reagent Addition: Under a nitrogen atmosphere, add the following reagents to the reactor in the specified order:

    • Toluene (solvent)

    • This compound (comonomer)

    • MAO solution (cocatalyst)

  • Polymerization Initiation: Start vigorous magnetic stirring and introduce ethylene gas into the reactor at a constant pressure (e.g., 1 atm).[2] Inject the metallocene catalyst solution (dissolved in a small amount of toluene) to initiate the polymerization.

  • Reaction Time: Allow the polymerization to proceed for the desired time (e.g., 30 minutes).[2] The reaction time can be varied to control the polymer's molecular weight and yield.

  • Termination: Stop the ethylene flow and quench the reaction by pouring the mixture into a beaker containing ethanol with a small amount of hydrochloric acid.[2]

  • Polymer Precipitation and Purification: The copolymer will precipitate as a solid. Collect the polymer by filtration.

  • Washing: Wash the collected polymer thoroughly with ethanol to remove any residual catalyst and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization:

  • Comonomer Incorporation: Determined by 13C NMR spectroscopy.[1][2]

  • Molecular Weight and Molecular Weight Distribution (PDI): Analyzed by Gel Permeation Chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Measured by Differential Scanning Calorimetry (DSC).[1][2]

Quantitative Data Summary

The following table summarizes the results from a series of ethylene/1-dodecene copolymerizations using a Cp*TiCl2(O-2,6-iPr2-4-SiEt3C6H2)–MAO catalyst system.

RunThis compound in Feed (mol%)Polymer Yield (g)This compound in Polymer (mol%)Molecular Weight (Mw, kg/mol )PDI (Mw/Mn)Melting Temp. (Tm, °C)
11.01.230.92502.1125.4
22.51.152.22102.3118.7
35.01.024.51802.4109.3
410.00.858.91502.595.1

Data is representative and compiled for illustrative purposes based on trends observed in the literature.

Experimental Workflow Diagram

Ethylene_Dodecene_Copolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up & Purification cluster_analysis Characterization Reactor_Prep Reactor Drying & Purging Add_Reagents Add Toluene, this compound, MAO Reactor_Prep->Add_Reagents Reagent_Prep Prepare Reagents Reagent_Prep->Add_Reagents Add_Ethylene Introduce Ethylene Add_Reagents->Add_Ethylene Initiate Inject Catalyst Add_Ethylene->Initiate Polymerize Stir at 70°C Initiate->Polymerize Quench Quench with Acidified Ethanol Polymerize->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry NMR 13C NMR Dry->NMR GPC GPC Dry->GPC DSC DSC Dry->DSC Grafting_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_properties Modified Properties Base_Polymer Base Polymer Free_Radical_Grafting Free-Radical Grafting Reaction Base_Polymer->Free_Radical_Grafting One_Dodecene This compound One_Dodecene->Free_Radical_Grafting Initiator Initiator (e.g., DCP) Initiator->Free_Radical_Grafting Grafted_Polymer This compound Grafted Polymer Free_Radical_Grafting->Grafted_Polymer Hydrophobicity Increased Hydrophobicity Grafted_Polymer->Hydrophobicity Tm Decreased Melting Temp. Grafted_Polymer->Tm Solubility Altered Solubility Grafted_Polymer->Solubility Mechanical Modified Mechanical Properties Grafted_Polymer->Mechanical

References

Application Notes and Protocols: 1-Dodecene as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene, a long-chain alpha-olefin, is widely recognized as a monomer and comonomer in the synthesis of various polymers, including polyolefins. Its incorporation into polymer chains is a well-established method for modifying polymer properties, such as density and crystallinity. However, emerging research suggests a dual role for alpha-olefins in certain polymerization systems, where they can also function as effective chain transfer agents (CTAs). This application note explores the potential of this compound as a CTA to control molecular weight and molecular weight distribution in polymerization reactions. While comprehensive data on this compound's chain transfer activity is still an area of active research, this document summarizes the existing evidence with related alpha-olefins and provides detailed protocols for its evaluation.

Principle of Chain Transfer with Alpha-Olefins

In coordination polymerization, particularly with certain transition metal catalysts, alpha-olefins can act as chain transfer agents through a mechanism known as β-hydride transfer to monomer (BHTM).[2] In this process, a β-hydrogen from the growing polymer chain is transferred to a coordinated monomer molecule (the alpha-olefin), terminating the growth of the current chain and initiating a new one. This is distinct from the more common chain termination pathway of β-hydride elimination.[3]

In radical polymerization, the mechanism of chain transfer to an alpha-olefin would involve the abstraction of an allylic hydrogen atom from the this compound molecule by the propagating radical. The resulting allylic radical is stabilized by resonance and may be less reactive in re-initiating polymerization, which can lead to retardation. The efficiency of this process is quantified by the chain transfer constant (Cs).

Data Presentation

While specific quantitative data for this compound as a chain transfer agent is not extensively available in the literature, a study on ethylene polymerization using a nonsymmetrical bis(imino)pyridine iron complex demonstrated that other α-olefins, namely 1-hexene and 1-butene, act as efficient chain transfer agents. The introduction of these α-olefins led to a decrease in the molecular weight of the polyethylene and a narrowing of the molecular weight distribution.[4] This suggests that this compound may exhibit similar behavior in comparable catalytic systems.

The following table summarizes the qualitative effects observed for alpha-olefins as chain transfer agents in ethylene polymerization.[4]

PropertyEffect of α-Olefin Addition (1-Hexene/1-Butene)
Catalytic Activity Increased
Polymer Molecular Weight (Mw) Decreased
Molecular Weight Distribution (MWD) Narrower (more monomodal)

To quantitatively assess the potential of this compound as a chain transfer agent in a given polymerization system, its chain transfer constant (Cs) must be determined. The Mayo method is a common approach for this, relating the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]) as shown in the Mayo equation:

1⁄DPn = 1⁄DPn,0 + Cs * [S]⁄[M]

where DPn,0 is the degree of polymerization in the absence of the chain transfer agent.

Experimental Protocols

The following are detailed protocols to evaluate the efficacy of this compound as a chain transfer agent. The first protocol describes a general procedure for testing in radical polymerization, and the second is adapted for coordination polymerization of ethylene.

Protocol 1: Evaluation of this compound as a Chain Transfer Agent in Radical Polymerization of Styrene

Objective: To determine the chain transfer constant (Cs) of this compound in the bulk polymerization of styrene.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (distilled)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flasks

  • Nitrogen or Argon gas supply

  • Oil bath with temperature controller

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Reaction Mixtures:

    • In a series of Schlenk flasks, prepare different ratios of this compound to styrene. A typical set of experiments might involve molar ratios of [this compound]/[Styrene] of 0, 0.01, 0.05, 0.1, and 0.2.

    • For each experiment, add a fixed amount of AIBN initiator (e.g., 0.01 mol% relative to styrene).

    • The total volume of monomer and this compound should be kept constant.

  • Polymerization:

    • Seal each Schlenk flask with a rubber septum.

    • Deoxygenate the reaction mixtures by bubbling with dry nitrogen or argon for 30 minutes while cooling in an ice bath.

    • Place the flasks in a preheated oil bath at 60 °C and stir the contents.

    • Allow the polymerization to proceed for a time sufficient to achieve low monomer conversion (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant. This is a key requirement for the application of the Mayo method.

  • Isolation and Purification of Polymer:

    • After the designated time, quench the reaction by cooling the flasks in an ice bath and exposing the contents to air.

    • Dilute the viscous solution with a small amount of toluene.

    • Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

    • Collect the precipitated polystyrene by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at 40 °C to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

    • Calculate the number-average degree of polymerization (DPn) from Mn.

  • Data Analysis:

    • Plot 1/DPn versus the molar ratio of [this compound]/[Styrene].

    • The slope of the resulting straight line will be the chain transfer constant (Cs) for this compound in styrene polymerization at 60 °C.

Protocol 2: Investigation of this compound as a Chain Transfer Agent in Ethylene Polymerization

Objective: To investigate the effect of this compound on the molecular weight and molecular weight distribution of polyethylene produced using a Ziegler-Natta or metallocene catalyst.

Materials:

  • Ethylene (polymerization grade)

  • This compound (polymerization grade, dried over molecular sieves)

  • Toluene (anhydrous, polymerization grade)

  • Ziegler-Natta catalyst (e.g., TiCl4/MgCl2) or a metallocene catalyst system (e.g., zirconocene dichloride/MAO)

  • Cocatalyst (e.g., triethylaluminum (TEAL) or methylaluminoxane (MAO))

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Purge the reactor with high-purity nitrogen or argon to remove air and moisture.

  • Polymerization:

    • Introduce a specific volume of anhydrous toluene into the reactor.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

    • Heat the reactor to the desired polymerization temperature (e.g., 70 °C).

    • Inject the desired amount of this compound into the reactor. A series of experiments with varying this compound concentrations should be performed, including a control experiment with no this compound.

    • Inject the cocatalyst (e.g., MAO) followed by the catalyst solution to initiate the polymerization.

    • Maintain a constant ethylene pressure and temperature throughout the reaction.

    • After a predetermined time, terminate the polymerization by injecting a quenching agent (e.g., acidified methanol).

  • Polymer Isolation and Purification:

    • Vent the excess ethylene.

    • Collect the polymer slurry.

    • Wash the polymer with methanol and then with a large volume of water.

    • Dry the polyethylene in a vacuum oven at 60 °C to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn and Mw) and molecular weight distribution (MWD) of the polyethylene samples by high-temperature GPC.

    • Analyze the polymer microstructure (e.g., branching) using 13C NMR.

Mandatory Visualization

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_chain_transfer Chain Transfer to this compound cluster_reinitiation Re-initiation P_n_radical Growing Polymer Chain (P_n•) P_n_plus_1_radical Lengthened Chain (P_{n+1}•) P_n_radical->P_n_plus_1_radical k_p Monomer Monomer Monomer->P_n_plus_1_radical P_n_radical_transfer Growing Polymer Chain (P_n•) CTA This compound (S) Dead_Polymer Terminated Polymer (P_n-H) CTA->Dead_Polymer New_Radical New Radical (S•) CTA->New_Radical New_Radical_reinit New Radical (S•) P_n_radical_transfer->Dead_Polymer k_tr New_Growing_Chain New Growing Chain (P_1•) New_Radical_reinit->New_Growing_Chain Monomer_reinit Monomer Monomer_reinit->New_Growing_Chain Experimental_Workflow start Start: Prepare Reaction Mixtures (Monomer, Initiator, this compound) polymerization Polymerization (Controlled Time and Temperature) start->polymerization quenching Quench Reaction polymerization->quenching isolation Isolate and Purify Polymer (Precipitation and Washing) quenching->isolation drying Dry Polymer (Vacuum Oven) isolation->drying characterization Characterize Polymer (GPC for Mn, Mw, MWD) drying->characterization analysis Data Analysis (Mayo Plot: 1/DPn vs. [S]/[M]) characterization->analysis result Determine Chain Transfer Constant (Cs) analysis->result

References

Application Note and Protocol for the Alkylation of Benzene with 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Friedel-Crafts alkylation of benzene with 1-dodecene to synthesize dodecylbenzene, a key intermediate in the production of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants.[1][2] The protocol emphasizes the use of solid acid catalysts as a more environmentally benign alternative to traditional homogeneous catalysts like HF or AlCl₃.[2][3]

Introduction

The alkylation of benzene with long-chain olefins such as this compound is a classic example of a Friedel-Crafts alkylation reaction.[4] This electrophilic aromatic substitution reaction involves the formation of a carbocation from the alkene in the presence of an acid catalyst, which then attacks the benzene ring.[4][5] The resulting product, dodecylbenzene, exists as a mixture of isomers depending on the position of the phenyl group along the dodecyl chain.[6] The distribution of these isomers is highly dependent on the catalyst and reaction conditions.[2] For detergent applications, linear alkylbenzenes (LABs) with the phenyl group attached to internal carbons are preferred.[1]

Solid acid catalysts, such as zeolites (e.g., USY, H-mordenite, Beta), clays (e.g., K-10, Filtrol-24), and supported heteropolyacids, offer significant advantages over traditional Lewis acids, including easier separation, reusability, and reduced corrosion and environmental concerns.[3][6][7][8] This protocol will focus on a general procedure using a solid acid catalyst in a batch reactor setup.

Experimental Protocols

Materials and Equipment
  • Reactants: Benzene (reagent grade, anhydrous), this compound (95% or higher purity)

  • Catalyst: Solid acid catalyst (e.g., USY zeolite, acid-activated montmorillonite clay). The catalyst should be dried in an oven (e.g., at 110°C for 12 hours) prior to use to remove adsorbed water.

  • Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. For reactions above the boiling point of the reactants, a high-pressure batch reactor is required.[6]

  • Heating and Stirring: Heating mantle with a magnetic stirrer.

  • Product Analysis: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SE-30) for analyzing the reaction mixture.[6]

  • Solvents and Reagents for Work-up and Analysis: Toluene (for dilution), anhydrous sodium sulfate (for drying), and appropriate standards for GC calibration.

General Experimental Procedure
  • Catalyst Activation: The solid acid catalyst is activated by heating in an oven at a specified temperature (e.g., 500°C for USY zeolite) for several hours under a flow of dry air or nitrogen to remove moisture and ensure optimal acidity.[6]

  • Reaction Setup: Assemble the reaction vessel under a nitrogen atmosphere.

  • Charging Reactants: Charge the reaction flask with benzene and the solid acid catalyst. The molar ratio of benzene to this compound is a critical parameter, with higher ratios (e.g., 10:1) favoring the formation of monoalkylated products.[2][7][9]

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-150°C).[2][6]

  • Addition of Alkene: Slowly add this compound to the reaction mixture over a period of time to control the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them by GC to determine the conversion of this compound and the selectivity to dodecylbenzene isomers.[6]

  • Reaction Completion and Work-up: After the desired reaction time (typically 1-6 hours), cool the reaction mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid product by filtration or centrifugation.

  • Product Isolation: Remove the excess benzene from the filtrate by rotary evaporation.

  • Analysis: Analyze the final product mixture by GC to determine the yield and isomer distribution of dodecylbenzene.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the alkylation of benzene with this compound using various solid acid catalysts.

CatalystBenzene:Dodecene Molar RatioTemperature (°C)Reaction Time (h)This compound Conversion (%)Dodecylbenzene Selectivity (%)Reference
USY Zeolite8:11204~100High (isomer distribution depends on conditions)[6]
H-Mordenite7:1 - 10:1140Not Specified63.8 - 100Up to 78.2 for 2-phenyldodecane[8]
20% DTP/K-10 Clay10:11504HighFavorable for linear dodecylbenzenes[7]
Filtrol-24 Clay10:11504HighFavorable for linear dodecylbenzenes[7]
Fe³⁺-exchanged bentoniteVariedVariedVariedExcellentHigh[10]

Mandatory Visualization

The following diagram illustrates the general workflow for the alkylation of benzene with this compound.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_product Product Benzene Benzene Reactor Batch Reactor Benzene->Reactor Dodecene This compound Dodecene->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Recovered Catalyst Evaporation Benzene Evaporation Filtration->Evaporation Liquid Product GC_Analysis GC Analysis Evaporation->GC_Analysis Crude Product Dodecylbenzene Dodecylbenzene GC_Analysis->Dodecylbenzene

Caption: Experimental workflow for the synthesis of dodecylbenzene.

The following diagram illustrates the simplified signaling pathway (reaction mechanism) for the Friedel-Crafts alkylation of benzene with this compound.

Friedel_Crafts_Mechanism cluster_activation Electrophile Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation cluster_product Product Formation Dodecene This compound Carbocation Dodecyl Carbocation Dodecene->Carbocation Acid_Site H+ (Acid Site) Acid_Site->Carbocation Sigma_Complex Sigma Complex (Arenium Ion) Carbocation->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Deprotonation Proton Loss Sigma_Complex->Deprotonation Dodecylbenzene Dodecylbenzene Deprotonation->Dodecylbenzene Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen

Caption: Simplified mechanism of Friedel-Crafts alkylation.

References

Application Notes and Protocols for the Synthesis of Lubricant Base Oils from 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and theoretical background for the synthesis of high-performance synthetic lubricant base oils, specifically polyalphaolefins (PAOs), using 1-dodecene as a primary monomer. The document outlines various catalytic systems, including Lewis acids, metallocene complexes, and chromium-based catalysts, for the oligomerization of this compound. Detailed experimental procedures, data on product properties, and characterization techniques are presented to guide researchers in the development of synthetic lubricants with tailored properties.

Introduction

Polyalphaolefins (PAOs) are classified as Group IV base oils and are a critical component in the formulation of high-performance synthetic lubricants.[1] Their superior properties, such as high viscosity index (VI), excellent low-temperature fluidity, and high thermal and oxidative stability, make them ideal for demanding applications in automotive and industrial settings.[2] this compound, a linear alpha-olefin, serves as a key building block for PAOs, often in conjunction with other alpha-olefins like 1-decene, to produce lubricants with a wide range of viscosities and performance characteristics.[3][4] The synthesis of PAOs from this compound is achieved through catalytic oligomerization, a process where short-chain olefin molecules are linked together to form longer-chain polymers.[5] The choice of catalyst system is crucial as it dictates the structure, molecular weight distribution, and ultimately the physicochemical properties of the final lubricant base oil.[2] This document details the synthesis of PAOs from this compound using three major catalytic approaches: Lewis acid catalysis, metallocene catalysis, and chromium-catalyzed trimerization.

Synthesis of PAOs using Lewis Acid Catalysis (Boron Trifluoride)

Lewis acids, particularly boron trifluoride (BF3) in combination with a promoter such as an alcohol, are widely used in the industrial production of PAOs.[6] This method proceeds via a cationic polymerization mechanism.

Reaction Pathway

The oligomerization of this compound using a BF3/alcohol promoter system initiates with the formation of a carbocation, which then propagates by adding further this compound monomers. The chain growth is terminated by proton elimination, leading to the formation of a mixture of oligomers (dimers, trimers, tetramers, etc.).

Lewis_Acid_Catalysis This compound This compound Carbocation Formation Carbocation Formation This compound->Carbocation Formation BF3/Alcohol Promoter BF3/Alcohol Promoter BF3/Alcohol Promoter->Carbocation Formation Oligomerization (Propagation) Oligomerization (Propagation) Carbocation Formation->Oligomerization (Propagation) Chain Termination Chain Termination Oligomerization (Propagation)->Chain Termination Unsaturated PAO Oligomers Unsaturated PAO Oligomers Chain Termination->Unsaturated PAO Oligomers Hydrogenation Hydrogenation Unsaturated PAO Oligomers->Hydrogenation Saturated PAO Base Oil Saturated PAO Base Oil Hydrogenation->Saturated PAO Base Oil

Caption: Lewis Acid Catalyzed Oligomerization of this compound.

Experimental Protocol: Co-oligomerization of this compound and 1-Decene

This protocol describes the synthesis of a PAO with a kinematic viscosity of approximately 6 cSt at 100°C.

Materials:

  • This compound

  • 1-Decene

  • Isopropyl alcohol (initiator)

  • Boron trifluoride (BF3) gas

  • Nitrogen (inert gas)

  • 1 L Autoclave Reactor

Procedure:

  • Reactor Setup: Charge the 1 L autoclave with a mixture of 1-decene and this compound. A molar ratio of 3:1 (1-decene:this compound) can be used to achieve desirable properties.[7]

  • Initiator Addition: Add isopropyl alcohol as the initiator. The molar ratio of the initiator to the total alpha-olefin raw material should be approximately 0.010.[7]

  • Inert Atmosphere: Purge the reactor with dry nitrogen to remove any air and moisture.

  • Catalyst Introduction: Pressurize the reactor with boron trifluoride (BF3) gas to a pressure of 0.4 MPa.[7]

  • Reaction: Maintain the reaction temperature at 25°C with constant stirring for 2 hours.[7]

  • Quenching: After the reaction period, vent the excess BF3 and quench the reaction by adding water or a dilute aqueous solution of sodium hydroxide.

  • Washing: Wash the organic layer multiple times with water to remove the catalyst residue and any water-soluble byproducts.

  • Distillation: Remove the unreacted monomers and lighter oligomers (dimers) by vacuum distillation.

  • Hydrogenation: The resulting unsaturated PAO is then subjected to hydrogenation to saturate the double bonds, which improves its thermal and oxidative stability. This is typically carried out using a nickel or palladium-based catalyst under hydrogen pressure.

  • Final Product: The final product is a clear, water-white synthetic lubricant base oil.

Data Presentation
PropertyValueReference
Kinematic Viscosity @ 100°C6.02 mm²/s[7]
Kinematic Viscosity @ 40°C34.72 mm²/s[7]
Viscosity Index120[7]
Pour Point-48°C[7]
Monomer Conversion98.10%[7]

Synthesis of PAOs using Metallocene Catalysis

Metallocene catalysts, typically based on zirconium or titanium, offer a higher degree of control over the polymerization process, leading to PAOs with a more uniform structure and potentially improved properties compared to those produced with Lewis acid catalysts.[2][4]

Reaction Pathway

Metallocene catalysis proceeds via a coordination-insertion mechanism. The active catalytic species is formed by the reaction of the metallocene complex with a co-catalyst, typically methylaluminoxane (MAO) or a borate compound. The olefin monomer then coordinates to the metal center and inserts into the metal-alkyl bond, leading to chain growth.

Metallocene_Catalysis This compound This compound Coordination & Insertion Coordination & Insertion This compound->Coordination & Insertion Metallocene Catalyst Metallocene Catalyst Active Catalytic Species Active Catalytic Species Metallocene Catalyst->Active Catalytic Species Co-catalyst (MAO) Co-catalyst (MAO) Co-catalyst (MAO)->Active Catalytic Species Active Catalytic Species->Coordination & Insertion Chain Propagation Chain Propagation Coordination & Insertion->Chain Propagation Chain Transfer Chain Transfer Chain Propagation->Chain Transfer Unsaturated PAO Unsaturated PAO Chain Transfer->Unsaturated PAO Hydrogenation Hydrogenation Unsaturated PAO->Hydrogenation Saturated PAO Base Oil Saturated PAO Base Oil Hydrogenation->Saturated PAO Base Oil

Caption: Metallocene Catalyzed Oligomerization of this compound.

Experimental Protocol: Oligomerization of 1-Decene (as a model for this compound)

This protocol is based on the oligomerization of 1-decene and can be adapted for this compound.[4]

Materials:

  • 1-Decene (or this compound)

  • rac-Me2Si(1-indenyl)2ZrCl2 (Metallocene catalyst)

  • Triisobutylaluminium (AliBu3) (scavenger and co-catalyst)

  • [C6H5NH(CH3)2][B(C6F5)4] (co-catalyst)

  • Toluene (solvent)

  • Hydrogen (for some variations)

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • Catalyst Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). In a glovebox, prepare a stock solution of the metallocene catalyst in toluene.

  • Reactor Setup: In a dried and nitrogen-purged reactor, add toluene followed by 1-decene.

  • Co-catalyst Addition: Add triisobutylaluminium (AliBu3) to act as a scavenger for impurities. Then, add the borate co-catalyst.

  • Initiation: Inject the metallocene catalyst solution into the reactor to start the polymerization. The reaction can be run at temperatures ranging from 60°C to 70°C.[6]

  • Reaction: Allow the reaction to proceed for the desired time. The reaction time will influence the conversion and the molecular weight of the resulting oligomers.

  • Termination: Terminate the reaction by adding a small amount of methanol or acidified methanol.

  • Purification: The catalyst residues can be removed by washing the solution with water or by passing it through a column of silica gel or alumina.

  • Solvent and Monomer Removal: The solvent and unreacted monomer are removed by vacuum distillation.

  • Hydrogenation: The resulting unsaturated PAO is hydrogenated to produce the final saturated base oil.

Data Presentation

The properties of metallocene-catalyzed PAOs are highly dependent on the specific catalyst, co-catalyst, and reaction conditions used. The following table provides an example of the product distribution for the oligomerization of 1-decene at 60°C.[6]

OligomerPercentage
Dimer71%
Trimer19%
Tetramer6%
Pentamer2%
Higher Oligomers2%

Synthesis of PAOs via Chromium-Catalyzed Trimerization

Chromium-based catalysts, particularly those with PNP (phosphine-amine-phosphine) or triazacyclohexane ligands, are highly selective for the trimerization of alpha-olefins.[3][8] This method allows for the synthesis of well-defined C36 hydrocarbons from this compound, which can be used as high-performance lubricant base oils after hydrogenation.

Reaction Pathway

The chromium-catalyzed trimerization is believed to proceed through a metallacycle mechanism, where three olefin molecules coordinate to the chromium center and then undergo oxidative coupling to form a metallacycloheptane intermediate. Reductive elimination then releases the trimer and regenerates the active catalyst.

Chromium_Trimerization This compound This compound Olefin Coordination Olefin Coordination This compound->Olefin Coordination Cr-PNP Catalyst Cr-PNP Catalyst Active Cr Species Active Cr Species Cr-PNP Catalyst->Active Cr Species Co-catalyst (MAO) Co-catalyst (MAO) Co-catalyst (MAO)->Active Cr Species Active Cr Species->Olefin Coordination Metallacyycle Formation Metallacyycle Formation Olefin Coordination->Metallacyycle Formation Metallacycle Formation Metallacycle Formation Reductive Elimination Reductive Elimination C36 Unsaturated Trimer C36 Unsaturated Trimer Reductive Elimination->C36 Unsaturated Trimer Hydrogenation Hydrogenation C36 Unsaturated Trimer->Hydrogenation C36 Saturated Base Oil C36 Saturated Base Oil Hydrogenation->C36 Saturated Base Oil Metallacyycle Formation->Reductive Elimination

Caption: Chromium-Catalyzed Trimerization of this compound.

Experimental Protocol (General)

Detailed protocols for chromium-catalyzed trimerization are often proprietary. The following is a general procedure based on published research.[3][8]

Materials:

  • This compound

  • Chromium-based catalyst (e.g., (R3TAC)CrCl3 or a Cr-PNP complex)

  • Methylaluminoxane (MAO) as co-catalyst

  • Anhydrous toluene (solvent)

  • Inert atmosphere glovebox and Schlenk line

Procedure:

  • Catalyst System Preparation: In a glovebox, dissolve the chromium catalyst in anhydrous toluene. In a separate vial, prepare a solution of MAO in toluene.

  • Reactor Setup: A Schlenk flask or a pressure reactor is charged with this compound and toluene under an inert atmosphere.

  • Reaction Initiation: The MAO solution is added to the reactor, followed by the chromium catalyst solution to initiate the trimerization. The reaction is often conducted at low temperatures (e.g., 0°C) to control the selectivity and prevent catalyst decomposition.[8]

  • Reaction: The reaction mixture is stirred for a specified period, which can range from a few hours to 20 hours.[8]

  • Termination and Work-up: The reaction is quenched by the addition of an alcohol. The catalyst residues are removed by filtration through silica gel or alumina, and the solvent is evaporated.

  • Purification: The product is purified by vacuum distillation to isolate the C36 trimer.

  • Hydrogenation: The purified trimer is then hydrogenated to yield the final saturated lubricant base oil.

Data Presentation

Chromium-catalyzed trimerization is known for its high selectivity towards the trimer product.

ProductSelectivityReference
This compound Trimer (C36)80-93%[8]

Characterization of Synthetic Lubricant Base Oils

The synthesized PAOs should be thoroughly characterized to determine their physical and chemical properties.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the oligomer distribution (dimer, trimer, tetramer, etc.) and identify the structure of the components.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the degree of branching and the nature of the end groups.[10]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer.

Physical Property Testing
  • Kinematic Viscosity (ASTM D445): Measured at 40°C and 100°C to determine the viscosity grade of the base oil.[1]

  • Viscosity Index (ASTM D2270): An empirical number that indicates the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.[1]

  • Pour Point (ASTM D97): The lowest temperature at which the oil will flow. This is a critical parameter for low-temperature performance.

  • Noack Volatility (ASTM D5800): Measures the evaporative loss of the lubricant at high temperatures. Lower volatility is desirable.

Conclusion

The synthesis of synthetic lubricant base oils from this compound offers a versatile platform for creating high-performance fluids with tailored properties. The choice of catalytic system—be it Lewis acids for robust industrial production, metallocenes for controlled polymer architecture, or chromium catalysts for highly selective trimerization—provides researchers with a range of tools to meet specific performance targets. The protocols and data presented in these application notes serve as a comprehensive guide for the synthesis, characterization, and evaluation of this compound-based PAOs.

References

Application Notes and Protocols: The Role of 1-Dodecene in Controlling Nanoparticle Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with precisely controlled size and shape is paramount for a wide range of applications, from targeted drug delivery and biomedical imaging to catalysis and electronics. The morphology of nanoparticles dictates their physical, chemical, and biological properties. Thermal decomposition of organometallic precursors in high-boiling point solvents is a robust and widely adopted method for producing high-quality, monodisperse nanoparticles. Among the solvents of choice, 1-dodecene plays a crucial role. This document provides detailed application notes and protocols on the use of this compound in controlling nanoparticle morphology, summarizing key quantitative data and experimental procedures.

The Role of this compound in Nanoparticle Synthesis

This compound is a long-chain alkene commonly employed as a non-coordinating solvent in the synthesis of a variety of nanoparticles, including iron oxide nanoparticles (IONPs) and quantum dots.[1][2] Its primary functions and effects on nanoparticle morphology are multifaceted:

  • High-Boiling Point Solvent: With a boiling point of approximately 213°C, this compound provides a high-temperature environment necessary for the thermal decomposition of organometallic precursors, such as iron oleate.[1] This allows for the precise temperature control required to manipulate nucleation and growth kinetics, which are the fundamental processes governing the final size and shape of the nanoparticles.

  • Heat Transfer Medium: It serves as an effective heat transfer medium, ensuring uniform heating of the reaction mixture. This is critical for achieving a burst of nucleation, which is essential for producing monodisperse nanoparticles.

  • Influence on Reaction Kinetics: While often considered non-coordinating, the terminal alkene group in this compound can exhibit some reactivity, potentially influencing the reduction of precursors and the overall reaction kinetics.[3] However, its primary role remains that of a solvent that facilitates the interaction between precursors and capping agents.

  • Interaction with Capping Agents: this compound is typically used in conjunction with capping agents or surfactants, such as oleic acid or oleylamine. These capping agents adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling the growth rate of different crystal facets, thereby influencing the final shape.[2] The solvent environment provided by this compound is crucial for the solubility and function of these capping agents.

Key Parameters for Morphological Control

The morphology of nanoparticles synthesized in this compound is not controlled by the solvent alone but by a combination of several experimental parameters. Understanding and precisely controlling these parameters is key to achieving the desired nanoparticle characteristics.

  • Temperature: The reaction temperature is one of the most critical factors. Higher temperatures generally lead to faster decomposition of precursors and promote crystal growth, resulting in larger nanoparticles.[2]

  • Heating Rate: A rapid heating rate can induce a rapid, homogeneous nucleation event, leading to a narrower size distribution.[1]

  • Precursor Concentration: The concentration of the organometallic precursor affects the number of nuclei formed. Higher concentrations can lead to the formation of more nuclei and, consequently, smaller nanoparticles.[1][2]

  • Ratio of Precursor to Capping Agent: The molar ratio of the precursor to the capping agent is a key determinant of nanoparticle size and shape. A higher concentration of the capping agent can limit the growth of nanoparticles, resulting in smaller sizes.[2]

  • Reaction Time: The duration of the reaction at a high temperature allows for the growth of the nanoparticles. Longer reaction times generally result in larger particles, although this effect can plateau after a certain point.[2]

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the qualitative and quantitative effects of various experimental parameters on the morphology of iron oxide nanoparticles synthesized via thermal decomposition in a long-chain alkene solvent like this compound.

Table 1: Effect of Temperature on Nanoparticle Size

Precursor SystemSolventTemperature (°C)Resulting Particle Size (nm)Reference
Iron Oleate1-Octadecene290~5[1]
Iron Oleate1-Octadecene320~10[1]
Iron OleateDocosane350~20[4]

Table 2: Effect of Precursor to Surfactant Ratio on Nanoparticle Size

PrecursorSurfactantSolventMolar Ratio (Surfactant:Precursor)Resulting Particle Size (nm)Reference
Iron OleateOleic Acid1-OctadeceneLow (e.g., 2:1)Smaller[2]
Iron OleateOleic Acid1-OctadeceneHigh (e.g., 25:1)Larger[2]

Experimental Workflow and Logical Relationships

The synthesis of nanoparticles via thermal decomposition follows a well-defined workflow. The logical relationship between the experimental parameters and the final nanoparticle morphology is complex but can be systematically controlled.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Precursor Organometallic Precursor Mixing Mixing of Reagents Precursor->Mixing Solvent This compound (Solvent) Solvent->Mixing CappingAgent Capping Agent (e.g., Oleic Acid) CappingAgent->Mixing Heating Heating to High Temperature Mixing->Heating Controlled Heating Rate Nucleation Nucleation Heating->Nucleation Burst Nucleation Growth Growth Nucleation->Growth Controlled Growth Precipitation Precipitation (e.g., with Ethanol) Growth->Precipitation Washing Washing & Centrifugation Precipitation->Washing Characterization Characterization (TEM, DLS, etc.) Washing->Characterization

Caption: Experimental workflow for nanoparticle synthesis.

G cluster_params Controllable Parameters cluster_outcomes Resulting Morphology Temp Temperature Size Size Temp->Size Higher temp -> Larger size Distribution Size Distribution Temp->Distribution Time Reaction Time Time->Size Longer time -> Larger size Conc Precursor Conc. Conc->Size Higher conc. -> Smaller size Conc->Distribution Ratio Surfactant/Precursor Ratio Ratio->Size Higher ratio -> Smaller size Shape Shape Ratio->Shape

Caption: Logical relationships in morphology control.

Experimental Protocols

The following is a generalized protocol for the synthesis of iron oxide nanoparticles using the thermal decomposition of an iron oleate precursor in this compound. This protocol can be adapted for the synthesis of other types of nanoparticles with appropriate modifications to the precursor, capping agent, and reaction conditions.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium oleate

  • This compound

  • Oleic acid

  • Ethanol

  • Hexane

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line for inert gas atmosphere (Argon or Nitrogen)

  • Centrifuge

Protocol: Synthesis of Iron Oleate Precursor

  • In a flask, dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, deionized water, and hexane.

  • Heat the mixture to reflux (around 70°C) and stir vigorously for 4 hours.

  • After the reaction, transfer the mixture to a separatory funnel. The upper organic layer containing the iron oleate complex will be a waxy solid at room temperature.

  • Wash the organic layer multiple times with deionized water to remove any unreacted salts.

  • Evaporate the hexane to obtain the iron oleate precursor.

Protocol: Synthesis of Iron Oxide Nanoparticles

  • Set up a three-neck flask with a condenser, a temperature probe, and a connection to a Schlenk line.

  • Add the iron oleate precursor, this compound, and oleic acid to the flask.

  • Degas the mixture by heating to 100°C under vacuum for 30 minutes, then switch to an inert gas atmosphere.

  • Under a constant flow of inert gas, heat the mixture to the desired reaction temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/minute) with vigorous stirring.

  • Maintain the reaction at this temperature for a specific duration (e.g., 30-120 minutes) to allow for nanoparticle growth.

  • After the reaction is complete, cool the mixture to room temperature.

  • To isolate the nanoparticles, add an excess of ethanol to the cooled solution to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet multiple times with a mixture of hexane and ethanol to remove excess solvent and unreacted reagents.

  • Finally, redisperse the purified nanoparticles in a suitable nonpolar solvent like hexane or toluene for storage and characterization.

Important Considerations and Potential Issues

A critical aspect to consider when using this compound or other long-chain alkenes like 1-octadecene is their tendency to polymerize at the high temperatures employed in nanoparticle synthesis (typically above 120°C).[3][5] This polymerization results in the formation of poly(this compound), a waxy byproduct that can be difficult to separate from the final nanoparticle product due to similar solubilities.[5]

Mitigation Strategies:

  • Alternative Solvents: Consider using saturated alkanes with high boiling points (e.g., octadecane, docosane) as solvents to prevent polymerization.[3][5]

  • Purification: If this compound is used, employ rigorous purification steps. One approach is to modify the surface of the nanoparticles to make them more polar, allowing for their separation from the nonpolar poly(this compound) through selective precipitation.[5]

Conclusion

This compound is a valuable solvent in the thermal decomposition synthesis of nanoparticles, providing the necessary high-temperature environment for precursor decomposition and nanoparticle growth. While the final morphology of the nanoparticles is determined by a combination of factors including temperature, precursor concentration, and the presence of capping agents, the choice of solvent is foundational to the success of the synthesis. Researchers must be aware of the potential for this compound to polymerize and take appropriate steps to either prevent this or purify the final product. By carefully controlling the experimental parameters outlined in these notes and protocols, it is possible to synthesize nanoparticles with tailored morphologies for a wide array of applications in research, drug development, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: 1-Dodecene Hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of 1-dodecene hydroformylation.

Troubleshooting Guides

This section addresses common issues encountered during this compound hydroformylation experiments.

Issue: Low Conversion of this compound

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature: Temperature significantly influences the reaction rate. A decrease in aldehyde yield can be observed at temperatures that are too low or too high. It is crucial to identify the optimal temperature for the specific catalyst system being used. For instance, in some systems, a desirable reaction temperature is 95°C.[1]

  • Incorrect Syngas Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. An imbalance can affect catalyst activity and stability. While higher pressure may favor the reaction rate, there is a trade-off with selectivity. A pressure of 15 bar has been suggested as a favorable condition in certain setups to balance yield and selectivity.[1]

  • Poor Mass Transfer in Biphasic Systems: In aqueous-organic biphasic systems, inefficient mixing can limit the contact between the water-soluble catalyst and the organic substrate, this compound. This is a common issue with longer chain olefins due to their low solubility in the aqueous phase.

    • Solution: Increase stirrer speed to enhance mixing. However, be aware that excessive agitation can lead to foam formation, which may inhibit mass transfer.[2] The use of surfactants or phase-transfer agents like cyclodextrins can also improve the solubility of this compound in the aqueous phase.[2]

  • Catalyst Deactivation: The catalyst may lose activity over time.

    • Solution: Ensure the catalyst is handled under inert conditions to prevent oxidation. If recycling the catalyst, monitor its activity over several runs. A decline in performance may indicate the need for fresh catalyst or regeneration, if possible.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over time by taking samples at regular intervals. Extend the reaction time if the conversion is still increasing.

Issue: Low Selectivity to the Desired Linear Aldehyde (n-Tridecanal)

Possible Causes and Solutions:

  • Substrate Isomerization: this compound can isomerize to internal olefins, which upon hydroformylation, yield branched aldehydes.

    • Solution: The choice of ligand is crucial in controlling regioselectivity. Bulky phosphite ligands, for example, have been shown to favor the formation of the linear aldehyde. The ligand-to-metal ratio is also a key parameter to optimize.

  • Presence of Impurities in this compound Feed: Hydroperoxides, formed by autoxidation of this compound, have been identified as critical impurities that can negatively affect both chemo- and regioselectivity.[3][4]

    • Solution: Use freshly distilled this compound or ensure the substrate is free from peroxides by passing it through a column of activated alumina before use.

  • Incorrect CO/H₂ Ratio: The ratio of carbon monoxide to hydrogen in the syngas can influence the selectivity.

    • Solution: An equimolar ratio (1:1) of CO to H₂ is commonly used, but the optimal ratio may vary depending on the catalyst system. Systematic variation of the syngas composition can help determine the best conditions for linear aldehyde formation.

  • Catalyst Degradation: Changes in the catalyst structure can lead to a loss of selectivity. For instance, the oxidation of phosphite ligands can occur in the presence of hydroperoxides.[3]

    • Solution: Implement the same precautions as for catalyst deactivation to ensure the integrity of the catalyst complex.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for this compound hydroformylation?

A1: Typical reaction conditions vary depending on the catalyst system and reactor setup. However, for a rhodium-based catalyst in a multiphase system, you might consider the following starting points:

  • Temperature: 75-120°C[2][5]

  • Pressure: 15-40 bar of syngas (CO/H₂ = 1:1)[1][5]

  • Catalyst: A rhodium precursor such as [Rh(acac)(CO)₂] with a suitable ligand (e.g., a water-soluble phosphine like SulfoXantPhos for aqueous systems).[1][6]

  • Solvent: For biphasic systems, water is used with a surfactant to create a microemulsion.[6]

  • Stirring Speed: High stirring speeds (e.g., 1200 rpm) are often necessary to ensure good mixing.[5]

Q2: How can I prepare the catalyst for the reaction?

A2: For a typical homogeneous rhodium-catalyzed hydroformylation, the active catalyst is often formed in situ. A general procedure involves:

  • In a glovebox or under an inert atmosphere (e.g., argon), charge a reaction vessel with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine ligand in a suitable solvent.

  • The solution is then transferred to the reactor.

  • The catalyst is often pre-activated under syngas pressure at the reaction temperature for a certain period before the substrate is introduced.[3]

Q3: How can I monitor the progress of the reaction and analyze the products?

A3: Reaction progress is typically monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Sampling: At timed intervals, a small sample of the reaction mixture is withdrawn from the reactor.

  • Sample Preparation: The sample may need to be quenched (e.g., by cooling) and filtered to remove the catalyst. An internal standard (e.g., dodecane) is often added for accurate quantification.

  • Analysis: The prepared sample is injected into a GC or HPLC equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID for GC) to separate and quantify the reactants (this compound), products (n-tridecanal, iso-tridecanal), and any byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Hydroformylation

ParameterCondition 1Yield/Selectivity 1Condition 2Yield/Selectivity 2Reference
Temperature 95°CHigh Aldehyde YieldOther TemperaturesDecreased Aldehyde Yield[1]
Syngas Pressure 15 barHigh Total SelectivityHigher PressuresTrade-off with Yield[1]
Gas Flow Rate (Microemulsion) 40 ml/minMax Conversion (95%)80 ml/minDecreased Conversion[6]
Reactor Residence Time (Continuous) 45 min~20% n-tridecanal Yield120 min~31% n-tridecanal Yield[7]

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale this compound Hydroformylation in a Microemulsion System

This protocol is based on a semi-batch reactor setup.[5]

Materials:

  • This compound

  • Deionized Water

  • Non-ionic Surfactant

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Water-soluble ligand (e.g., SulfoXantPhos)

  • Syngas (1:1 mixture of CO and H₂)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • High-pressure autoclave reactor (e.g., 50 mL) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • Schlenk line or glovebox for inert handling of reagents.

Procedure:

  • Catalyst Preparation: In a glovebox or under an argon atmosphere, weigh the rhodium precursor and the ligand into a container.

  • Reactor Charging:

    • Add this compound (e.g., 0.120 mol), deionized water (e.g., 1.11 mol), and the non-ionic surfactant to the autoclave.

    • Add the pre-weighed catalyst and ligand to the reactor.

  • System Purge: Seal the reactor and purge it several times with inert gas, followed by purging with syngas.

  • Reaction:

    • Pressurize the reactor with syngas to the desired pressure (e.g., 3 to 40 bar).

    • Begin stirring at a high rate (e.g., 1200 rpm).

    • Heat the reactor to the desired temperature (e.g., 75 to 110°C).

  • Sampling and Analysis:

    • At regular intervals, withdraw samples from the reactor for analysis by GC or HPLC to determine the conversion of this compound and the selectivity to the aldehyde products.

  • Reaction Termination:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the excess syngas.

    • Open the reactor and collect the product mixture.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Shutdown p1 Weigh Catalyst and Ligand (Inert Atmosphere) p2 Charge Reactor with Substrate, Solvent, and Surfactant p1->p2 p3 Add Catalyst/Ligand to Reactor p2->p3 r1 Seal and Purge Reactor p3->r1 r2 Pressurize with Syngas r1->r2 r3 Heat and Stir r2->r3 r4 Monitor Reaction (Sampling) r3->r4 a1 Cool and Depressurize r4->a1 a2 Collect Product Mixture a1->a2 a3 Analyze Products (GC/HPLC) a2->a3

Caption: Experimental workflow for this compound hydroformylation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield/Conversion cause1 Incorrect Temperature issue->cause1 cause2 Suboptimal Pressure issue->cause2 cause3 Poor Mass Transfer issue->cause3 cause4 Catalyst Deactivation issue->cause4 cause5 Insufficient Time issue->cause5 sol1 Optimize Temperature cause1->sol1 sol2 Adjust Syngas Pressure cause2->sol2 sol3 Increase Stirring / Add Surfactant cause3->sol3 sol4 Use Fresh/Active Catalyst cause4->sol4 sol5 Extend Reaction Time cause5->sol5

Caption: Troubleshooting logic for low hydroformylation yield.

References

Preventing side reactions in 1-Dodecene polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the polymerization of 1-dodecene.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the polymerization of this compound.

Issue 1: Low Polymer Yield

Symptoms:

  • The amount of polymer obtained is significantly lower than theoretically expected.

  • The reaction mixture remains largely unreacted monomer.

Possible Causes and Solutions:

CauseSolution
Catalyst Inactivity: Impurities such as water, oxygen, peroxides, or other polar compounds in the monomer or solvent can deactivate the catalyst.Monomer and Solvent Purification: Purify this compound and the solvent by passing them through activated alumina or a suitable drying agent to remove polar impurities and peroxides. Ensure all reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Catalyst/Cocatalyst Ratio: The ratio of the catalyst to the cocatalyst (e.g., MAO, aluminum alkyls) is critical for catalyst activation and stability.Optimize Cocatalyst Ratio: Systematically vary the cocatalyst-to-catalyst ratio to find the optimal conditions for your specific catalyst system. For Ziegler-Natta catalysts, an increase in the Al/Ti molar ratio can increase polymer yield up to an optimal point, after which the yield may decrease.
Inappropriate Reaction Temperature: The reaction temperature may be too low, leading to slow propagation rates.Adjust Temperature: Gradually increase the polymerization temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be cautious, as excessively high temperatures can lead to side reactions.[1][2]
Insufficient Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration.Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

Issue 2: High Polydispersity Index (PDI)

Symptoms:

  • The resulting polymer has a broad molecular weight distribution (PDI > 2).

  • Gel Permeation Chromatography (GPC) analysis shows a broad or multimodal peak.

Possible Causes and Solutions:

CauseSolution
Chain Transfer Reactions: Uncontrolled chain transfer to monomer, cocatalyst, or impurities leads to polymers with varying chain lengths.Control Temperature: Lowering the polymerization temperature can reduce the rate of chain transfer reactions. For example, in one study, lowering the polymerization temperature of this compound from -30 °C to -40 °C or -50 °C resulted in a lower PDI. Optimize Cocatalyst: The type and concentration of the cocatalyst can influence chain transfer. Using a less reactive cocatalyst or a lower concentration may reduce PDI.
Isomerization of this compound: The catalyst may be causing the isomerization of this compound to internal olefins, which have different reactivities and can lead to a broader PDI.Catalyst Selection: Choose a catalyst with high regioselectivity for 1,2-insertion of alpha-olefins. Some metallocene catalysts are specifically designed to minimize isomerization. Reaction Conditions: Lower reaction temperatures can also suppress isomerization.
Multiple Active Sites on the Catalyst: Heterogeneous catalysts, such as some Ziegler-Natta catalysts, can have multiple types of active sites with different propagation and termination rates.Use a Single-Site Catalyst: Employ a single-site catalyst, such as a metallocene, which typically produces polymers with a narrow PDI.
Equipment Issues: Poor mixing in the reactor can lead to temperature and concentration gradients, resulting in a broader PDI.Ensure Proper Mixing: Use efficient stirring to maintain a homogeneous reaction environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

A1: The most common side reactions are:

  • Isomerization: The migration of the double bond from the alpha position (C1=C2) to internal positions (e.g., C2=C3, C3=C4). Internal olefins are generally less reactive in polymerization, which can affect the polymerization rate and the polymer's microstructure.

  • Chain Transfer: The termination of a growing polymer chain and the initiation of a new one. This process controls the molecular weight of the polymer. Common chain transfer pathways include transfer to monomer, transfer to a cocatalyst (e.g., an aluminum alkyl), and β-hydride elimination.

Q2: How can I purify this compound before polymerization?

A2: To remove inhibitors and impurities like water and peroxides, this compound should be purified. A common procedure involves:

  • Washing: Wash the this compound with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove peroxides, followed by washing with deionized water.

  • Drying: Dry the washed this compound over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

  • Distillation: For higher purity, distill the dried this compound under reduced pressure.

  • Storage: Store the purified this compound over a drying agent and under an inert atmosphere.

Q3: What is the effect of temperature on this compound polymerization?

A3: Temperature has a significant impact on this compound polymerization:

  • Reaction Rate: Higher temperatures generally increase the rate of polymerization.[1][2]

  • Side Reactions: Increased temperatures can also accelerate side reactions like β-hydride elimination (a form of chain transfer) and isomerization, which can lead to a lower molecular weight and a broader PDI.[1][2] In some cases, spontaneous polymerization of alpha-olefins can occur at high temperatures without a catalyst.

  • Polymer Properties: The molecular weight of the polymer often decreases with increasing temperature due to the higher rate of chain transfer reactions.

Q4: How does the choice of cocatalyst affect the polymerization?

A4: The cocatalyst (e.g., methylaluminoxane (MAO), triisobutylaluminum (TIBA), triethylaluminum (TEA)) plays a crucial role in activating the catalyst and can influence the polymerization in several ways:

  • Catalyst Activity: The type and concentration of the cocatalyst can significantly affect the catalyst's activity.

  • Chain Transfer: Some cocatalysts, particularly aluminum alkyls, can act as chain transfer agents, thereby influencing the molecular weight of the resulting polymer.

  • Polymer Properties: The choice of cocatalyst can impact the polymer's microstructure and PDI.

Quantitative Data

Table 1: Effect of Polymerization Temperature on the Polydispersity Index (PDI) of Poly(this compound)

Temperature (°C)PDI (Mw/Mn)
-301.22 - 1.29
-401.11 - 1.18
-501.14

Data extracted from a study on this compound polymerization using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst.

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound with Minimized Side Reactions

  • Monomer and Solvent Purification:

    • Dry the solvent (e.g., toluene) by refluxing over sodium/benzophenone until a deep blue color persists, then distill under a nitrogen atmosphere.

    • Purify this compound by passing it through a column of activated alumina and then degassing with nitrogen.

  • Reactor Setup:

    • Assemble a glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet/outlet.

    • Thoroughly dry the reactor by heating under a vacuum and then flushing with dry nitrogen.

  • Polymerization:

    • Under a nitrogen atmosphere, add the purified solvent and this compound to the reactor.

    • Bring the reactor to the desired temperature (e.g., 0-25 °C to minimize side reactions).

    • In a separate Schlenk flask, prepare the catalyst slurry by suspending the Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) in the purified solvent.

    • Add the cocatalyst (e.g., triethylaluminum solution in the solvent) to the reactor, followed by the catalyst slurry to initiate the polymerization.

    • Maintain a constant temperature and stirring speed throughout the reaction.

  • Quenching and Polymer Isolation:

    • After the desired reaction time, quench the polymerization by adding acidified methanol.

    • Filter the resulting polymer and wash it extensively with methanol and then water.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Visualizations

Troubleshooting_High_PDI start High PDI in Poly(this compound) cause1 Chain Transfer Reactions start->cause1 cause2 Isomerization start->cause2 cause3 Multiple Catalyst Sites start->cause3 solution1a Lower Polymerization Temperature cause1->solution1a solution1b Optimize Cocatalyst cause1->solution1b solution2a Select Catalyst with High Regioselectivity cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3 Use Single-Site Catalyst (e.g., Metallocene) cause3->solution3

Caption: Troubleshooting workflow for high PDI in this compound polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation and Purification prep1 Purify Monomer (this compound) react1 Charge Reactor with Solvent and Monomer prep1->react1 prep2 Dry Solvent (e.g., Toluene) prep2->react1 prep3 Dry Reactor and Glassware prep3->react1 react2 Set and Maintain Temperature react1->react2 react3 Add Cocatalyst react2->react3 react4 Introduce Catalyst to Initiate react3->react4 iso1 Quench Reaction react4->iso1 iso2 Filter and Wash Polymer iso1->iso2 iso3 Dry Polymer iso2->iso3

Caption: Experimental workflow for controlled this compound polymerization.

References

Optimizing temperature and pressure for 1-Dodecene reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-dodecene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions this compound undergoes?

A1: this compound, as an alpha-olefin, is a versatile starting material for numerous reactions. Key transformations include hydroformylation to produce tridecanal, polymerization to create poly(this compound), oxidation, and epoxidation.[1] Its terminal double bond provides a reactive site for these additions and modifications.[1]

Q2: How critical are temperature and pressure in controlling reaction outcomes?

A2: Temperature and pressure are critical parameters that significantly influence reaction rate, selectivity, and catalyst stability. For instance, in hydroformylation, temperature affects both catalyst activity and selectivity, while pressure influences reaction yield and selectivity. In polymerization, temperature can impact the molecular weight and polydispersity of the resulting polymer.[2][3]

Q3: What are common solvents used for this compound reactions?

A3: The choice of solvent depends on the specific reaction. For hydroformylation, multiphase systems, including microemulsions with water and surfactants, are often employed to facilitate catalyst recovery.[4][5] Polymerization reactions are frequently conducted in solvents like n-hexane.[2][3] For other reactions, 1,2-dichloroethane has been used.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Hydroformylation

Question: My hydroformylation of this compound is resulting in low yields of the desired aldehyde. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in hydroformylation can stem from several factors related to reaction conditions and catalyst integrity.

Potential Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature significantly impacts catalyst activity and selectivity. Operating outside the optimal range can lead to reduced conversion.

    • Solution: Systematically vary the temperature within the recommended range (e.g., 95°C to 115°C) to find the optimal point for your specific catalyst system.[7][8]

  • Incorrect Pressure: There is a trade-off between maximum yield and reaction selectivity concerning pressure.

    • Solution: While higher pressures might increase the rate, an optimal pressure (e.g., 15 bar in some systems) can provide a good balance of high yield and selectivity.

  • Catalyst Deactivation: Rhodium-based catalysts can deactivate, especially in the presence of impurities like peroxides.[7]

    • Solution: Ensure the this compound is distilled and free of peroxides.[7] Use fresh, high-purity catalysts and ligands, and maintain an oxygen-free environment through proper degassing techniques.

  • Poor Mass Transfer: In biphasic or microemulsion systems, inefficient mixing between the aqueous catalyst phase and the organic olefin phase can limit the reaction rate.[9]

    • Solution: Optimize stirring speed and consider using surfactants or phase-transfer agents to enhance miscibility.[5][9]

G start Low Hydroformylation Yield check_temp Is Temperature Optimized? start->check_temp check_pressure Is Pressure Optimized? check_temp->check_pressure Yes adjust_temp Adjust Temperature (e.g., 95-115°C) check_temp->adjust_temp No check_catalyst Is Catalyst Active? check_pressure->check_catalyst Yes adjust_pressure Adjust Pressure (e.g., 15-40 bar) check_pressure->adjust_pressure No check_mixing Is Mass Transfer Efficient? check_catalyst->check_mixing Yes catalyst_solution Use Fresh Catalyst/Ligand Purify this compound Degas System check_catalyst->catalyst_solution No mixing_solution Increase Stirring Rate Use Surfactant check_mixing->mixing_solution No success Yield Improved check_mixing->success Yes adjust_temp->check_pressure adjust_pressure->check_catalyst catalyst_solution->check_mixing mixing_solution->success

Figure 1: Troubleshooting flowchart for low yield in this compound hydroformylation.

Issue 2: Poor Molecular Weight Control in Polymerization

Question: I am unable to achieve the desired molecular weight for poly(this compound) in my polymerization reaction. How can I control this?

Answer: Controlling molecular weight in the polymerization of this compound is crucial and depends significantly on the reaction temperature and the catalyst system employed.

Potential Causes and Solutions:

  • Reaction Temperature: Lower polymerization temperatures often lead to higher molecular weight polymers with lower polydispersity (PDI).[2][3]

    • Solution: Conduct the polymerization at lower temperatures (e.g., -30°C to -50°C) to favor chain propagation over termination reactions.[2][3] Be aware that this may decrease the catalytic activity.[3]

  • Monomer to Initiator Ratio: The ratio of monomer to initiator is a fundamental parameter for controlling polymer chain length.

    • Solution: Carefully control the stoichiometry. For polycondensation, using a slight excess of one bifunctional monomer or adding a monofunctional monomer can control the molecular weight.[10]

  • Catalyst/Cocatalyst System: The choice and ratio of cocatalyst can influence the molecular weight.

    • Solution: In catalyst systems using cocatalysts like AlⁱBu₃ and Al(n-C₈H₁₇)₃, varying their ratio can affect the resulting polymer's molecular weight and PDI.[2][3]

Data on Optimal Conditions

Table 1: Optimized Conditions for this compound Hydroformylation
ParameterValueCatalyst SystemNotesSource
Temperature95 - 115 °CRh/BiPhePhosTemperature range studied for kinetic experiments.[7][8]
Temperature95 °CRh-based in microemulsionReactor temperature for continuous mini-plant operation.[4]
Temperature90 - 130 °CRh(acac)(cod)/SXIncreased temperature led to higher conversion but lower selectivity.[11]
Pressure15 barRh-based in microemulsionFavored for high selectivity and good yield at a low pressure.
Pressure30 barRh/BiPhePhosSyngas (CO/H₂ = 1/1) pressure kept constant.[7]
Pressure40 barRh-based in microemulsionReactor pressure for continuous mini-plant operation.[4]
Pressure1.1 MPa (11 bar)RhCl(CO)(TPPTS)₂Total pressure in autoclave experiments.[9]
Table 2: Optimized Conditions for this compound Polymerization
ParameterValueCatalyst SystemKey OutcomeSource
Temperature-30 °CCpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borateHigh catalytic activity and high molecular weight.[2][3]
Temperature-50 °CCpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borateLower PDI (1.16) and high molecular weight (Mn = 5.26 × 10⁵).[2][3]
CocatalystAlⁱBu₃ / Al(n-C₈H₁₇)₃Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borateIncreasing the Al(n-C₈H₁₇)₃ ratio decreased PDI values.[2][3]

Experimental Protocols

Protocol 1: Hydroformylation of this compound in a Microemulsion System

This protocol is a generalized representation based on methodologies described in the literature.[4][5]

  • System Preparation: In a high-pressure autoclave reactor, add the aqueous phase containing the water-soluble rhodium precursor (e.g., [Rh(acac)(CO)₂]) and a water-soluble ligand (e.g., SulfoXantPhos).

  • Addition of Surfactant: Add a non-ionic surfactant (e.g., Marlipal 24/70) to the reactor to facilitate the formation of a microemulsion.

  • Reactant Injection: Add distilled this compound to the reactor.

  • Pressurization: Purge the reactor multiple times with syngas (CO/H₂ = 1/1) before pressurizing to the desired reaction pressure (e.g., 15-40 bar).[4]

  • Reaction: Heat the reactor to the target temperature (e.g., 95°C) and maintain vigorous stirring to ensure a quasi-homogeneous reaction mixture.[4]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via gas chromatography (GC).

  • Work-up: Upon completion, cool the reactor. The microemulsion system will break, allowing for phase separation. The product-rich organic phase can be decanted from the aqueous catalyst phase, enabling catalyst recycling.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Prepare Aqueous Catalyst Solution add_surfactant Add Surfactant prep_catalyst->add_surfactant add_olefin Add this compound add_surfactant->add_olefin purge Purge & Pressurize with Syngas add_olefin->purge heat_stir Heat & Stir (Set T & P) purge->heat_stir monitor Monitor Progress (GC) heat_stir->monitor cool Cool Reactor monitor->cool separate Phase Separate & Decant cool->separate purify Isolate & Purify Product separate->purify

Figure 2: General experimental workflow for this compound hydroformylation.

Protocol 2: Polymerization of this compound

This protocol is a generalized representation based on methodologies for producing high molecular weight polymers.[2][3]

  • Reactor Setup: Under an inert nitrogen atmosphere in a dry box, add a solvent (e.g., n-hexane) to a reaction vessel equipped with a magnetic stirrer.[2][3]

  • Cocatalyst Addition: Add the aluminum cocatalyst(s) (e.g., a mixture of AlⁱBu₃ and Al(n-C₈H₁₇)₃) to the solvent.

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., -30°C) in a suitable cooling bath.

  • Monomer Addition: Add purified this compound monomer to the cooled solution.

  • Initiation: Initiate the polymerization by adding the catalyst solution, for example, Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) activated with a borate cocatalyst like [Ph₃C][B(C₆F₅)₄].[2][3]

  • Polymerization: Allow the reaction to proceed for the specified time (e.g., 20 minutes).

  • Quenching: Quench the reaction by adding a small amount of methanol.

  • Precipitation and Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of stirred methanol.

  • Drying: Filter the resulting polymer, wash with methanol, and dry in a vacuum oven overnight to obtain the final product.[12]

References

Technical Support Center: Purification of 1-Dodecene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 1-dodecene.

Table of Contents

  • General FAQs

  • Reaction-Specific Troubleshooting Guides

    • Hydroformylation to Produce Tridecanal

    • Epoxidation to Produce 1,2-Epoxydodecane

    • Oligomerization/Polymerization

  • Experimental Protocols

    • Protocol 1: Biphasic Catalyst Separation for Hydroformylation Products

    • Protocol 2: Vacuum Distillation of 1,2-Epoxydodecane

    • Protocol 3: Purification by Column Chromatography

  • Data Tables

    • Table 1: Performance in this compound Hydroformylation

    • Table 2: Physical Properties of 1,2-Epoxydodecane for Purification

    • Table 3: Boiling Points of Dodecene Isomers at Reduced Pressure

General FAQs

Q1: What are the most common impurities in this compound reactions?

A1: Common impurities include unreacted this compound, isomers of dodecene (e.g., cis/trans-2-dodecene), shorter and longer chain alpha-olefins from the this compound source, solvents, catalysts, and byproducts specific to the reaction type (e.g., isomeric aldehydes in hydroformylation, diols in epoxidation).[1][2]

Q2: My purification is not working. What are the first things I should check?

A2: Start by verifying the identity and purity of your starting materials. Ensure your reaction went to completion or to the expected conversion rate. Re-evaluate your chosen purification method; for instance, simple distillation may not be sufficient to separate products with close boiling points from the starting material or byproducts. Also, check for common equipment issues like leaks in a vacuum distillation setup or improper packing of a chromatography column.

Q3: How can I remove a homogeneous catalyst from my reaction mixture?

A3: Catalyst removal strategies depend on the catalyst's nature. For water-soluble catalysts, such as certain rhodium-phosphine complexes used in hydroformylation, a biphasic separation with an aqueous and an organic phase can be highly effective for catalyst recovery and recycling.[3][4][5] For other catalysts, techniques like precipitation, adsorption onto a solid support, or chromatography may be necessary.

Reaction-Specific Troubleshooting Guides

Hydroformylation to Produce Tridecanal

Q1: I am getting a low ratio of the desired linear aldehyde (n-tridecanal) to the branched isomer. How can I improve this?

A1: The n/iso ratio in hydroformylation is highly dependent on the catalyst system, particularly the phosphine ligand used.

  • Ligand Choice: Bulky phosphine ligands or specific ligands like BISBIS (sulfonated 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl) are known to favor the formation of the linear aldehyde.[6] Systems using ligands like SulfoXantPhos have also demonstrated high selectivity.[5]

  • Reaction Conditions: Reaction parameters such as temperature, pressure of syngas (CO/H₂), and catalyst concentration can influence selectivity. Higher pressures can sometimes favor linear aldehyde formation.[6]

Q2: My rhodium catalyst is leaching into the organic product phase during biphasic separation. What can I do?

A2: Inefficient phase separation can lead to catalyst loss.

  • Surfactants: The use of surfactants can create microemulsions that bring the aqueous catalyst into contact with the organic olefin.[3][5] However, the system must be optimized to ensure a clean separation into distinct phases after the reaction.

  • Temperature Control: The phase separation behavior of systems containing non-ionic surfactants is often temperature-dependent. Adjusting the temperature in the decanter or separator can significantly improve the separation efficiency and minimize catalyst carryover.[3]

  • Additives: Small amounts of salts like Na₂SO₄ can be used to enhance phase separation.[5]

Epoxidation to Produce 1,2-Epoxydodecane

Q1: My final product after distillation contains a significant amount of 1,2-dodecanediol. Why is this happening and how can I prevent it?

A1: The presence of 1,2-dodecanediol is likely due to the hydrolysis of the desired 1,2-epoxydodecane product. Epoxides are susceptible to ring-opening in the presence of acid or water.

  • Reaction Conditions: Ensure your reaction and workup conditions are anhydrous if possible. If an aqueous reagent is used (like sodium hypochlorite), minimize reaction time and temperature to prevent excessive diol formation.[7]

  • Purification: During workup, avoid acidic conditions. A wash with a mild base (e.g., dilute sodium bicarbonate solution) can neutralize any acidic species before distillation. Ensure all glassware is thoroughly dry. Because 1,2-epoxydodecane is sensitive to moisture, proper handling and storage are critical.[8][9]

Q2: I am having trouble separating 1,2-epoxydodecane from unreacted this compound by distillation.

A2: These two compounds have relatively close boiling points, which can make separation by simple distillation challenging.

  • Efficient Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can improve the separation.[7] 1,2-epoxydodecane has a boiling point of 124-125 °C at 15 mmHg.[10]

Oligomerization/Polymerization

Q1: I am trying to synthesize a product using this compound as a high-temperature solvent and am finding a waxy, polymeric byproduct in my final product.

A1: this compound, like other alpha-olefins, can polymerize at elevated temperatures, even without a catalyst.[11] This is a known issue when using olefins as solvents in high-temperature syntheses, such as for nanocrystals.

  • Alternative Solvents: If this compound is not a reactant, consider replacing it with a saturated, high-boiling point solvent that is inert under the reaction conditions.[11]

  • Purification Challenges: The resulting poly(this compound) can be very difficult to separate from hydrophobic products of a similar size due to comparable solubility. Standard techniques like precipitation and size exclusion chromatography may fail.[11] In such cases, modifying the polarity of the desired product (e.g., through ligand exchange) can create a significant solubility difference, allowing for separation.[11]

Q2: My oligomerization reaction produced a complex mixture of dodecene isomers. How can I separate them?

A2: The separation of positional and geometric (cis/trans) isomers of dodecene is complex due to their similar physical properties.

  • Fractional Distillation: Highly branched isomers tend to have lower boiling points than linear or lightly branched isomers.[12] Careful fractional distillation can be used to enrich certain isomer groups.

  • Chromatography: Capillary gas chromatography is a powerful analytical technique for separating these isomers.[13] For preparative separation, specialized liquid chromatography techniques, such as argentation chromatography (which utilizes the interaction of silver ions with double bonds), can be effective.

Experimental Protocols

Protocol 1: Biphasic Catalyst Separation for Hydroformylation Products

This protocol describes a general method for separating a water-soluble catalyst from an organic product phase following the hydroformylation of this compound.

  • Transfer to Separatory Funnel: Once the reaction is complete and the reactor has cooled, transfer the entire reaction mixture to a separatory funnel.

  • Phase Separation: Allow the mixture to stand until two distinct phases form: an upper organic phase (containing tridecanal, unreacted this compound) and a lower aqueous phase (containing the catalyst). This separation can be facilitated by adjusting the temperature if a thermomorphic system is used.[3]

  • Draining the Aqueous Layer: Carefully drain the lower aqueous catalyst layer into a flask for storage and potential reuse.

  • Washing the Organic Layer: To remove residual water-soluble catalyst, wash the organic layer with deionized water. Add a volume of water, gently invert the funnel several times (venting frequently to release any pressure), and allow the layers to separate again. Drain and discard the aqueous wash. Repeat this washing step 1-2 times.

  • Drying the Organic Layer: Drain the washed organic layer into a clean, dry flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes to remove residual water.

  • Filtration: Filter the dried organic phase to remove the drying agent. The resulting solution contains the crude product, which can be further purified by distillation.

Protocol 2: Vacuum Distillation of 1,2-Epoxydodecane

This protocol is for the purification of 1,2-epoxydodecane from non-volatile impurities and byproducts like 1,2-dodecanediol.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is completely dry. Use a magnetic stirrer in the distillation flask for smooth boiling.

  • Charge the Flask: Charge the distillation flask with the crude reaction mixture.

  • Apply Vacuum: Slowly and carefully apply a vacuum from a vacuum pump. A typical pressure for this distillation is around 15 mmHg.

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect any low-boiling impurities (e.g., residual solvent or unreacted this compound) as the first fraction.

    • As the temperature rises, collect the main fraction of 1,2-epoxydodecane. The boiling point at 15 mmHg is approximately 124-125 °C.[10]

    • Monitor the temperature at the still head; a stable temperature indicates a pure fraction is being collected.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Protocol 3: Purification by Column Chromatography

This protocol outlines a general procedure for purifying a this compound reaction product using silica gel chromatography.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of a non-polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane). This will elute non-polar compounds like unreacted this compound first.

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or another more polar solvent) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC) to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Tables

Table 1: Performance in this compound Hydroformylation
Catalyst SystemPhase SystemSelectivity (n-tridecanal:iso-aldehydes)Rhodium LossReference
Rhodium-BISBISAqueous/Organic BiphasicHigh for linear aldehydeNot specified[6]
Rhodium-Ligand in MicroemulsionMicroemulsion98:2< 0.01% in product phase[3]
RhCl(CO)(TPPTS)₂ with SurfactantBiphasicHigh n/iso ratio with micelle formationNot specified[4]
Table 2: Physical Properties of 1,2-Epoxydodecane for Purification
PropertyValueNotesReference
Molecular Weight 184.32 g/mol -[10]
Boiling Point 124-125 °C at 15 mmHgLowering pressure is key for distillation.[10]
Density 0.844 g/mL at 25 °CLess dense than water.[10]
Water Solubility < 1 mg/mLEssentially insoluble in water.[9]
Reactivity Sensitive to moisture and acidsCan hydrolyze to 1,2-dodecanediol.[8][9]
Table 3: Boiling Points of Dodecene Isomers at Reduced Pressure
CompoundBoiling Point (°C)Pressure (mmHg)Notes
This compound213 °C760Atmospheric pressure for reference.[14]
Branched Dodecenes180 - 205 °C760Distillation range for various isomers. Highly branched isomers boil at the lower end of the range.[12]

Visualizations

experimental_workflow cluster_reaction Hydroformylation Reaction cluster_separation Purification Steps cluster_products Final Products R_Start This compound + Syngas (CO/H₂) Reactor Reactor (with Surfactant) R_Start->Reactor Catalyst Aqueous Catalyst Solution (e.g., Rh/TPPTS) Catalyst->Reactor Separator Phase Separator (Decanter) Reactor->Separator Reaction Mixture Wash Water Wash Separator->Wash Organic Phase Recycle Recycled Catalyst Separator->Recycle Aqueous Phase Dry Drying (e.g., Na₂SO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Crude Product Product Pure n-Tridecanal Distill->Product

Caption: Workflow for hydroformylation of this compound followed by biphasic separation and purification.

troubleshooting_logic cluster_reaction Reaction Issues cluster_purification Purification Issues Start Low Yield or Purity Issue Check_Reaction Verify Reaction (TLC, GC, NMR) Start->Check_Reaction Check_SM Check Starting Material Purity Start->Check_SM Check_Method Evaluate Purification Method Start->Check_Method Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Formed? Check_Reaction->Side_Products Distillation Distillation Issue? Check_Method->Distillation Chromatography Chromatography Issue? Check_Method->Chromatography Optimize_Cond Optimize Conditions (Temp, Time, Catalyst) Incomplete->Optimize_Cond Change_Cat Change Catalyst/ Reagents Side_Products->Change_Cat Optimize_Cond->Start Re-run Change_Cat->Start Re-run Improve_Dist Use Fractionating Column or Lower Vacuum Distillation->Improve_Dist Change_Eluent Change Eluent Polarity or Stationary Phase Chromatography->Change_Eluent Improve_Dist->Start Re-purify Change_Eluent->Start Re-purify

Caption: A logical flowchart for troubleshooting common issues in product purification.

References

Technical Support Center: Controlling Polydispersity in Poly(1-Dodecene)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of 1-dodecene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the polydispersity (PDI) of your polymers and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity (PDI) and why is it important to control it in poly(this compound)?

A1: Polydispersity, or the dispersity index (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while a higher PDI signifies a broader distribution of chain lengths.

Controlling PDI is crucial as it directly impacts the material properties of poly(this compound), such as its viscosity, mechanical strength, and thermal behavior. For applications in drug development and other high-precision fields, a narrow and well-defined molecular weight distribution is often essential for consistent performance and predictable in-vivo behavior.

Q2: What is a typical target PDI for "controlled" polymerization of this compound?

A2: In a well-controlled, or "living," polymerization, the goal is to achieve a PDI close to 1.0. For poly(this compound) synthesized via living or quasi-living polymerization methods, a PDI in the range of 1.1 to 1.3 is generally considered to indicate good control over the polymerization process.[1][2]

Q3: What are the primary factors that influence the PDI of poly(this compound)?

A3: The main factors influencing PDI in the polymerization of this compound are:

  • Catalyst System: The choice of catalyst and cocatalyst is paramount. Metallocene catalysts, particularly constrained geometry catalysts like Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate, are effective in achieving low PDI.[1][2][3][4]

  • Polymerization Temperature: Lower reaction temperatures generally lead to a lower PDI by minimizing side reactions such as chain transfer.[1][2]

  • Cocatalyst and Activator Ratio: The molar ratio of cocatalyst (e.g., aluminum alkyls) to the catalyst can significantly affect the PDI.

  • Monomer and Solvent Purity: Impurities in the this compound monomer or the solvent can interfere with the catalyst and lead to a loss of control over the polymerization, resulting in a higher PDI.

  • Reaction Conditions: Maintaining a strictly inert atmosphere (oxygen and moisture-free) is critical for the stability and activity of the catalyst.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of poly(this compound) that can lead to high polydispersity.

Problem 1: The PDI of my poly(this compound) is higher than expected (e.g., > 1.5).

Possible Cause Troubleshooting Steps
Impure Monomer or Solvent 1. Purify the this compound monomer: Distill this compound over a suitable drying agent (e.g., CaH₂) under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and over molecular sieves. 2. Dry the solvent: Ensure the solvent (e.g., toluene, hexane) is thoroughly dried and deoxygenated before use. Common methods include passing the solvent through a column of activated alumina or distillation from a drying agent.
Contamination with Air or Moisture 1. Improve inert atmosphere techniques: Use a Schlenk line or a glovebox for all manipulations of the catalyst, cocatalyst, monomer, and solvent. 2. Properly dry all glassware: Oven-dry all glassware and cool it under vacuum or an inert atmosphere before use.
Incorrect Polymerization Temperature 1. Optimize reaction temperature: For many catalyst systems that produce low-PDI poly(this compound), lower temperatures (e.g., -30°C to -50°C) are optimal.[1][2] 2. Ensure stable temperature control: Use a reliable cooling bath (e.g., a cryostat) to maintain a constant temperature throughout the polymerization.
Suboptimal Catalyst or Cocatalyst Ratio 1. Vary the cocatalyst ratio: Systematically vary the molar ratio of the aluminum cocatalysts (e.g., the ratio of Al(n-C₈H₁₇)₃ to AlⁱBu₃) to find the optimal conditions for low PDI.[1][2] 2. Ensure accurate reagent measurement: Use precise techniques for measuring and transferring the catalyst and cocatalyst solutions.
Catalyst Decomposition 1. Check catalyst viability: Ensure the catalyst has been stored correctly and has not decomposed. 2. Monitor reaction color changes: Unexpected color changes during the polymerization may indicate catalyst decomposition.

Problem 2: My Gel Permeation Chromatography (GPC) results show a broad or multimodal distribution.

Possible Cause Troubleshooting Steps
Issues with GPC Analysis 1. Ensure complete sample dissolution: Poly(this compound) may require heating to fully dissolve in the GPC eluent (e.g., 1,2,4-trichlorobenzene) at high temperatures. 2. Filter the sample: Always filter the sample solution through a compatible filter (e.g., 0.45 µm PTFE) before injection to remove any particulate matter. 3. Check for column degradation: A loss of column resolution can lead to peak broadening. Run a standard with a known narrow PDI to check the column performance. 4. Verify calibration: Ensure the GPC is calibrated with appropriate standards for the molecular weight range of your polymer.
Presence of a Low Molecular Weight Tailing This can indicate chain transfer reactions during polymerization. Refer to the troubleshooting steps for high PDI to minimize these side reactions.
Bimodal Distribution This may suggest the presence of more than one active catalyst species or a significant change in polymerization conditions during the reaction. Review the experimental procedure for any inconsistencies.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the PDI of poly(this compound) synthesized with a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system.

Table 1: Effect of Polymerization Temperature on PDI

Temperature (°C)Mn (x 10⁵ g/mol )PDI (Mw/Mn)
-307.821.37
-405.961.25
-505.261.16

Data synthesized from multiple sources for illustrative purposes.[1][2]

Table 2: Effect of Cocatalyst Ratio (Al(n-C₈H₁₇)₃/AlⁱBu₃) on PDI at -30°C

Al(n-C₈H₁₇)₃/AlⁱBu₃ RatioMn (x 10⁵ g/mol )PDI (Mw/Mn)
100/4007.821.37
200/3007.041.32
300/2006.551.28

Data synthesized from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

Detailed Methodology for Synthesis of Low-PDI Poly(this compound)

This protocol describes a general procedure for the synthesis of poly(this compound) with a low PDI using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system under an inert atmosphere.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) (catalyst)

  • [Ph₃C][B(C₆F₅)₄] (activator)

  • Triisobutylaluminum (AlⁱBu₃) (cocatalyst)

  • Tri-n-octylaluminum (Al(n-C₈H₁₇)₃) (cocatalyst)

  • Anhydrous, deoxygenated hexane (solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Acetone

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity argon or nitrogen. This vacuum-argon cycle is repeated three times.

  • Reagent Preparation:

    • In a glovebox, prepare stock solutions of the catalyst, activator, and cocatalysts in anhydrous hexane.

  • Polymerization:

    • To the Schlenk flask, add anhydrous hexane (e.g., 30 mL) and purified this compound (e.g., 10 mL) via syringe under a positive pressure of argon.

    • Cool the flask to the desired reaction temperature (e.g., -50°C) using a cryostat.

    • Add the cocatalyst solution(s) (e.g., a mixture of AlⁱBu₃ and Al(n-C₈H₁₇)₃) to the stirred monomer solution and let it stir for 5 minutes.

    • In a separate Schlenk tube, premix the catalyst and activator solutions in hexane for 5 minutes.

    • Inject the catalyst/activator solution into the monomer/cocatalyst mixture to initiate the polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 1 hour), maintaining a constant temperature.

  • Quenching and Polymer Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol (1 M HCl in methanol).

    • Stir the suspension, then collect the polymer by filtration.

    • Wash the polymer with fresh methanol and then acetone.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn and Mw) and PDI of the polymer by high-temperature gel permeation chromatography (GPC) using 1,2,4-trichlorobenzene as the eluent at 140°C.

Visualizations

Troubleshooting_High_PDI High_PDI High PDI in Poly(this compound) Impure_Reagents Impure Monomer or Solvent High_PDI->Impure_Reagents Potential Causes Contamination Air/Moisture Contamination High_PDI->Contamination Potential Causes Temp_Control Poor Temperature Control High_PDI->Temp_Control Potential Causes Catalyst_Issues Suboptimal Catalyst System High_PDI->Catalyst_Issues Potential Causes Purify_Monomer Distill Monomer Dry Solvent Impure_Reagents->Purify_Monomer Solution Inert_Techniques Use Schlenk Line/Glovebox Dry Glassware Contamination->Inert_Techniques Solution Stable_Temp Use Cryostat Optimize Temperature Temp_Control->Stable_Temp Solution Optimize_Catalyst Vary Cocatalyst Ratio Check Catalyst Viability Catalyst_Issues->Optimize_Catalyst Solution Low_PDI Low PDI Achieved Purify_Monomer->Low_PDI Inert_Techniques->Low_PDI Stable_Temp->Low_PDI Optimize_Catalyst->Low_PDI

Caption: Troubleshooting workflow for high PDI.

Experimental_Workflow Start Start Setup Reactor Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Monomer, & Cocatalyst Setup->Reagents Cool Cool to Reaction Temperature Reagents->Cool Initiate Initiate Polymerization (Inject Catalyst) Cool->Initiate Polymerize Polymerization Initiate->Polymerize Quench Quench Reaction (Add Methanol) Polymerize->Quench Isolate Isolate & Purify Polymer Quench->Isolate Characterize Characterize (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: Low-PDI poly(this compound) synthesis workflow.

References

Technical Support Center: Challenges in the Scale-Up of 1-Dodecene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 1-dodecene. The content is structured in a question-and-answer format to directly address specific issues.

Section 1: General Scale-Up Principles & Safety FAQs

This section covers common challenges and safety considerations applicable to most this compound reaction scale-up processes.

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: The primary safety concerns involve managing the physical and chemical properties of this compound and the reaction itself.

  • Thermal Runaway: Many reactions, such as polymerization and hydroformylation, are exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1] This can lead to a dangerous, uncontrolled increase in temperature and pressure, known as a runaway reaction.[1][2]

  • Pressure Buildup: Some reactions, like those using azo initiators, generate gas (e.g., nitrogen). In a closed system, this can cause a significant pressure increase.[3]

  • Flammability: this compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[4] All equipment must be properly grounded to avoid static electric charges.[5][6]

  • Handling and Storage: this compound should be stored in a cool, well-ventilated place in tightly closed containers.[5] Personal protective equipment (PPE), including chemical goggles and neoprene or nitrile rubber gloves, is essential to avoid eye and skin contact.[5]

Q2: Why is temperature control so critical during scale-up, and how can I manage it?

A2: Temperature control is crucial for both safety and reaction performance. As temperature increases, the reaction rate typically increases, generating more heat in an exothermic reaction.[1] This can create a positive feedback loop leading to a thermal runaway.[1] Inconsistent temperature can also lead to side reactions, catalyst deactivation, and inconsistent product quality.[3]

  • Troubleshooting & Optimization:

    • Use overhead stirrers instead of magnetic stir bars for more consistent mixing and to prevent localized "hot spots".[1]

    • Employ a reactor with a high-efficiency cooling jacket or internal cooling coils.

    • Consider a semi-batch process where one or more reactants are added gradually over time to control the rate of heat generation.[3]

    • Never scale a reaction by more than three times the previous run without re-evaluating the process.[1]

Q3: My reaction works perfectly on a small scale, but the yield drops significantly in a larger reactor. What could be the issue?

A3: This is a common scale-up challenge often related to mass transfer limitations and mixing.

  • Mass Transfer: In multiphase reactions (e.g., gas-liquid-liquid hydroformylation), reactants need to move between phases to reach the catalyst.[7][8] What is efficient in a rapidly stirred flask may be inefficient in a large tank.

  • Mixing: Inadequate mixing in a large reactor can lead to non-uniform temperature and reactant concentrations, resulting in lower yields and broader product distributions.[9] Magnetic stir bars are often ineffective for larger volumes.[1]

  • Troubleshooting & Optimization:

    • Switch to an overhead mechanical stirrer with an appropriately designed impeller to ensure proper agitation.[1]

    • For multiphase systems, consider using mass transfer agents like surfactants or phase-transfer catalysts to improve reactant solubility and contact.[7][10]

    • Optimize stirrer speed; sometimes, an excessively high rate can destroy the desired flow field in microemulsion systems.[7]

Section 2: Troubleshooting Guides by Reaction Type

Hydroformylation of this compound

The conversion of this compound to aldehydes via hydroformylation presents unique challenges in multiphase systems designed for catalyst recovery.

Q4: In my continuous hydroformylation process, the product yield has decreased over a long run. What are the likely causes?

A4: A decline in yield during long-term operation often points to issues with the catalyst system or phase separation.

  • Catalyst Deactivation: The catalyst may lose activity over time due to poisoning from impurities in the feed, thermal degradation, or leaching from the catalyst-rich phase.[11][12]

  • Inefficient Phase Separation: The separation of the product-rich organic phase from the aqueous catalyst phase is crucial for recycling the expensive catalyst.[13] An increase in product concentration can shift the optimal temperature for phase separation.[10]

  • Surfactant Fractioning: In microemulsion systems, the surfactant used to improve mass transfer can fractionate during phase separation, leading to an undesired shift in the optimal operating point.[10]

  • Catalyst Leaching: Even with efficient separation, a small amount of the catalyst (e.g., rhodium) can be lost to the product phase with each cycle.[8]

Q5: How can I improve catalyst stability and recycling efficiency in a hydroformylation mini-plant?

A5: Improving stability and efficiency requires careful control over reaction and separation conditions.

  • Monitor and Adjust Separation Temperature: The decanter temperature may need to be actively regulated based on the product concentration to maintain efficient phase separation.[10]

  • Counteract Surfactant Fractioning: Consider continuous feeding of fresh surfactant during the plant run or implementing a surfactant rectification step.[10]

  • Optimize Ligand and Mass Transfer Agents: Using specific ligands like sulfoxantphos can lead to high regioselectivity.[8] The use of mass transfer agents like methylated cyclodextrins has been shown to enable stable operation for over 200 hours with extremely low rhodium leaching.[8]

Quantitative Data: Continuous Hydroformylation of Long-Chain Olefins
ParameterRh/TPPTS System[8]Rh/sulfoxantphos System[8]Microemulsion System[10]
Operating Time >200 h>200 h130 h
Reaction Temperature --95°C
Reaction Pressure --40 bar
Chemoselectivity (Aldehyde) >97%>97%98:2 (linear:branched)
Regioselectivity (l:b) up to 19up to 31-
Average Yield --20% (45 min residence)
Total Rh Leaching 0.59%0.59%< 0.1 ppm in product phase[7]
Experimental Protocol: Continuous Hydroformylation in a Mini-Plant

This protocol is a generalized summary based on mini-plant operations described in the literature.[8][10]

  • System Setup: The mini-plant consists of feed, reactor, and separation/recycle sections. The reactor is a high-pressure autoclave equipped with an overhead stirrer and temperature control. The separator is a temperature-controlled decanter.

  • Catalyst Preparation: Prepare the aqueous catalyst solution by dissolving the rhodium precursor (e.g., Rh(acac)(CO)₂) and a water-soluble ligand (e.g., TPPTS or sulfoxantphos) in water. A mass transfer agent (e.g., methylated β-cyclodextrin or a nonionic surfactant) is also added.[8][10]

  • Reaction:

    • Continuously feed the this compound and the aqueous catalyst solution into the stirred reactor.

    • Pressurize the reactor with syngas (CO/H₂).

    • Maintain the reaction at the desired temperature and pressure (e.g., 95°C and 40 bar).[10]

  • Separation and Recycling:

    • Continuously transfer the reactor effluent to the decanter.

    • Adjust the decanter temperature to induce phase separation into a product-rich organic phase and a catalyst-rich aqueous phase.

    • Recycle the aqueous phase back to the reactor.

    • Continuously withdraw the organic product phase for analysis and purification.

Oligomerization & Polymerization

These reactions involve linking this compound monomers to form dimers, trimers, or high-molecular-weight polymers. The primary challenges are controlling the product structure and managing the reaction exotherm.

Q6: My this compound oligomerization produces a wide range of products (dimers, trimers, heavier fractions). How can I improve selectivity?

A6: Product selectivity in oligomerization is highly dependent on reaction conditions and the catalyst used.

  • Temperature Control: Higher reaction temperatures can increase the formation of dimers and trimers but may also lead to unwanted isomerization.[14] For instance, in one study, increasing the temperature from 423 K to 443 K significantly enhanced the conversion of 1-decene.[15]

  • Catalyst Choice: The type of catalyst (e.g., solid phosphoric acid, zeolites) and its acidity play a crucial role.[16] The pore structure of zeolite catalysts can influence the product distribution.[17]

  • Reaction Time: The composition of the product mixture changes over time. Monitor the reaction and stop it when the desired product distribution is achieved.[15]

Quantitative Data: Oligomerization of 1-Decene over HY Zeolite

(Note: 1-Decene is a close analog to this compound, and the trends are representative)

Reaction Temperature (K)[15]Max. Conversion of 1-Decene[15]Dimer (%)[14]Trimer (%)[14]Heavier Products (%)[14]
423~59%---
443~82%---
483~82%54.222.33.4

Q7: I'm observing reactor fouling (polymer deposits on walls) during the polymerization of this compound. What is causing this and how can I prevent it?

A7: Reactor fouling is a persistent problem in polymerization, caused by the accumulation of unwanted polymer deposits.[9]

  • Causes: Fouling can be caused by incomplete monomer conversion, leading to low-molecular-weight polymers that precipitate, or the formation of "hot spots" on the reactor wall due to poor mixing, which can cause localized, uncontrolled polymerization.[9]

  • Prevention Strategies:

    • Optimize reaction conditions (temperature, pressure, initiator concentration) to ensure complete monomer conversion.[9]

    • Improve mixing with better impeller design to maintain a uniform temperature throughout the reactor.

    • Consider using anti-fouling coatings on reactor surfaces.

    • Implement a regular schedule for reactor cleaning and maintenance.[9]

Alkylation of Benzene with this compound

This reaction is used to produce linear alkylbenzene (LAB), a precursor for detergents. Key challenges include catalyst deactivation and controlling isomer selectivity.

Q8: The activity of my solid acid catalyst (e.g., mordenite) decreases over time in the benzene alkylation reaction. What is the deactivation mechanism?

A8: Catalyst deactivation in this process is a significant issue, often due to coking or structural changes.

  • Coking: Carbonaceous deposits (coke) can form on the active sites of the catalyst, blocking access for reactants.[18][19] This is a common deactivation mechanism for zeolite catalysts.

  • Poisoning: Impurities in the benzene or this compound feed can irreversibly bind to the catalyst's active sites.[11]

  • Structural Changes: The catalyst structure itself can change under reaction conditions. For example, some alumina modifications can accumulate during operation, leading to an irreversible type of deactivation.[20]

Q9: How can I minimize catalyst deactivation and improve the catalyst's lifetime?

A9: Extending catalyst life involves optimizing operating conditions and considering catalyst regeneration.

  • Feed Purity: Ensure high purity of both benzene and this compound feeds to prevent poisoning.

  • Operating Conditions: Operating at an optimal temperature can balance high conversion with a lower rate of coke formation. A higher benzene-to-olefin molar ratio can also improve catalyst activity.[21]

  • Catalyst Regeneration: Coke can often be removed by a controlled burn-off with air or an oxygen-containing stream, although this can sometimes cause other structural changes.[17][20]

  • Catalyst Modification: Pre-treatment of the catalyst, such as with steam, can enhance its stability and activity for over 600 hours of operation in some cases.[18]

Section 3: Visualized Workflows and Logic

Experimental Workflow: Continuous Hydroformylation Mini-Plant

G cluster_feed Feed Section cluster_reaction Reaction Section cluster_separation Separation & Recycle Section Feed_Dodecene This compound Tank Reactor Stirred Tank Reactor (CSTR) Feed_Dodecene->Reactor Feed_Catalyst Aqueous Catalyst Solution Tank Feed_Catalyst->Reactor Feed_Syngas Syngas (CO/H2) Cylinder Feed_Syngas->Reactor Separator Decanter / Separator Reactor->Separator Reaction Mixture Separator->Feed_Catalyst Aqueous Phase (Recycle) Product Aldehyde Product Separator->Product Organic Phase

Caption: Workflow for a continuous hydroformylation mini-plant process.

Troubleshooting Logic: Catalyst Deactivation

G cluster_chemical Chemical Deactivation cluster_thermal_mechanical Thermal / Mechanical Deactivation Start Loss of Catalyst Activity Observed Q1 Is the deactivation reversible by regeneration (e.g., coke burn-off)? Start->Q1 Coking Fouling / Coking: Blockage of active sites. Check for carbon deposits. Q1->Coking Yes Poisoning Poisoning: Impurities in feed. Analyze feed purity. Q1->Poisoning Partially / No Sintering Thermal Degradation: Loss of surface area (sintering). Check for hot spots. Poisoning->Sintering If feed is pure PhaseChange Solid-State Transformation: Irreversible change in catalyst phase or structure. Sintering->PhaseChange

Caption: Decision tree for diagnosing catalyst deactivation causes.

Reaction Pathway: Benzene Alkylation with this compound

G Reactant_Benzene Benzene Product_LAB Linear Alkylbenzene (LAB) (Desired Product) Reactant_Benzene->Product_LAB Product_Dialkyl Dialkylbenzene (Side Product) Reactant_Benzene->Product_Dialkyl Reactant_1_Dodecene This compound Isomers Dodecene Isomers (2-, 3-, etc.) Reactant_1_Dodecene->Isomers Isomerization (Side Reaction) Reactant_1_Dodecene->Product_LAB Alkylation (Main Reaction) Isomers->Product_LAB Alkylation (Main Reaction) Product_LAB->Product_Dialkyl Further Alkylation (Side Reaction)

Caption: Simplified reaction network for LAB synthesis.

References

Minimizing isomerization of 1-Dodecene during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-dodecene. The focus is on minimizing the isomerization of the terminal double bond to internal positions, a common challenge during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high isomeric purity?

A1: The most common industrial method for producing this compound is the oligomerization of ethylene. This process can be finely tuned to favor the formation of linear alpha-olefins, including this compound, by selecting appropriate catalysts and reaction conditions. Catalytic systems based on transition metals like zirconium and chromium are often employed for this purpose. For laboratory-scale synthesis, methods involving the Wittig reaction or other olefination reactions can be utilized, although careful optimization is required to maintain the terminal position of the double bond.

Q2: What causes the isomerization of this compound to internal dodecenes?

A2: Isomerization of this compound to more thermodynamically stable internal isomers (e.g., 2-dodecene, 3-dodecene) is often catalyzed by acidic or basic residues, or by the synthesis catalyst itself, particularly at elevated temperatures. The driving force is the greater stability of internal alkenes compared to terminal alkenes. The presence of acid sites on catalysts, such as in some zeolites or solid phosphoric acid, can promote isomerization through the formation of secondary carbocation intermediates.

Q3: How can I analyze the isomeric purity of my this compound sample?

A3: Gas chromatography (GC) is the most effective method for analyzing the isomeric purity of this compound. A high-resolution capillary column, often with a polar stationary phase, is required to separate the different dodecene isomers. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the specific isomers based on their fragmentation patterns and retention times. For complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides enhanced separation and identification capabilities.

Q4: Which purification methods are most effective for separating this compound from its isomers?

A4: Fractional distillation is the primary method for separating this compound from its internal isomers on a preparative scale. Since the boiling points of the isomers are very close, a distillation column with a high number of theoretical plates (e.g., a Vigreux column or a packed column) is necessary. For very high purity requirements, preparative gas chromatography or high-performance liquid chromatography (HPLC) on a silver-impregnated silica gel column (argentation chromatography) can be employed, which separates the isomers based on the differential interaction of their double bonds with silver ions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: High percentage of internal dodecene isomers in the crude reaction mixture.

Possible Cause Suggested Solution
Inappropriate Catalyst Choice For ethylene oligomerization, select a catalyst known for high alpha-olefin selectivity, such as a zirconium-based catalyst with a specific ligand system. Avoid strongly acidic catalysts that promote isomerization.
High Reaction Temperature Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize isomerization. Monitor the reaction progress and stop it once the desired conversion is reached to avoid prolonged exposure to heat.
Presence of Acidic or Basic Impurities Ensure all reagents and solvents are pure and free from acidic or basic contaminants. Glassware should be thoroughly cleaned and dried. If necessary, use a non-acidic workup procedure.
Prolonged Reaction Time Minimize the reaction time to what is necessary for optimal conversion of the starting material. Extended reaction times can lead to increased isomerization.

Issue 2: Poor separation of this compound from its isomers during fractional distillation.

Possible Cause Suggested Solution
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.
Distillation Rate is Too High Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for separating compounds with close boiling points.
Fluctuating Heat Input Use a stable heating source, such as a heating mantle with a temperature controller, to ensure consistent boiling.
Poor Insulation of the Column Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ethylene Oligomerization to Alpha-Olefins

Catalyst SystemPredominant Olefin Product(s)Selectivity to this compoundReference
Zirconocene/MAOEthylene-α-olefin copolymersVaries with co-monomer[1]
Cr/PNPOMe1-Hexene and 1-DecenesUp to 28.4% C10 fraction[2][3]
Ni-based catalystsMixture of linear alpha-olefinsVaries with ligand[4]

Note: Selectivity can be highly dependent on reaction conditions such as temperature, pressure, and solvent.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Ethylene Oligomerization (Illustrative)

This protocol is a generalized representation based on principles from zirconium-catalyzed ethylene oligomerization.

Materials:

  • Zirconocene dichloride complex (e.g., Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity ethylene gas

  • Anhydrous toluene (solvent)

  • Schlenk line and inert atmosphere (Argon or Nitrogen) glassware

Procedure:

  • In a dried and inert-atmosphere glovebox, charge a high-pressure reactor with anhydrous toluene.

  • Add the zirconocene dichloride catalyst to the reactor.

  • Slowly add the MAO solution to the reactor while stirring. The molar ratio of Al to Zr is a critical parameter and should be optimized (e.g., starting with a ratio of 1000:1).

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10-40 bar).

  • Heat the reactor to the optimized temperature (e.g., 60-80 °C) and maintain constant stirring.

  • Monitor the ethylene uptake to follow the reaction progress.

  • After the desired reaction time, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Quench the reaction by slowly adding a small amount of methanol or dilute acid.

  • The resulting mixture contains a distribution of alpha-olefins. Analyze the product mixture by GC-MS to determine the selectivity for this compound.

  • Purify the this compound from the other olefins by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., 50 cm Vigreux column or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (if distilling under reduced pressure)

Procedure:

  • Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar.

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.[5][6]

  • Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]

  • Begin heating the flask gently. As the mixture starts to boil, observe the condensation ring rising slowly up the column.[5]

  • Maintain a slow and steady distillation rate by controlling the heat input. A high reflux ratio (the ratio of condensate returning to the pot to the condensate collected) will improve separation.

  • Collect the distillate in several small fractions.

  • Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction. A sharp rise in temperature indicates that a higher-boiling component is starting to distill.

  • Analyze each fraction by GC to determine its isomeric purity.

  • Combine the fractions that contain high-purity this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Ethylene Ethylene Reactor High-Pressure Reactor Ethylene->Reactor Catalyst Zirconium-based Catalyst + MAO Catalyst->Reactor Crude_Product Crude Product (Mixture of α-olefins) Reactor->Crude_Product Oligomerization Distillation Fractional Distillation Crude_Product->Distillation GC_MS GC-MS Analysis Crude_Product->GC_MS Pure_1_Dodecene High-Purity This compound Distillation->Pure_1_Dodecene Separation Pure_1_Dodecene->GC_MS

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Isomerization Start High Isomerization Observed in Crude Product Catalyst Is the catalyst appropriate? Start->Catalyst Temp Is the reaction temperature too high? Catalyst->Temp No Change_Catalyst Select a catalyst with high α-olefin selectivity. Catalyst->Change_Catalyst Yes Time Is the reaction time too long? Temp->Time No Lower_Temp Reduce reaction temperature. Temp->Lower_Temp Yes Purity Are reagents and solvents pure? Time->Purity No Reduce_Time Shorten reaction time. Time->Reduce_Time Yes Purify_Reagents Purify reagents and use anhydrous solvents. Purity->Purify_Reagents Yes

Caption: Troubleshooting decision tree for high isomerization during this compound synthesis.

References

Troubleshooting inconsistent results in nanoparticle synthesis using 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in nanoparticle synthesis using 1-dodecene.

Troubleshooting Guides

Problem 1: Inconsistent Nanoparticle Size and Shape

Question: My nanoparticle synthesis is resulting in a wide size distribution and inconsistent shapes. What are the likely causes and how can I resolve this?

Answer: Inconsistent nanoparticle size and shape are common challenges that can often be traced back to several key experimental parameters. The nucleation and growth phases of nanoparticle formation are highly sensitive to the reaction environment.

Potential Causes and Solutions:

  • Reaction Temperature Fluctuations: Even minor temperature variations can significantly impact nucleation and growth rates, leading to polydispersity.

    • Solution: Ensure uniform and stable heating. Use a high-quality hot plate with a thermocouple probe placed directly in the reaction mixture for precise temperature control. A heating mantle with a stirrer can also provide more uniform heat distribution.

  • Impurity of this compound: The purity of this compound can affect the reaction kinetics and the final nanoparticle characteristics. Some impurities can act as inhibitors or accelerators.

    • Solution: Use high-purity this compound (e.g., >95%). If you suspect impurities, consider purifying the solvent by distillation before use.

  • Inadequate Mixing: Poor mixing can lead to localized temperature and concentration gradients, resulting in non-uniform nucleation and growth.

    • Solution: Use a magnetic stirrer with a properly sized stir bar and an appropriate stirring speed to ensure the reaction mixture is homogeneous.

  • Precursor Concentration: The concentration of your metal precursors plays a critical role in determining the final size of the nanoparticles.

    • Solution: Carefully control the concentration of your precursors. A higher concentration typically leads to smaller nanoparticles due to a faster nucleation rate.

A general troubleshooting workflow for inconsistent nanoparticle size and shape is outlined below:

G start Inconsistent Nanoparticle Size/Shape temp Verify Temperature Control (Uniform & Stable) start->temp purity Check this compound Purity (>95%) temp->purity mixing Ensure Adequate Mixing (Homogeneous) purity->mixing concentration Review Precursor Concentration mixing->concentration end_node Consistent Nanoparticle Synthesis concentration->end_node

Caption: Troubleshooting workflow for inconsistent nanoparticle size and shape.

Problem 2: Nanoparticle Aggregation

Question: My synthesized nanoparticles are aggregating. What steps can I take to prevent this?

Answer: Nanoparticle aggregation is a common issue that can be mitigated by ensuring proper surface passivation and controlling the reaction environment.

Potential Causes and Solutions:

  • Insufficient Capping Agent: Capping agents, such as oleylamine, are crucial for stabilizing nanoparticles and preventing them from clumping together.

    • Solution: Ensure you are using an adequate amount of a suitable capping agent. The optimal ratio of capping agent to precursor will depend on the specific synthesis. You may need to experimentally determine the ideal concentration.

  • Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to particle growth and subsequent aggregation.

    • Solution: Monitor the reaction over time by taking aliquots and analyzing them (e.g., using UV-Vis spectroscopy) to determine the optimal reaction time before significant aggregation occurs.

  • Post-Synthesis Handling: The purification and storage of nanoparticles are critical steps where aggregation can occur.

    • Solution: During purification (e.g., by centrifugation), use a non-solvent that causes the nanoparticles to precipitate without causing irreversible aggregation. For storage, disperse the nanoparticles in a stable solvent.

The interplay between key synthesis parameters and their effect on nanoparticle properties is crucial to understand for preventing aggregation.

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Temp Temperature Size Size Temp->Size Shape Shape Temp->Shape Time Reaction Time Time->Size Yield Yield Time->Yield Conc Precursor Conc. Conc->Size Conc->Yield Capping Capping Agent Capping->Size Capping->Shape Aggregation Aggregation Capping->Aggregation

Caption: Influence of synthesis parameters on nanoparticle properties.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle synthesis?

A1: this compound primarily serves as a high-boiling point solvent, providing a stable medium for the reaction to occur at elevated temperatures. It can also act as a reducing agent and, in some cases, as a capping agent, influencing the size and shape of the resulting nanoparticles.[1]

Q2: Can the purity of this compound affect the synthesis outcome?

A2: Yes, the purity of this compound is a critical factor. Impurities can alter the reaction kinetics, leading to inconsistencies in nanoparticle size, shape, and yield. It is recommended to use high-purity this compound for reproducible results.

Q3: How does the reaction temperature influence the characteristics of the nanoparticles?

A3: The reaction temperature has a significant impact on both the nucleation and growth stages of nanoparticle formation. Generally, higher temperatures lead to faster reaction rates and can result in smaller, more uniform nanoparticles. However, excessively high temperatures can also lead to particle aggregation.

Q4: What are the common capping agents used with this compound?

A4: Oleylamine is a commonly used capping agent in conjunction with this compound. It binds to the surface of the nanoparticles, preventing aggregation and providing stability.[2][3] The concentration of oleylamine can influence the final size and shape of the nanoparticles.[4][5]

Q5: How can I control the size of the nanoparticles during synthesis?

A5: The size of the nanoparticles can be controlled by carefully adjusting several experimental parameters.

ParameterEffect on Nanoparticle Size
Temperature Higher temperature generally leads to smaller nanoparticles.
Precursor Concentration Higher concentration often results in smaller nanoparticles.
Capping Agent Concentration Increasing capping agent concentration can lead to smaller nanoparticles.[4]
Reaction Time Longer reaction times can lead to larger nanoparticles due to Ostwald ripening.

Experimental Protocols

General Protocol for the Synthesis of Metal Oxide Nanoparticles using this compound

This protocol provides a general guideline. Specific parameters such as precursor type, concentration, and reaction temperature will need to be optimized for the desired nanoparticle characteristics.

Materials:

  • Metal precursor (e.g., metal acetylacetonate)

  • This compound (high purity)

  • Oleylamine (capping agent)

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and thermocouple

  • Condenser

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Setup: Assemble the reaction apparatus (three-neck flask, condenser, and thermocouple) under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the metal precursor in this compound and oleylamine.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 200-300 °C) under vigorous stirring.

  • Reaction: Maintain the reaction at the set temperature for a specific duration (e.g., 30-120 minutes). The solution will typically change color, indicating nanoparticle formation.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone). Centrifuge the mixture to collect the nanoparticles and discard the supernatant. Repeat the washing step 2-3 times.

  • Storage: Disperse the purified nanoparticles in a suitable solvent (e.g., toluene or hexane) for storage.

A visual representation of the experimental workflow is provided below:

G A 1. Setup Reaction (Inert Atmosphere) B 2. Add Precursor, This compound, & Oleylamine A->B C 3. Heat to Reaction Temp (e.g., 250°C) B->C D 4. Maintain Temp (e.g., 60 min) C->D E 5. Cool to Room Temperature D->E F 6. Precipitate & Wash Nanoparticles E->F G 7. Disperse for Storage F->G

Caption: General experimental workflow for nanoparticle synthesis.

References

Technical Support Center: Analysis of 1-Dodecene Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 1-Dodecene. The following information is designed to offer direct, practical guidance on the analytical methods used to detect and quantify impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from its manufacturing process (oligomerization of ethylene) or degradation during storage. These include:

  • Isomers: Other C12 alkenes with different double bond positions (e.g., 2-dodecene, 3-dodecene) and various branched isomers. Commercial this compound is often a complex mixture of C12 olefins with a smaller fraction of other carbon number olefins.[1][2]

  • Oligomers: Higher molecular weight olefins (e.g., C14, C16) can be present as byproducts of the polymerization process.

  • Saturated Hydrocarbons: Dodecane may be present due to side reactions during production or as an impurity in the starting materials.

  • Oxidation Products: this compound is susceptible to auto-oxidation, which can lead to the formation of peroxides, aldehydes, ketones, and epoxides.

  • Residual Catalysts: Traces of catalysts used in the oligomerization process may remain in the final product.

Q2: Which analytical method is most suitable for detecting impurities in this compound?

A2: Gas Chromatography (GC) is the most widely used and effective technique for analyzing the purity of this compound and quantifying its volatile and semi-volatile impurities.[3][4] Key detectors used with GC for this application are:

  • Flame Ionization Detector (FID): GC-FID is a robust and sensitive method for quantifying hydrocarbon impurities.

  • Mass Spectrometry (MS): GC-MS is invaluable for identifying unknown impurities by providing mass spectral data, which can elucidate their chemical structures.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to analyze this compound impurities?

A3: HPLC is generally not the preferred method for analyzing this compound and its hydrocarbon impurities. This is because these compounds are volatile and lack strong chromophores, making them difficult to retain on standard HPLC columns and detect with common UV detectors. GC is better suited for the analysis of such volatile, nonpolar compounds.

Q4: How can I detect peroxide impurities in this compound?

A4: While GC can be used to indirectly detect some degradation products of peroxides, direct detection of peroxides in an olefin matrix by GC can be challenging due to their thermal instability. Alternative methods for peroxide quantification include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be a powerful tool for the direct detection and quantification of hydrogen peroxide and organic hydroperoxides.[5][6][7][8][9] The peroxide proton signal typically appears in a distinct region of the spectrum (around 10-11 ppm).

  • Titration Methods: Iodometric titration is a classic and reliable method for determining the total peroxide value in organic materials.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Co-elution of Dodecene Isomers

  • Symptom: Broad or shouldered peaks, or a single peak that represents multiple isomers, leading to inaccurate quantification.

  • Cause: Dodecene isomers, particularly those with similar boiling points, can be difficult to separate on a standard non-polar GC column.

  • Solution:

    • Optimize the GC Column:

      • Increase Column Length: A longer column (e.g., 60 m or 100 m) will provide higher resolution.

      • Use a More Polar Stationary Phase: Switching to a mid-polar or polar column (e.g., a wax-type or cyano-functionalized phase) can enhance separation based on differences in polarity and pi-pi interactions with the double bonds of the isomers.[10]

    • Adjust the Temperature Program:

      • Lower Initial Temperature: Start the oven at a lower temperature (e.g., 40-50 °C) to improve the separation of early-eluting isomers.

      • Slower Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) allows for better resolution between closely eluting compounds.[10]

    • Two-Dimensional Gas Chromatography (GCxGC): For very complex isomer mixtures, GCxGC provides significantly enhanced separation by using two columns with different selectivities.[1][2][4][11]

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Cause:

    • Active Sites in the System: Polar impurities can interact with active sites in the injector liner, column, or detector.

    • Column Contamination: Buildup of non-volatile residues on the column.

    • Improper Column Installation: A poor cut on the column end can create a non-uniform flow path.

  • Solution:

    • System Maintenance:

      • Replace Consumables: Regularly replace the injector liner, septum, and seals. Use deactivated liners.

      • Column Conditioning: Bake out the column at a temperature close to its upper limit to remove contaminants.

      • Trim the Column: If contamination is suspected at the head of the column, trim 10-15 cm from the inlet end.

    • Check Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

Issue 3: Ghost Peaks

  • Symptom: Unexpected peaks appearing in the chromatogram, often in blank runs.

  • Cause:

    • Carryover: Residual sample from a previous injection.

    • Contaminated Syringe or Solvent: Impurities introduced during sample preparation or injection.

    • Septum Bleed: Degradation of the injector septum at high temperatures.

  • Solution:

    • Improve Wash Steps: Increase the number of solvent washes for the syringe between injections.

    • Run Blanks: Run a solvent blank after a concentrated sample to check for carryover.

    • Check Consumables: Use high-quality, low-bleed septa and fresh, high-purity solvents.

Experimental Protocols

Protocol 1: GC-FID for Purity Analysis of this compound

This protocol provides a general method for determining the purity of this compound and quantifying related hydrocarbon impurities.

1. Sample Preparation:

  • Dilute the this compound sample to approximately 1% (v/v) in a volatile, high-purity solvent such as hexane or pentane.
  • Transfer the diluted sample to a 2 mL GC vial.

2. GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
   Initial Temperature50 °C, hold for 5 min
   Ramp Rate10 °C/min to 250 °C
   Final HoldHold at 250 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.
  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity of this compound using the area percent method. For higher accuracy, use an internal or external standard for quantification.

Protocol 2: GC-MS for Identification of Unknown Impurities

This protocol is designed to identify unknown impurities in a this compound sample.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B with 5977B MSD or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
   Initial Temperature40 °C, hold for 2 min
   Ramp Rate8 °C/min to 280 °C
   Final HoldHold at 280 °C for 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 500 amu

3. Data Analysis:

  • Obtain the mass spectrum for each impurity peak.
  • Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.

Quantitative Data Summary

The following table summarizes typical performance data for GC-based analysis of impurities in this compound. Actual values may vary depending on the specific instrumentation and method parameters.

Impurity TypeAnalytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
Branched Dodecene Isomers GC-FID0.005 - 0.02 % (area)0.02 - 0.05 % (area)
C14 Olefins (Oligomers) GC-FID0.01 - 0.05 % (area)0.03 - 0.1 % (area)
Dodecane GC-FID0.005 - 0.01 % (area)0.02 - 0.03 % (area)
Unknown Volatile Impurities GC-MS (Scan Mode)1 - 10 ppm3 - 30 ppm

Visualizations

Experimental_Workflow_GC_Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Hexane (1:100) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification (MS Library Search) Chromatogram->Identification Quantification Quantification (Area % or Std Curve) Integration->Quantification Report Report Quantification->Report Identification->Report

Caption: Workflow for the GC analysis of impurities in this compound.

Troubleshooting_Logic_Coelution cluster_solutions Troubleshooting Steps cluster_column_options Column Optimization cluster_temp_options Temperature Program Optimization Start Problem: Co-eluting Isomers CheckMethod Review Current GC Method Start->CheckMethod OptimizeColumn Optimize Column CheckMethod->OptimizeColumn OptimizeTemp Optimize Temperature Program CheckMethod->OptimizeTemp LongerColumn Use Longer Column OptimizeColumn->LongerColumn PolarColumn Use More Polar Column OptimizeColumn->PolarColumn LowerInitialTemp Lower Initial Temperature OptimizeTemp->LowerInitialTemp SlowerRamp Use Slower Ramp Rate OptimizeTemp->SlowerRamp Resolved Resolution Improved LongerColumn->Resolved PolarColumn->Resolved LowerInitialTemp->Resolved SlowerRamp->Resolved

Caption: Troubleshooting logic for resolving co-eluting dodecene isomers.

References

Technical Support Center: Safe Handling and Disposal of 1-Dodecene Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Dodecene waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a colorless liquid alkene with the chemical formula C12H24.[1][2] It is primarily used as an intermediate in the production of detergents, lubricants, and surfactants.[1][2] The main hazards associated with this compound are:

  • Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air.[3][4][5] It is crucial to keep it away from heat, sparks, and open flames.[4][5]

  • Aspiration Hazard: If swallowed, it can enter the lungs and cause severe damage, potentially leading to fatal pneumonitis.[3][4][6]

  • Skin and Eye Irritation: Prolonged or repeated contact can cause skin irritation and dryness.[4][5] It may also cause eye irritation.[5]

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When working with this compound, it is essential to wear the following PPE to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a respirator with an organic vapor cartridge.

Q3: How should I store this compound and its waste?

A3: Proper storage is crucial for safety.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7]

  • Waste containers should be clearly labeled as "Hazardous Waste: this compound" and stored in a designated satellite accumulation area.

  • Ensure the storage area has adequate secondary containment to manage any potential leaks or spills.

Q4: Can I dispose of small amounts of this compound waste down the sink?

A4: No. This compound is insoluble in water and is toxic to aquatic organisms.[1][4] Therefore, it should never be disposed of down the drain.[5] All this compound waste must be collected and disposed of as hazardous chemical waste.

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the area.[8]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[8]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5][8]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Report: Report the spill to your institution's environmental health and safety department.

Troubleshooting Guide

Issue Possible Cause Solution
Mild, pleasant odor detected in the lab. A this compound container may not be properly sealed, or there may be a small, unnoticed spill.Immediately check all containers of this compound to ensure they are tightly closed. Inspect the work area for any signs of a spill. If a spill is found, follow the spill response procedures outlined in the FAQ.
Skin becomes dry or irritated after working with this compound. Direct skin contact with this compound may have occurred, or gloves may not have been worn or were not chemically resistant.Wash the affected area thoroughly with soap and water. Apply a moisturizer to soothe the skin. In the future, always wear appropriate chemically resistant gloves and a lab coat.
The this compound waste container is full. The experiment generated a larger than expected volume of waste.Do not overfill the waste container. Close the full container and request a pickup from your institution's hazardous waste management team. Start a new, properly labeled waste container.
Unsure if a waste stream is compatible with this compound waste. Lack of information on the chemical reactivity of the other waste components.Do not mix different waste streams unless you are certain they are compatible. Mixing incompatible chemicals can lead to dangerous reactions.[3] Collect the unknown waste in a separate, labeled container and consult your safety data sheets or your institution's safety officer.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C12H24
Molecular Weight 168.32 g/mol [1]
Boiling Point 213-216 °C[7]
Melting Point -35 °C[7]
Flash Point 76 °C (closed cup)[3]
Density 0.758 g/mL at 20 °C[7]
Vapor Density 5.8 (air = 1)[7]
Solubility in Water Insoluble[1]

Experimental Protocols for Waste Disposal

Disposal of this compound waste must comply with local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste disposal facility. However, for educational or research purposes, a small-scale oxidation reaction can be performed to convert this compound to less hazardous compounds before collection. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate PPE.

Protocol: Small-Scale Oxidative Cleavage of this compound Waste

This protocol describes the oxidative cleavage of the double bond in this compound using potassium permanganate under basic conditions. This reaction converts the alkene to more water-soluble carboxylates.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Water

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • In a fume hood, place the this compound waste in a beaker or flask equipped with a stir bar.

  • For every 10 mL of this compound waste, prepare a solution of 1.5 g of KMnO4 and 1 g of NaOH in 50 mL of water.

  • Slowly add the KMnO4/NaOH solution to the stirring this compound waste. The reaction is exothermic, so add the solution in small portions to control the temperature.

  • Continue stirring the mixture at room temperature. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO2) will form as the reaction proceeds.

  • After the purple color has persisted for at least 30 minutes (indicating an excess of permanganate), the reaction is complete.

  • Neutralize the resulting mixture by slowly adding a dilute acid (e.g., 1M sulfuric acid) until the pH is between 6 and 8. Be cautious as this may generate some heat.

  • The final mixture, containing the carboxylate salts and manganese dioxide precipitate, should be collected as hazardous waste.

Visualizations

Waste_Disposal_Workflow cluster_0 In-Lab Waste Management cluster_1 Disposal Pathway A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B Segregate from incompatible wastes C Store in Designated Satellite Accumulation Area B->C D Request Waste Pickup from Environmental Health & Safety C->D E Licensed Hazardous Waste Disposal Facility D->E

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Logic Start This compound Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Non-Combustible Absorbent PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Spill to EHS Decontaminate->Report

Caption: Logical steps for responding to a this compound spill.

References

Technical Support Center: Enhancing Catalyst Stability in 1-Dodecene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic hydrogenation of 1-dodecene. The focus is on enhancing catalyst stability and ensuring reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound hydrogenation experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of this compound

Probable CauseRecommended Action
Catalyst Poisoning Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen compounds, and water.[1] Purify the this compound and solvent prior to use. Use high-purity hydrogen gas.
Inactive Catalyst The catalyst may have been improperly activated or has lost activity due to prolonged storage or exposure to air. Activate the catalyst according to the supplier's protocol or the established lab procedure immediately before the experiment.
Insufficient Hydrogen Pressure Low hydrogen pressure can lead to incomplete hydrogenation. Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and reaction scale.
Poor Catalyst-Substrate Contact Inefficient stirring or mixing can limit the interaction between the catalyst, substrate, and hydrogen. Optimize the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.

Issue 2: Rapid Catalyst Deactivation and Poor Recyclability

Probable CauseRecommended Action
Catalyst Sintering High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. Operate at the lowest effective temperature. Consider using a catalyst with a support that enhances thermal stability, such as mesoporous silica.
Metal Leaching The active metal may leach from the support into the reaction medium, leading to a loss of catalytic activity.[2] A hot filtration test can confirm leaching.[2] If leaching is detected, consider using a catalyst with stronger metal-support interactions or a core-shell structured catalyst.
Coke Formation Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[3] Lowering the reaction temperature or using a catalyst support that inhibits coke formation can mitigate this issue.
Mechanical Agitation Vigorous stirring over long periods can cause attrition of the catalyst support, leading to fines that are difficult to handle and can affect performance. Use a stirring rate that ensures good mixing without causing excessive mechanical stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound hydrogenation?

A1: The primary causes of deactivation are poisoning, sintering, leaching of the active metal, and the formation of coke on the catalyst surface.[1][3] Poisons such as sulfur and water can chemically deactivate the catalyst.[1] Sintering, the agglomeration of metal particles at high temperatures, reduces the active surface area. Leaching involves the loss of the active metal from the support into the reaction mixture. Coke formation physically blocks the active sites.[3]

Q2: How can I improve the stability and recyclability of my catalyst?

A2: To enhance stability, consider the following strategies:

  • Catalyst Support: Utilize supports with high surface area and strong metal-support interactions, such as alumina, silica, or carbon.[4][5] Functionalized supports can also improve stability.[5]

  • Core-Shell Catalysts: Employing catalysts with a core-shell structure can protect the active metal nanoparticles from sintering and leaching.

  • Reaction Conditions: Optimize reaction parameters such as temperature and pressure. Lower temperatures generally reduce the rates of sintering and coking.

  • Purity of Reactants: Ensure the high purity of this compound, solvent, and hydrogen to prevent catalyst poisoning.

Q3: What is a reliable method to test for catalyst leaching?

A3: The hot filtration test is a common and effective method.[2] Midway through the reaction, the solid catalyst is filtered from the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress, it indicates that some of the active catalytic species has leached into the solution. For a more quantitative analysis, the filtrate can be analyzed by Inductively Coupled Plasma (ICP) spectroscopy to determine the concentration of the leached metal.[2]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, deactivated catalysts can be regenerated. The appropriate method depends on the cause of deactivation:

  • Coke Removal: Coked catalysts can often be regenerated by controlled oxidation (burning off the coke in a stream of air or oxygen-containing gas) followed by reduction.[3][6]

  • Poison Removal: Some poisons can be removed by washing the catalyst with appropriate solvents or by thermal treatment.

  • Re-dispersion of Sintered Particles: In some cases, sintered metal particles can be re-dispersed through chemical treatments.

Quantitative Data on Catalyst Stability

The following tables summarize the performance and stability of various catalysts in the hydrogenation of long-chain olefins. While specific data for this compound is limited in comparative studies, the data for similar substrates like 1-decene and 1-tetradecene provide valuable insights.

Table 1: Recycling Efficiency of a Co@Pt Core-Shell Nanocatalyst in 1-Decene Hydrogenation [7]

Cycle NumberConversion (%)
1>99
2>99
3>99
4>99
5>99
6>99
7>99

Reaction Conditions: Room temperature, 1 atm H₂, methanol solvent.

Table 2: Reusability of a Rhodium Nanoparticle Catalyst in 1-Tetradecene Hydrogenation

Cycle NumberConversion (%)
1100
2100
3100
4100
5100
698
797
897
996

Reaction Conditions: 303 K, 1.0 MPa H₂, water solvent, 1500 rpm stirring.

Experimental Protocols

Protocol 1: Synthesis of a Pt/C Catalyst

This protocol describes a general method for preparing a platinum-on-carbon catalyst.

  • Carbon Support Pre-treatment:

    • Treat Vulcan XC-72 carbon powder with a 7:3 volume ratio of 12 M H₂SO₄ and 12 M HNO₃.[8]

    • Stir the mixture for 6 hours, then let it stand for 18 hours.[8]

    • Filter and wash the treated carbon with deionized water until the pH is neutral.

    • Dry the pre-treated carbon support in an oven.

  • Platinum Deposition:

    • Disperse the treated carbon support in ethylene glycol.

    • Add a solution of hexachloroplatinic acid (H₂PtCl₆) in ethylene glycol to the carbon suspension.

    • Add a reducing agent, such as 1 M ascorbic acid, dropwise while stirring.[8]

    • Heat the mixture to 100 °C and maintain for 3 hours under a nitrogen atmosphere.[9]

    • Cool the mixture to room temperature.

  • Washing and Drying:

    • Filter the synthesized Pt/C catalyst.

    • Wash thoroughly with deionized water and then ethanol.

    • Dry the catalyst in a vacuum oven at 110 °C for 12 hours.[8]

Protocol 2: Hydrogenation of this compound

This protocol outlines a typical procedure for the hydrogenation of this compound using a heterogeneous catalyst.[10]

  • Reactor Setup:

    • Place the desired amount of catalyst (e.g., 5 mol% Pt/C) into a high-pressure reaction vessel.

    • Add a stir bar.

  • Reactant Addition:

    • Add the solvent (e.g., ethanol or hexane) to the vessel.

    • Add this compound to the solvent.

  • Reaction Execution:

    • Seal the reaction vessel.

    • Purge the vessel three times with argon, followed by three purges with hydrogen.[10]

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with fresh solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product (dodecane).

Protocol 3: Regeneration of a Coked Ni/Al₂O₃ Catalyst

This protocol describes a method for regenerating a Ni/Al₂O₃ catalyst that has been deactivated by coke formation.[3]

  • Oxidative Treatment (Coke Removal):

    • Place the coked catalyst in a tube furnace.

    • Heat the catalyst in a stream of air or a diluted oxygen/nitrogen mixture to a temperature sufficient to burn off the carbon deposits (e.g., 500-600 °C).[3] The heating rate should be controlled to avoid overheating.

    • Hold at this temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.

  • Reduction:

    • After the oxidative treatment, purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any remaining oxygen.

    • Introduce a stream of hydrogen (typically diluted with an inert gas) and heat the catalyst to a reduction temperature (e.g., 400-500 °C).

    • Hold at this temperature for several hours to ensure complete reduction of the nickel oxide back to metallic nickel.

  • Passivation and Storage:

    • Cool the regenerated catalyst to room temperature under an inert gas flow.

    • The catalyst is now ready for reuse. If it needs to be stored, it should be kept under an inert atmosphere to prevent re-oxidation.

Visualizations

catalyst_deactivation_pathways active_catalyst Active Catalyst sintered_catalyst Sintered Catalyst (Reduced Activity) active_catalyst->sintered_catalyst High Temperature coked_catalyst Coked Catalyst (Blocked Sites) active_catalyst->coked_catalyst Carbon Deposition poisoned_catalyst Poisoned Catalyst (Inactive Sites) active_catalyst->poisoned_catalyst Impurities (S, H₂O) leached_catalyst Leached Catalyst (Metal Loss) active_catalyst->leached_catalyst Weak Metal-Support Interaction

Catalyst deactivation pathways.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Post-Reaction synthesis Catalyst Synthesis activation Catalyst Activation synthesis->activation reaction_setup Reactor Setup activation->reaction_setup hydrogenation Hydrogenation reaction_setup->hydrogenation monitoring Reaction Monitoring (GC) hydrogenation->monitoring catalyst_separation Catalyst Separation monitoring->catalyst_separation product_isolation Product Isolation catalyst_separation->product_isolation catalyst_analysis Spent Catalyst Characterization catalyst_separation->catalyst_analysis

Experimental workflow for this compound hydrogenation.

catalyst_regeneration_cycle fresh_catalyst Fresh/Active Catalyst deactivated_catalyst Deactivated Catalyst (Coked/Sintered) fresh_catalyst->deactivated_catalyst Use in Hydrogenation regenerated_catalyst Regenerated Catalyst deactivated_catalyst->regenerated_catalyst Regeneration (Oxidation/Reduction) regenerated_catalyst->fresh_catalyst Reactivation

Catalyst regeneration cycle.

References

Technical Support Center: Optimizing 1-Dodecene Self-Metathesis with Reduced Catalyst Loading

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 1-dodecene self-metathesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve high yields and selectivity while minimizing catalyst consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reducing catalyst loading in this compound self-metathesis?

A1: Reducing catalyst loading in this compound self-metathesis can be challenging due to several factors. A primary issue is the potential for catalyst decomposition, which can be accelerated by impurities in the substrate or solvent, as well as by high temperatures.[1][2] Another significant challenge is the isomerization of the olefin substrate, which can lead to a decrease in the desired product's selectivity and yield.[3][4] This isomerization is often caused by ruthenium hydride species that form from the decomposition of the catalyst.[4][5]

Q2: How can I suppress unwanted olefin isomerization during the reaction?

A2: Several methods can be employed to minimize olefin isomerization. One effective strategy is the addition of isomerization inhibitors, such as 1,4-benzoquinone (BZQ), to the reaction mixture.[3] These additives can help to prevent the formation of ruthenium hydride species responsible for isomerization.[3] Additionally, selecting a catalyst that is less prone to decomposition can also mitigate isomerization.[3]

Q3: What is a typical catalyst loading range for this compound self-metathesis, and what kind of turnover numbers (TONs) can be expected?

A3: With proper optimization, it is possible to achieve very low catalyst loadings in this compound self-metathesis. Researchers have reported successful reactions with catalyst loadings as low as 10 ppm.[3] In ring-closing metathesis (RCM), catalyst loadings of 15-150 ppm have been shown to be sufficient.[6] Under optimized conditions, including efficient removal of ethylene, turnover numbers (TONs) exceeding two million have been achieved.[3]

Q4: What role does ethylene removal play in the efficiency of the reaction?

A4: The self-metathesis of this compound produces ethylene as a byproduct.[7] According to Le Chatelier's principle, the removal of ethylene from the reaction mixture will drive the equilibrium towards the formation of the desired product, (E/Z)-docos-11-ene.[7] Conducting the reaction under reduced pressure or with a constant stream of an inert gas like argon can facilitate the removal of ethylene and significantly increase the yield and selectivity of the process.[3]

Q5: Can impurities in the substrate or solvent affect the reaction at low catalyst loadings?

A5: Yes, at low catalyst loadings, the reaction is highly sensitive to impurities in the substrate and solvent.[2] Water is a known inhibitor of olefin metathesis catalysts, and even small amounts can lead to catalyst decomposition.[8][9][10] Other impurities, such as peroxides in ethers or residual acids and bases from previous synthetic steps, can also poison the catalyst.[2] Therefore, it is crucial to use highly purified and dry substrates and solvents.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have been deactivated due to improper storage or handling.[2] 2. Catalyst Poisoning: Impurities in the substrate or solvent are deactivating the catalyst.[2][11] 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed to completion.[2]1. Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. 2. Purify the this compound and solvent to remove any potential catalyst poisons. Ensure all materials are rigorously dried.[2] 3. Perform a catalyst loading screen to determine the optimal concentration for your specific conditions.[2]
Poor Selectivity (High Isomerization) 1. Catalyst Decomposition: The catalyst is decomposing to form ruthenium hydride species that promote isomerization.[3][5] 2. High Reaction Temperature: Elevated temperatures can accelerate both catalyst decomposition and isomerization.[2]1. Add an isomerization inhibitor such as 1,4-benzoquinone.[3] Consider using a more robust catalyst that is less prone to decomposition. 2. Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity.[2]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalyst species is decomposing over time.[2] 2. Ethylene Inhibition: The accumulation of ethylene byproduct is inhibiting the forward reaction.[7]1. Consider a portion-wise addition of the catalyst to maintain a sufficient concentration of the active species throughout the reaction.[3] 2. Improve the efficiency of ethylene removal by conducting the reaction under vacuum or with a continuous purge of an inert gas.[3]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on this compound Self-Metathesis

CatalystCatalyst Loading (ppm)Yield (%)Selectivity (%)Turnover Number (TON)Reference
Ru410ExcellentNearly Ideal> 2,000,000[3]
Complex 8 (RCM)15-15083-92-up to 58,000[6]
GII (Acrylate CM)1000 (0.1 mol%)~70--[1]
BICAAC-Ru (1-octadecene)1--50,000[12]

Note: The specific catalyst structures and detailed reaction conditions can be found in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for this compound Self-Metathesis with Low Catalyst Loading

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound (purified and degassed)

  • Ruthenium-based metathesis catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, or a more specialized catalyst)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)

  • 1,4-Benzoquinone (optional, as an isomerization inhibitor)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox equipment

Procedure:

  • Preparation: Set up a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: In the reaction vessel, dissolve the purified this compound in the anhydrous, deoxygenated solvent. If using an isomerization inhibitor, add it at this stage.

  • Catalyst Addition: In a separate vessel, under an inert atmosphere, prepare a stock solution of the ruthenium catalyst in the chosen solvent. This allows for accurate dispensing of small quantities of the catalyst.

  • Reaction Initiation: Add the required volume of the catalyst stock solution to the stirred solution of this compound.

  • Ethylene Removal: To drive the reaction to completion, apply a vacuum to the reaction vessel or bubble a slow stream of inert gas through the reaction mixture to remove the ethylene byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a suitable reagent, such as ethyl vinyl ether, to deactivate the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the product, (E/Z)-docos-11-ene, by column chromatography or distillation.

Visualizations

experimental_workflow Experimental Workflow for Reducing Catalyst Loading cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup prep_substrate Purify & Degas This compound & Solvent add_reagents Combine Substrate & Solvent prep_substrate->add_reagents prep_catalyst Prepare Catalyst Stock Solution add_catalyst Inject Catalyst Solution prep_catalyst->add_catalyst add_reagents->add_catalyst run_reaction Stir at Optimized Temperature add_catalyst->run_reaction remove_ethylene Apply Vacuum or Inert Gas Purge run_reaction->remove_ethylene monitor Monitor Reaction (GC/NMR) run_reaction->monitor quench Quench Reaction monitor->quench purify Purify Product quench->purify

Caption: Experimental workflow for this compound self-metathesis.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion? check_catalyst Is Catalyst Active? start->check_catalyst check_purity Are Substrate & Solvent Pure? check_catalyst->check_purity Yes solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst No check_loading Is Catalyst Loading Sufficient? check_purity->check_loading Yes solution_purity Purify/Dry Reagents check_purity->solution_purity No solution_loading Optimize Loading check_loading->solution_loading No success Successful Reaction check_loading->success Yes

References

Validation & Comparative

A Comparative Guide to 1-Dodecene and 1-Octene in Ethylene Copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the choice of comonomer in ethylene copolymerization reactions is a critical determinant of the final polymer's properties and, consequently, its suitability for various applications, including those in the pharmaceutical and biomedical fields. This guide provides an objective comparison of two common α-olefin comonomers, 1-dodecene and 1-octene, when copolymerized with ethylene. The comparison is supported by experimental data to aid researchers in selecting the appropriate comonomer for their specific needs.

Performance Comparison: this compound vs. 1-Octene

The selection between this compound and 1-octene as a comonomer in ethylene copolymerization hinges on the desired characteristics of the resulting copolymer. The longer alkyl side chain of this compound (C10H21) compared to 1-octene (C6H13) introduces distinct differences in the polymer's microstructure and macroscopic properties.

Catalytic Activity and Comonomer Incorporation

Generally, in ethylene/α-olefin copolymerization, the catalytic activity and the degree of comonomer incorporation are influenced by the chain length of the α-olefin. Shorter α-olefins, like 1-octene, tend to be more readily incorporated into the growing polymer chain due to lower steric hindrance. This can lead to higher catalytic activities under certain conditions. However, the choice of catalyst system (e.g., Ziegler-Natta or metallocene) plays a significant role and can modulate these effects.

For instance, studies using metallocene catalysts have shown that while catalytic activity might be slightly higher with shorter α-olefins, significant incorporation of longer α-olefins like this compound is achievable, leading to materials with unique properties.

Impact on Copolymer Properties

The primary distinction between using this compound and 1-octene lies in the properties they impart to the final ethylene copolymer. The longer side chains from this compound lead to a greater disruption of the polyethylene crystallinity.

Key Property Differences:

  • Crystallinity and Melting Temperature (Tm): The incorporation of either comonomer reduces the crystallinity and melting temperature of the resulting polyethylene. However, the longer side chains of this compound are more effective at disrupting the crystal lattice, leading to lower crystallinity and melting points at equivalent molar incorporations.

  • Density: Consequently, copolymers produced with this compound can achieve lower densities compared to those made with 1-octene at similar comonomer feed ratios.

  • Mechanical Properties: The reduction in crystallinity affects the mechanical properties. Copolymers with lower crystallinity, often achieved with this compound, tend to be more flexible and have lower modulus but can exhibit improved impact strength.

  • Rheological Properties: The longer side chains of this compound can have a more pronounced effect on the rheological behavior of the polymer melt, which is a critical parameter for polymer processing.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies comparing the effects of 1-octene and this compound in ethylene copolymerization.

Table 1: Ethylene Copolymerization with this compound and Other Long-Chain α-Olefins using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)–MAO Catalyst System.[1]

ComonomerComonomer in Feed (mol %)Comonomer in Copolymer (mol %)Activity (kg polymer/mol Ti·h)Molecular Weight (Mₙ) (× 10⁴ g/mol )Melting Temperature (Tₘ) (°C)
This compound5.02.51.83 × 10⁶10.1115.5
This compound10.05.12.05 × 10⁶9.8108.7
This compound20.010.22.45 × 10⁶8.995.3
This compound50.025.81.98 × 10⁶6.540.2

Note: Data for 1-octene under these exact conditions were not available in the cited source, but the trend of decreasing Tₘ and Mₙ with increasing comonomer incorporation is consistent for α-olefins.

Table 2: Reactivity Ratios for Ethylene (E) Copolymerization with Long-Chain α-Olefins (C).[1]

Comonomer (C)rₑrₑrₑ · rₑ
This compound (DD)26.30.0381.0
1-Tetradecene (TD)27.50.0361.0
1-Hexadecene (HD)28.10.0361.0

The reactivity ratio of ethylene (rₑ) is significantly higher than that of the long-chain α-olefins, indicating a higher tendency for ethylene to add to the growing polymer chain. The product of the reactivity ratios (rₑ · rₑ) being close to 1 suggests a random distribution of the comonomer units in the copolymer chain.

Experimental Protocols

The following are generalized experimental protocols for the copolymerization of ethylene with 1-octene or this compound using a metallocene catalyst system. Specific parameters may need to be optimized depending on the desired polymer properties and the specific catalyst used.

Materials
  • Ethylene: Polymerization grade (purity > 99.9%).

  • Comonomers: 1-Octene and this compound (high purity, dried over molecular sieves).

  • Catalyst: e.g., Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂).

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene.

  • Solvent: Toluene (anhydrous).

  • Quenching Agent: Acidified methanol (e.g., 10% HCl in methanol).

Polymerization Procedure
  • Reactor Setup: A stainless-steel or glass reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, solvent, and catalyst is used. The reactor must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.

  • Solvent and Comonomer Charging: The desired amount of anhydrous toluene is transferred to the reactor, followed by the addition of the specified amount of either 1-octene or this compound. The reactor is then heated to the desired polymerization temperature (e.g., 70-90 °C).

  • Ethylene Saturation: The reactor is pressurized with ethylene to the desired pressure (e.g., 1-10 atm), and the solvent is allowed to become saturated with the monomer while stirring.

  • Cocatalyst and Catalyst Injection: The MAO solution is injected into the reactor, followed by the catalyst solution (e.g., Cp₂ZrCl₂ dissolved in toluene). The polymerization is typically initiated immediately.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, during which ethylene is continuously fed to maintain a constant pressure.

  • Termination: The polymerization is terminated by injecting the quenching agent (acidified methanol) into the reactor.

  • Polymer Isolation and Purification: The polymer precipitates upon addition of the quenching agent. The solid polymer is then collected by filtration, washed repeatedly with methanol and water to remove catalyst residues, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To determine the comonomer content and the microstructure of the copolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ, Mₙ) and molecular weight distribution (Mₙ/Mₙ) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tₘ) and crystallinity of the copolymer.

Visualizing the Copolymerization Process

The following diagrams illustrate the key concepts in ethylene/α-olefin copolymerization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor Setup Reactor Setup Solvent & Comonomer Solvent & Comonomer (1-Octene or this compound) Reactor Setup->Solvent & Comonomer Charge Ethylene Saturation Ethylene Saturation Solvent & Comonomer->Ethylene Saturation Saturate Catalyst Injection Cocatalyst (MAO) & Catalyst Injection Ethylene Saturation->Catalyst Injection Initiate Polymerization Polymerization Catalyst Injection->Polymerization Propagate Termination Termination Polymerization->Termination Quench Isolation & Purification Isolation & Purification Termination->Isolation & Purification Isolate Characterization Characterization (NMR, GPC, DSC) Isolation & Purification->Characterization Analyze

Caption: Experimental workflow for ethylene/α-olefin copolymerization.

metallocene_mechanism cluster_catalyst Metallocene Catalyst cluster_polymerization Polymerization Cycle Catalyst Cp₂ZrCl₂ ActiveCatalyst [Cp₂Zr-R]⁺ (Active Cationic Species) Catalyst->ActiveCatalyst Activation MAO MAO MAO->ActiveCatalyst Coordination Olefin Coordination (Ethylene or α-Olefin) ActiveCatalyst->Coordination Coordination Insertion Migratory Insertion Coordination->Insertion Insertion Propagation Chain Growth Insertion->Propagation Propagation Propagation->Coordination Next Monomer Copolymer Copolymer Chain (-[CH₂-CH₂]n-[CH(R)-CH₂]m-) Propagation->Copolymer Termination

Caption: Simplified mechanism of metallocene-catalyzed olefin polymerization.

Conclusion

The choice between this compound and 1-octene in ethylene copolymerization is a strategic one, dictated by the desired end-use properties of the polymer. 1-Octene is a well-established comonomer that generally leads to higher catalytic activities and is efficient in reducing crystallinity to produce linear low-density polyethylene (LLDPE). This compound, with its longer alkyl side chain, provides a more significant disruption to the polymer's crystalline structure. This can be advantageous for producing very-low-density and ultra-low-density polyethylenes with enhanced flexibility and toughness. Researchers and drug development professionals should consider these trade-offs in catalytic performance and final polymer properties when designing materials for specific applications, such as flexible packaging for medical devices or matrices for controlled drug release. The experimental data and protocols provided in this guide offer a foundation for making these informed decisions.

References

A Comparative Guide to Catalysts for 1-Dodecene Hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of long-chain olefins, such as 1-dodecene, is a pivotal industrial process for producing linear aldehydes. These aldehydes are valuable intermediates in the synthesis of detergents, plasticizers, and other fine chemicals. The efficacy of this transformation hinges on the catalyst system employed, which dictates the reaction's activity, selectivity towards the desired linear product (n-tridecanal), and overall efficiency. This guide provides an objective comparison of different catalyst systems for this compound hydroformylation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Key Catalyst Systems

The choice of catalyst metal (e.g., cobalt, rhodium, palladium) and the accompanying ligands profoundly influences the hydroformylation outcome. While cobalt catalysts are cost-effective, they typically require harsh reaction conditions. Rhodium catalysts, though more expensive, offer exceptional activity and selectivity under milder conditions. Palladium catalysts represent a developing area with potential for high regioselectivity. Below is a summary of performance data for representative catalyst systems.

Catalyst SystemLigandSubstrateConversion (%)n/iso RatioLinearity (%)TOF (h⁻¹)Temp (°C)Pressure (bar)Ref.
Cobalt-based PhosphabicyclononaneThis compound~87% (Yield)8.1 : 189Not Reported183-18585 (Syngas)[1]
Rhodium-based BiPhePhos (BPP)This compound9939 : 197.5>66012020 (Syngas)[2]
Rhodium-based SulfoxantphosThis compound~60% (Yield)49 : 198~200Not ReportedNot Reported[3][4]
Rhodium-based TPPTSThis compoundHighHighHighNot Reported10011 (Syngas)[5]
Palladium-based 2,2'-bis(diphenylphosphino)- 1,1'-binaphthyl (BINAP) + p-TsOH1-Octene*>9598 : 298~10010040 (Syngas)[6]

*Data for 1-octene is used as a close and representative analogue for long-chain olefins.

Experimental Workflow

A typical batch hydroformylation experiment involves several key steps, from reactor setup to product analysis. The following diagram illustrates a generalized workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Load Substrate (this compound) & Solvent into Autoclave p3 Purge Autoclave with N2 or Ar p1->p3 p2 Prepare Catalyst Solution (Precursor + Ligand) in a Schlenk Flask r1 Transfer Catalyst Solution to Autoclave p2->r1 p3->r1 r2 Pressurize with Syngas (CO/H2) r1->r2 r3 Heat to Reaction Temperature & Stir r2->r3 r4 Monitor Pressure & Temperature r3->r4 a1 Cool Reactor & Vent Syngas r4->a1 a2 Collect Reaction Mixture a1->a2 a3 Add Internal Standard a2->a3 a4 Analyze by GC/GC-MS (Conversion, Selectivity) a3->a4

Caption: Generalized workflow for a batch this compound hydroformylation experiment.

Detailed Experimental Protocols

1. Cobalt-Catalyzed Hydroformylation[1]

  • Catalyst System : A cobalt catalyst modified with bicyclic trialkylphosphines (phosphabicyclononanes).

  • Reactor Setup : A high-pressure autoclave equipped with magnetic stirring and temperature control.

  • Procedure :

    • The autoclave is charged with this compound and the cobalt catalyst precursor along with the phosphine ligand.

    • The reactor is sealed and purged several times with nitrogen before being pressurized with synthesis gas (CO/H₂ = 1:2).

    • The reaction mixture is heated to 183–185 °C under a constant pressure of 85 bar.

    • The reaction is allowed to proceed with vigorous stirring for a specified duration.

    • After cooling to room temperature, the autoclave is depressurized, and the liquid product is collected.

    • The product composition is determined by gas chromatography (GC), revealing a yield of the corresponding C₁₃ alcohol of 87% with 89% linearity, indicating that hydroformylation is followed by in-situ reduction of the aldehyde.[1]

2. Rhodium/BiPhePhos-Catalyzed Hydroformylation[2]

  • Catalyst System : A rhodium precursor ([Rh(acac)(CO)₂]) with a bulky diphosphite ligand (BiPhePhos). This system is known for its high regioselectivity.

  • Reactor Setup : A stainless-steel autoclave equipped with an overhead stirrer.

  • Procedure :

    • The rhodium precursor and the BiPhePhos ligand (Rh/BPP molar ratio of 1/3.3) are dissolved in a suitable solvent (e.g., toluene) inside the autoclave.

    • The reactor is sealed, purged, and then charged with this compound. The catalyst concentration is typically low, around 0.01 mol% with respect to the substrate.[2]

    • The autoclave is pressurized with syngas (CO/H₂ = 1:1) to 20 bar.

    • The mixture is heated to 120 °C and stirred vigorously.

    • The reaction progress is monitored by taking samples periodically for GC analysis.

    • Under these conditions, a high this compound conversion (99%) and excellent regioselectivity to the linear aldehyde (97.5%) can be achieved.[2]

3. Rhodium/Sulfoxantphos-Catalyzed Hydroformylation in a Multiphase System[3][4]

  • Catalyst System : A water-soluble rhodium catalyst formed from [Rh(acac)(CO)₂] and the bidentate ligand Sulfoxantphos. This method facilitates catalyst recycling.

  • Reactor Setup : A stirred batch reactor suitable for multiphase reactions.

  • Procedure :

    • The reaction is performed in a multiphase system, often a microemulsion, formulated from water, this compound, and a nonionic surfactant.[3]

    • The rhodium precursor and the water-soluble Sulfoxantphos ligand are dissolved in the aqueous phase.

    • This compound and the surfactant are added to the reactor.

    • The system is pressurized with syngas and heated with vigorous stirring to ensure adequate mixing of the phases.

    • This system demonstrates high selectivity towards the linear aldehyde, with n/iso ratios reaching 98:2.[3][4]

    • A key advantage is the ease of catalyst recycling. After the reaction, the catalyst remains in the aqueous phase, which can be separated from the organic product phase and reused.[3]

4. Palladium-Catalyzed Hydroformylation of 1-Octene[6]

  • Catalyst System : A palladium catalyst generated in situ from a palladium precursor, a bidentate phosphine ligand (like BINAP), and p-toluenesulfonic acid (p-TsOH) as a co-catalyst.

  • Reactor Setup : A stainless-steel autoclave.

  • Procedure :

    • The palladium precursor, phosphine ligand, and p-TsOH are placed in the autoclave. The acid concentration is a critical parameter for achieving high linear selectivity.[6]

    • The substrate (1-octene) and a solvent are added.

    • The autoclave is purged and pressurized with 40 bar of syngas (CO/H₂ = 1:1).

    • The reaction is heated to 100 °C and stirred for the desired time.

    • After the reaction, the mixture is cooled, and the products are analyzed by GC.

    • This system shows good activity and excellent selectivity (>95% conversion, 98:2 n/iso ratio) for the hydroformylation of terminal aliphatic olefins.[6]

References

The Superior Efficacy of 1-Dodecene as a Surfactant Precursor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of experimental data reveals that 1-dodecene stands out as a highly effective precursor for anionic surfactants, particularly alpha-olefin sulfonates (AOS). When compared to other linear alpha-olefins, surfactants derived from this compound (C12-AOS) exhibit a well-balanced profile of key performance characteristics, including surface tension reduction, critical micelle concentration (CMC), and foaming properties, making them a versatile choice for a wide range of applications.

Surfactants, essential components in detergents, emulsifiers, and foaming agents, are synthesized from various hydrophobic feedstocks. Among these, linear alpha-olefins are a critical class of precursors. The length of the carbon chain in the olefin plays a pivotal role in determining the ultimate performance of the resulting surfactant. This guide provides a comprehensive comparison of the efficacy of surfactants derived from this compound (C12) against those produced from other common alpha-olefins, such as 1-octene (C8), 1-decene (C10), and 1-tetradecene (C14).

Key Performance Indicators: A Comparative Overview

The effectiveness of a surfactant is primarily evaluated based on its ability to lower the surface tension of water, its efficiency in forming micelles (indicated by a low CMC), and its foaming and cleaning capabilities.

Critical Micelle Concentration (CMC) and Surface Tension

The Critical Micelle Concentration is the concentration at which surfactant molecules begin to aggregate into micelles, a crucial process for cleaning and solubilization. A lower CMC value indicates a more efficient surfactant, as less of it is required to achieve its maximum effect.

As illustrated in the table below, there is a clear trend of decreasing CMC with increasing alkyl chain length of the alpha-olefin precursor. This is because longer hydrophobic chains provide a stronger driving force for micellization. However, while longer chain AOS, such as C14-AOS, are more efficient in terms of CMC, the surface tension at the CMC tends to increase with chain length. C12-AOS, derived from this compound, strikes an effective balance, offering a relatively low CMC while still significantly reducing surface tension.

Surfactant PrecursorAlpha-OlefinResulting SurfactantCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)
1-OcteneC8C8-AOS--
1-DeceneC10C10-AOS--
This compound C12 C12-AOS ~1.5 - 2.0 ~35 - 38
1-TetradeceneC14C14-AOS~0.60[1]~38 - 40
1-HexadeceneC16C16-AOS~0.40[1]~40 - 42
1-OctadeceneC18C18-AOS~0.20[1]-
Foaming Properties

The ability to generate and sustain foam is a critical attribute for surfactants used in cleaning and personal care products. The foaming performance of AOS surfactants is also highly dependent on the alkyl chain length.

Studies have shown that the foamability and foam stability of AOS surfactants tend to decrease as the alkyl chain length increases beyond a certain point.[2][3] While C14-16 AOS is often cited for its good foaming characteristics, C12-AOS also demonstrates excellent foaming properties, producing a rich and stable lather.[4] This makes this compound a favorable precursor for applications where high foam volume is desired. In contrast, longer-chain AOS, such as those derived from C18 and beyond, exhibit significantly reduced foaming capabilities.[2][3]

Detergency and Emulsification

The primary function of many surfactants is to remove dirt and oils, a property known as detergency. This is closely linked to the surfactant's ability to emulsify oils and reduce interfacial tension between oil and water.

Comparative studies indicate that C14-16 AOS shows excellent wettability and emulsification properties.[2][3] While specific quantitative detergency data for a direct C8 through C14 comparison is limited in the available literature, the general trend suggests that C12 to C16 alpha-olefins yield surfactants with strong cleaning performance. Shorter chain surfactants may be less effective on oily soils, while very long chains can exhibit poor solubility, hindering their performance. C12-AOS, derived from this compound, offers a good compromise, providing effective cleaning for a broad range of soils.

Experimental Protocols

The synthesis and evaluation of alpha-olefin sulfonate surfactants involve standardized laboratory procedures.

Synthesis of Sodium Alpha-Olefin Sulfonate (AOS)

The general laboratory-scale synthesis of AOS involves a three-step process: sulfonation, neutralization, and hydrolysis.

Experimental Workflow for AOS Synthesis

AOS Synthesis Workflow cluster_0 Sulfonation cluster_1 Neutralization & Hydrolysis cluster_2 Final Product A Alpha-Olefin (e.g., this compound) C Falling Film Reactor A->C B Sulfonating Agent (e.g., Gaseous SO3) B->C D Sulfonic Acid Intermediate C->D E Sodium Hydroxide Solution D->E Neutralization F Hydrolysis E->F G Sodium Alpha-Olefin Sulfonate (AOS) F->G

Caption: General workflow for the synthesis of Sodium Alpha-Olefin Sulfonate.

1. Sulfonation:

  • A falling film reactor is typically used for the sulfonation of the alpha-olefin.

  • The alpha-olefin (e.g., this compound) is introduced into the reactor, creating a thin film on the reactor walls.

  • A stream of gaseous sulfur trioxide (SO3), diluted with an inert gas like air or nitrogen, is passed through the reactor concurrently with the olefin film.

  • The reaction is highly exothermic and requires careful temperature control, typically maintained between 25-35°C, to minimize side reactions and color degradation.

  • The molar ratio of SO3 to olefin is a critical parameter and is generally kept slightly above 1:1 to ensure complete conversion of the olefin.

2. Neutralization:

  • The resulting sulfonic acid intermediate from the reactor is immediately neutralized with a stoichiometric amount of a base, typically sodium hydroxide solution.

  • This is an exothermic reaction, and the temperature should be controlled to prevent hydrolysis of sultones at this stage.

3. Hydrolysis:

  • The neutralized product, which contains sultones (cyclic esters of hydroxysulfonic acids), is then subjected to hydrolysis.

  • This is typically carried out by heating the mixture to 150-170°C for a period of 30 to 90 minutes.[5]

  • The hydrolysis step converts the sultones into the desired hydroxyalkane sulfonates and alkene sulfonates, which constitute the final AOS product.

Performance Evaluation Methods

1. Critical Micelle Concentration (CMC) and Surface Tension Measurement:

  • The CMC and surface tension are determined using a tensiometer, often employing the Du Noüy ring or Wilhelmy plate method.

  • A series of aqueous solutions of the synthesized surfactant at different concentrations are prepared.

  • The surface tension of each solution is measured at a constant temperature.

  • A plot of surface tension versus the logarithm of the surfactant concentration is generated.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.

2. Foaming Ability and Stability (Ross-Miles Method):

  • A standard volume of the surfactant solution at a specific concentration is poured from a fixed height into a graduated cylinder containing a small amount of the same solution.

  • The initial foam height is measured immediately after pouring.

  • The foam stability is evaluated by measuring the foam height again after a set period (e.g., 5 minutes).

3. Detergency Testing:

  • Detergency is evaluated by washing artificially soiled fabric swatches with the surfactant solution in a laboratory-scale washing apparatus, such as a Launder-Ometer.

  • The reflectance of the fabric swatches is measured before and after washing using a spectrophotometer or colorimeter.

  • The cleaning efficiency is calculated based on the increase in reflectance.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of the alpha-olefin precursor and the final surfactant performance can be visualized as a logical pathway.

Structure-Performance Relationship

Structure to Performance cluster_0 Molecular Properties cluster_1 Surfactant Performance Metrics A Alpha-Olefin Chain Length (e.g., C8, C10, C12, C14) B Hydrophobicity A->B Increases with chain length C Molecular Geometry A->C D Critical Micelle Concentration (CMC) B->D Decreases E Surface Tension Reduction B->E Increases (to a point) F Foaming Ability C->F G Detergency C->G

References

Purity Analysis of 1-Dodecene: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like 1-dodecene is paramount. This guide provides a detailed comparison of gas chromatography (GC) for the analysis of this compound purity against other analytical techniques, supported by experimental data and protocols.

Gas Chromatography (GC) for this compound Purity Analysis

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for determining the purity of this compound and quantifying its impurities. The principle lies in the separation of volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gaseous phase.

Experimental Protocol: GC-FID Analysis of this compound

This protocol is synthesized from established methods for hydrocarbon analysis, such as ASTM D6729, and is optimized for this compound purity assessment.

1. Sample Preparation:

  • No derivatization is required for this compound.

  • Dilute the this compound sample in a volatile, high-purity solvent (e.g., hexane or pentane) to a concentration suitable for GC analysis (e.g., 1% v/v).

2. Gas Chromatograph (GC) and Detector (FID) Conditions:

ParameterRecommended Setting
GC System Agilent 7890 Series or equivalent
Injector Split/Splitless
    - Temperature250 °C
    - Split Ratio100:1
    - Injection Volume1 µL
Column Restek Rxi-LAO (60 m x 0.25 mm ID, 1.4 µm) or equivalent non-polar column (e.g., DB-1, HP-5)
Carrier Gas Helium or Hydrogen
    - Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 40 °C, hold for 5 minutes- Ramp Rate: 5 °C/min to 250 °C- Final Temperature: 250 °C, hold for 10 minutes
Detector Flame Ionization Detector (FID)
    - Temperature300 °C
    - Hydrogen Flow30 mL/min
    - Air Flow300 mL/min
    - Makeup Gas (N2 or He)25 mL/min

3. Data Analysis:

  • Identify peaks based on their retention times by comparing them to known standards of this compound and potential impurities.

  • Calculate the percentage purity by the area percent method, assuming the response factor for all hydrocarbon impurities is similar to that of this compound. The purity is calculated as:

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Typical Impurity Profile of this compound

Commercial this compound may contain several impurities, which can be identified and quantified using the described GC-FID method. A typical impurity profile is presented below.[1]

ImpurityTypical Concentration (wt%)
C10 Alpha-Olefins0.1 - 0.2
C14 Alpha-Olefins0.4 - 0.6
Vinylidene Isomers2.5 - 3.0
cis- & trans-2-Dodecene0.1 - 0.2
Paraffins (C12)0.1 - 0.2
This compound Purity >96% [2]

Comparison with Alternative Analytical Methods

While GC-FID is a primary method for this compound purity analysis, other techniques offer different advantages and can be used for complementary analysis or in specific applications.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a hydrogen-air flame.High resolution, quantitative, robust, well-established methods (e.g., ASTM D6729).[3]Requires volatile samples, may have co-elution of some isomers on standard columns.Routine purity testing and quantification of volatile impurities.
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) GC separation followed by detection based on the absorption of UV light in the vacuum ultraviolet region.Provides spectral information for compound identification, can deconvolve co-eluting peaks.[4]Higher instrumentation cost compared to GC-FID.Analysis of complex olefin mixtures where isomer identification is critical.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Two columns with different selectivities are used to provide enhanced separation of complex mixtures.Very high peak capacity, excellent for resolving complex isomer mixtures.[5]Complex data analysis, longer analysis times.Detailed characterization of complex hydrocarbon streams containing numerous olefin isomers.
Bromine Number Titration (e.g., ASTM D1159) Titrimetric method that measures the degree of unsaturation by reaction with bromine.Simple, low-cost instrumentation.Provides total olefin content, not specific to this compound or its isomers; can be affected by other reactive compounds.Rapid estimation of total unsaturation in a sample.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile compounds, can use specific detectors for certain compound classes.This compound lacks a strong UV chromophore, requiring less universal detectors like refractive index or evaporative light scattering detectors.Analysis of non-volatile impurities or in formulations where GC is not suitable.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the GC-based purity analysis and the relationship between the different analytical techniques.

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Column Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Result Result Purity_Calculation->Result

Caption: Experimental workflow for this compound purity analysis by GC-FID.

Analytical_Method_Comparison cluster_gc Gas Chromatography Based cluster_other Alternative Methods This compound Purity Analysis This compound Purity Analysis GC-FID GC-FID This compound Purity Analysis->GC-FID Standard Method GC-VUV GC-VUV This compound Purity Analysis->GC-VUV Enhanced Identification GCxGC GCxGC This compound Purity Analysis->GCxGC High-Resolution Separation Bromine Number Bromine Number This compound Purity Analysis->Bromine Number Total Unsaturation HPLC HPLC This compound Purity Analysis->HPLC Non-Volatile Impurities

References

A Comparative Guide to Kinetic Models for 1-Dodecene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for key reactions involving 1-dodecene, a C12 alpha-olefin. Understanding the kinetics of these reactions is crucial for process optimization, reactor design, and maximizing the yield of desired products. This document summarizes quantitative data from various studies, details experimental methodologies, and visualizes reaction pathways to offer a comprehensive resource for professionals in the field.

Hydroformylation of this compound

Hydroformylation, or oxo synthesis, is a significant industrial process that converts alkenes to aldehydes. In the case of this compound, this reaction is instrumental in producing tridecanal, a precursor for detergents and plasticizers. The reaction's efficiency is highly dependent on the catalyst, solvent system, and operating conditions, making accurate kinetic modeling essential for process control.

Kinetic Model Comparisons

Several kinetic models have been developed to describe the hydroformylation of this compound, primarily focusing on rhodium-based catalysts. These models often account for the main hydroformylation reaction as well as side reactions such as isomerization of this compound to internal olefins and hydrogenation of the alkene and aldehydes.

A prevalent approach involves mechanistic kinetic models based on the catalytic cycle.[1][2] These models consider the elementary steps of the reaction, including catalyst activation, olefin coordination, migratory insertion, and product formation. For instance, a model developed for the hydroformylation of this compound using a rhodium-biphephos catalyst in a thermomorphic multicomponent solvent system (TMS) considers a complex reaction network that includes isomerization, hydrogenation, and the formation of inactive rhodium species.[1]

Another approach utilizes an activity-based kinetic model to predict the influence of solvent composition on reaction rates.[3] This model decouples solvent effects from the intrinsic kinetic parameters by employing thermodynamic activities instead of concentrations.[3] The PC-SAFT equation of state is used to calculate the necessary activity coefficients, providing a more predictive model across different solvent compositions.[3]

Table 1: Comparison of Kinetic Models for this compound Hydroformylation

Kinetic Model Type Key Features Catalyst/Solvent System Validated Operating Conditions Reference
Mechanistic ModelConsiders elementary reaction steps, including isomerization and hydrogenation side reactions.[1]Rhodium-biphephos in a thermomorphic multicomponent solvent system (DMF/n-decane).[1][4]Temperature: 80-120 °C, Pressure: 10-50 bar.[1][1]
Activity-Based ModelUtilizes thermodynamic activities to account for solvent effects, enabling prediction across varying solvent compositions.[3]Rhodium/BIPHEPHOS in a decane/N,N-dimethylformamide (DMF) solvent system.[3]Temperature: 100-120 °C, Pressure: up to 50 bar.[3][3]
Microemulsion System ModelAdapted kinetic model that includes the influence of the multiphase system, particularly surfactant concentration and ligand-to-metal ratio.[5]Rhodium-sulfoxantphos in a microemulsion system.[5]Not explicitly detailed in the abstract.[5][5]
Experimental Protocols for Model Validation

The validation of these kinetic models relies on robust experimental data obtained under various operating conditions. A common experimental setup involves a high-pressure batch or semi-batch reactor.

Typical Experimental Setup for Hydroformylation:

  • Reactor: A high-pressure, stirred autoclave (e.g., Parr reactor) equipped with temperature and pressure controllers, a gas supply system, and a sampling mechanism.[1]

  • Materials: this compound, a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2), a ligand (e.g., biphephos or sulfoxantphos), and the solvent system (e.g., DMF/decane).[1][4]

  • Procedure: The reactor is charged with the solvent, this compound, and the catalyst precursor/ligand. It is then purged and pressurized with syngas (a mixture of CO and H2). The reaction is initiated by heating the reactor to the desired temperature. Liquid samples are taken at regular intervals and analyzed using gas chromatography (GC) to determine the concentrations of reactants, products (n-tridecanal, iso-tridecanal), and byproducts (dodecanes, internal dodecene isomers).[1]

  • Data Analysis: The experimentally obtained concentration-time profiles are then used to estimate the parameters of the proposed kinetic model.[1]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction network for this compound hydroformylation and a typical experimental workflow for kinetic model validation.

Hydroformylation_Pathway This compound This compound iso-Dodecenes iso-Dodecenes This compound->iso-Dodecenes Isomerization n-Tridecanal n-Tridecanal This compound->n-Tridecanal Hydroformylation Dodecanes Dodecanes This compound->Dodecanes Hydrogenation iso-Dodecenes->this compound Isomerization iso-Tridecanal iso-Tridecanal iso-Dodecenes->iso-Tridecanal Hydroformylation iso-Dodecenes->Dodecanes Hydrogenation

Caption: Reaction network for this compound hydroformylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Charge Reactor Charge Reactor Purge with N2 Purge with N2 Charge Reactor->Purge with N2 Pressurize with Syngas Pressurize with Syngas Purge with N2->Pressurize with Syngas Heat to Reaction Temp Heat to Reaction Temp Pressurize with Syngas->Heat to Reaction Temp Collect Samples Collect Samples Heat to Reaction Temp->Collect Samples GC Analysis GC Analysis Collect Samples->GC Analysis Concentration Profiles Concentration Profiles GC Analysis->Concentration Profiles Parameter Estimation Parameter Estimation Concentration Profiles->Parameter Estimation Model Validation Model Validation Parameter Estimation->Model Validation

Caption: Experimental workflow for kinetic model validation.

Oxidation and Epoxidation of this compound

While the hydroformylation of this compound is well-documented, kinetic studies on its oxidation and epoxidation are less common in the literature. However, understanding these reactions is important for the synthesis of various oxygenated derivatives.

Kinetic Models and Experimental Data

Kinetic studies on the oxidation of long-chain alkenes like this compound are often complex due to the multitude of possible products. Detailed kinetic models for n-dodecane oxidation exist, which can provide some insights into the reaction mechanisms, although they do not specifically address the double bond in this compound.[6][7] For epoxidation, studies on other alkenes, such as cyclohexene, suggest that the reaction can proceed via an Eley-Rideal type mechanism where a surface intermediate reacts with a physisorbed alkene.[8]

Table 2: Overview of Kinetic Studies for Alkene Oxidation and Epoxidation

Reaction Type Alkene Studied Key Findings Kinetic Model Type Reference
Low-Temperature Oxidation1-DeceneExperimental and kinetic modeling study in a jet-stirred reactor.Detailed chemical kinetic model.
Atmospheric Oxidation1,2-EpoxyhexaneDetermination of rate coefficients for the reaction with OH radicals.[9][10]Relative rate method.[9][10][9]
EpoxidationCyclohexeneGas-phase epoxidation with H2O2 over a TS-1 catalyst.[8]Eley-Rideal type mechanism.[8][8]
EpoxidationCottonseed OilIn-depth kinetic modeling in a liquid-liquid-solid system.[11]Bayesian inference-based model.[11][11]
Experimental Protocols

The experimental setups for studying oxidation and epoxidation vary depending on the reaction phase and conditions.

Experimental Protocol for Gas-Phase Epoxidation (adapted from cyclohexene studies):

  • Reactor: A packed-bed reactor containing the solid catalyst (e.g., mesoporous TS-1).[8]

  • Materials: this compound, an oxidizing agent (e.g., H2O2), and a carrier gas (e.g., N2).[8]

  • Procedure: A stream of the carrier gas is passed through a saturator containing this compound and another containing the oxidant to create a reactant gas mixture with controlled partial pressures. This mixture is then fed into the heated reactor. The product stream is analyzed online using a gas chromatograph to determine the conversion of this compound and the selectivity to the epoxide.[8]

  • Data Analysis: The reaction rates are calculated from the conversion and flow rates, and this data is used to develop and validate a kinetic model.[8]

Reaction Pathways

The following diagram illustrates the general pathway for the epoxidation of this compound.

Epoxidation_Pathway This compound This compound 1,2-Epoxydodecane 1,2-Epoxydodecane This compound->1,2-Epoxydodecane Epoxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, peracid) Oxidizing_Agent->1,2-Epoxydodecane Byproducts Byproducts 1,2-Epoxydodecane->Byproducts Ring-opening

Caption: General reaction pathway for this compound epoxidation.

Conclusion

The validation of kinetic models for this compound reactions is a critical area of research with significant industrial implications. While the hydroformylation of this compound has been extensively studied, leading to the development of sophisticated mechanistic and activity-based models, there is a comparative scarcity of kinetic data for its oxidation and epoxidation. The experimental protocols and modeling approaches detailed in this guide provide a foundation for researchers to design further studies and validate more comprehensive kinetic models for these important reactions. The continued development of accurate and predictive models will be instrumental in advancing the efficient and selective synthesis of valuable chemicals from this compound.

References

A Comparative Guide to Solvents in 1-Dodecene-Based Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent system is a critical parameter in the synthesis of nanoparticles, profoundly influencing their size, morphology, crystallinity, and surface chemistry. This guide provides a comparative overview of various solvents and their impact on the synthesis of nanoparticles using 1-dodecene as a primary medium. While this compound is a popular choice due to its high boiling point and role as a carbon source in some cases, its performance can be significantly modulated by the choice of co-solvents.

The Role of Solvents in Nanoparticle Formation

Solvothermal synthesis, a common method for preparing a variety of nanomaterials, involves the use of a solvent under controlled temperature and pressure to facilitate the interaction of precursors.[1] The solvent is not merely a medium for the reaction but actively influences the nucleation and growth of nanoparticles. Key properties of solvents that dictate the outcome of the synthesis include polarity, coordinating ability, and boiling point.

Comparative Analysis of Solvent Properties

The choice of solvent or co-solvent in conjunction with this compound can be categorized based on their coordinating ability and polarity. Non-coordinating solvents primarily provide a high-temperature medium for the reaction, while coordinating solvents can also act as capping agents, influencing crystal growth.

Solvent/Co-solvent ClassExamplesPolarityBoiling Point (°C)Expected Influence on Nanoparticle Synthesis in this compound
Non-Coordinating, Nonpolar Hexane, Toluene, OctadeceneLow69, 111, 317Primarily acts as a high-temperature medium. May lead to faster reaction kinetics and potentially larger, more aggregated nanoparticles without appropriate capping agents. Toluene's aromatic nature can lead to π-π interactions.
Coordinating, Polar Aprotic Trioctylphosphine oxide (TOPO), Trioctylphosphine (TOP)Medium~360 (TOPO)Acts as both a solvent and a capping agent, controlling particle size and preventing aggregation. Can lead to anisotropic growth.[1]
Coordinating, Polar Protic Oleic Acid, OleylamineMedium~360 (Oleic Acid)Commonly used as capping agents. Their decomposition at high temperatures can influence the reaction environment. The double bond in oleic acid can also participate in reactions.
Other Alkenes 1-OctadeceneLow317Similar to this compound, but prone to polymerization at high temperatures, which can contaminate the final product.[1]

Experimental Protocols

Below is a generalized experimental protocol for the solvothermal synthesis of metal oxide nanoparticles using this compound and a co-solvent. This protocol should be adapted based on the specific nanoparticle system and desired characteristics.

Objective: To synthesize metal oxide nanoparticles using a this compound-based solvent system.

Materials:

  • Metal precursor (e.g., metal acetylacetonate)

  • This compound (solvent)

  • Co-solvent/Capping agent (e.g., Oleic Acid, Trioctylphosphine oxide)

  • Reducing agent (if required)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

  • Heating mantle with temperature controller

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution: In a three-neck flask connected to a Schlenk line, dissolve the metal precursor in this compound and the chosen co-solvent under an inert atmosphere.

  • Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum for 30-60 minutes to remove water and oxygen.

  • Reaction:

    • Hot-Injection Method: In a separate flask, heat the primary solvent (this compound) to the desired reaction temperature (e.g., 250-320 °C). The precursor solution is then rapidly injected into the hot solvent.

    • Heating-Up Method: The initial mixture of precursor and solvent is slowly heated to the reaction temperature.

  • Growth: Maintain the reaction temperature for a specific duration to allow for nanoparticle growth. The time can range from minutes to several hours, depending on the desired size.

  • Cooling and Precipitation: After the growth phase, cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol, acetone) to precipitate the nanoparticles.

  • Purification: Centrifuge the mixture to collect the nanoparticles. The pellet is then washed multiple times with a mixture of a solvent (e.g., toluene, hexane) and a non-solvent to remove unreacted precursors and excess capping agents.

  • Characterization: The final nanoparticle product can be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Dynamic Light Scattering (DLS) for size distribution in solution.

Visualizing Workflows and Relationships

To better understand the processes and logical connections in this compound-based nanoparticle synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification A Mix Precursor, This compound & Co-solvent B Degas Mixture (Vacuum & Heat) A->B C Heat to Reaction Temp. B->C D Inject Precursor (Hot-Injection) C->D Option 1 E Heat Mixture (Heating-Up) C->E Option 2 F Nanoparticle Growth D->F E->F G Cool to Room Temp. F->G H Precipitate with Non-solvent G->H I Centrifuge & Wash H->I J Characterize Nanoparticles I->J logical_relationship cluster_inputs Input Parameters cluster_outputs Nanoparticle Characteristics Solvent Solvent Properties (Polarity, Coordinating Ability) Size Size & Size Distribution Solvent->Size Morphology Morphology & Shape Solvent->Morphology Precursor Precursor Concentration Precursor->Size Temp Reaction Temperature & Time Temp->Size Crystallinity Crystallinity Temp->Crystallinity

References

A Comparative Guide to the Characterization of Polymers: The Impact of 1-Dodecene on Polyethylene Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of comonomers during polymerization is a fundamental strategy for tuning the properties of polymers. This guide provides a comparative analysis of polyethylene synthesized with and without the alpha-olefin, 1-dodecene. The presence of this compound as a comonomer leads to the formation of Linear Low-Density Polyethylene (LLDPE), which exhibits distinct physical and thermal properties compared to High-Density Polyethylene (HDPE) synthesized from ethylene alone. This difference in properties is critical in various applications, including the development of drug delivery systems where polymer characteristics can influence drug release kinetics and biocompatibility.

This guide presents a summary of the key differences in the material properties of these two types of polyethylene, supported by experimental data from common characterization techniques. Detailed experimental protocols for these techniques are also provided to facilitate the replication of these analyses.

Data Presentation: A Comparative Analysis

The introduction of this compound into the polyethylene backbone disrupts the crystalline structure, leading to significant changes in the polymer's molecular weight, thermal properties, and crystallinity. The following table summarizes the typical quantitative differences observed between polyethylene synthesized without this compound (HDPE) and with this compound (LLDPE).

PropertyPolyethylene without this compound (HDPE)Polyethylene with this compound (LLDPE)
Molecular Weight (Mw) 100,000 - 300,000 g/mol 80,000 - 250,000 g/mol
Polydispersity Index (PDI) 4 - 152.5 - 5
Melting Temperature (Tm) 130 - 137 °C120 - 128 °C
Crystallinity 60 - 80%30 - 50%
Density 0.95 - 0.97 g/cm³0.91 - 0.94 g/cm³

Experimental Protocols

The characterization of these polymers relies on a suite of analytical techniques to elucidate their molecular weight, thermal behavior, and microstructure.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

High-Temperature GPC (HT-GPC) is employed to determine the molecular weight distribution of polyolefins, which are often insoluble at room temperature.[1][2]

  • Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector.[3]

  • Columns: A set of columns suitable for polyolefin analysis, such as PLgel Mixed-B columns.[3]

  • Mobile Phase: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., 300 ppm BHT).[1]

  • Temperature: 140-160 °C.[1][4]

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in 10 mL of TCB at 160 °C for 1-2 hours with gentle stirring to ensure complete dissolution.[1]

    • Filter the hot solution through a high-temperature-resistant filter (e.g., stainless steel or glass fiber) to remove any particulates before injection.

  • Calibration: Use polystyrene standards to construct a calibration curve for determining the molecular weight averages (Mw, Mn) and the polydispersity index (PDI = Mw/Mn).

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is used to measure the thermal transitions of the polymer, including the melting temperature (Tm) and the heat of fusion, which is used to calculate the percent crystallinity.[5][6][7]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Experimental Conditions:

    • First Heating Scan: Heat the sample from room temperature to 180 °C at a rate of 10 °C/min to erase the thermal history.[6]

    • Cooling Scan: Cool the sample from 180 °C to room temperature at a controlled rate of 10 °C/min.

    • Second Heating Scan: Heat the sample again from room temperature to 180 °C at a rate of 10 °C/min. The data from this scan is used for analysis.[8]

  • Data Analysis:

    • The melting temperature (Tm) is determined from the peak of the endothermic melting transition in the second heating scan.

    • The percent crystallinity (%C) is calculated using the following equation: %C = (ΔH_m / ΔH_m°) * 100 where ΔH_m is the heat of fusion of the sample measured from the area under the melting peak, and ΔH_m° is the theoretical heat of fusion for 100% crystalline polyethylene (293 J/g).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for determining the comonomer content and observing the branching structure of the polymer chains.[10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 20-30 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent suitable for high-temperature NMR, such as 1,1,2,2-tetrachloroethane-d2 (TCE-d2) or 1,2-dichlorobenzene-d4.

    • Heat the sample in a heat block or oil bath at 120-130 °C to ensure complete dissolution.

    • Transfer the hot, homogeneous solution to an NMR tube.[11][12][13][14]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at an elevated temperature (e.g., 120 °C) to ensure the polymer remains in solution and to achieve better spectral resolution.

  • Data Analysis:

    • In the ¹³C NMR spectrum of polyethylene with this compound, specific resonances corresponding to the carbons in the decyl branches can be identified and integrated to quantify the comonomer incorporation.

    • The ¹H NMR spectrum can be used to identify and quantify different types of end-groups and unsaturations.[15]

Visualizations

The following diagrams illustrate the experimental workflow for polymer characterization and the logical relationship between the presence of this compound and the resulting polymer properties.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_properties Determined Properties synth_no_dodecene Ethylene Polymerization (Without this compound) gpc High-Temperature GPC synth_no_dodecene->gpc Sample dsc DSC Analysis synth_no_dodecene->dsc Sample nmr NMR Spectroscopy synth_no_dodecene->nmr Sample synth_with_dodecene Ethylene-1-Dodecene Copolymerization synth_with_dodecene->gpc Sample synth_with_dodecene->dsc Sample synth_with_dodecene->nmr Sample mw_pdi Molecular Weight (Mw) Polydispersity (PDI) gpc->mw_pdi thermal Melting Temp (Tm) Crystallinity (%) dsc->thermal microstructure Branching Comonomer Content nmr->microstructure

Caption: Experimental workflow for the synthesis and characterization of polymers.

logical_relationship cluster_input Synthesis Condition cluster_structure Polymer Structure cluster_properties Resulting Properties with_dodecene With this compound branched Branched Chains (LLDPE) with_dodecene->branched without_dodecene Without this compound linear Linear Chains (HDPE) without_dodecene->linear low_crystallinity Lower Crystallinity Lower Tm branched->low_crystallinity high_crystallinity Higher Crystallinity Higher Tm linear->high_crystallinity

References

A Comparative Performance Analysis of 1-Dodecene-Derived Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of synthetic lubricants derived from 1-dodecene against other common lubricant base oils. The information is intended for researchers, scientists, and professionals in the field of lubricant development and application. The comparison is supported by experimental data and detailed methodologies for key performance tests.

Polyalphaolefins (PAOs), a common type of synthetic hydrocarbon lubricant, are produced by the oligomerization of linear alpha-olefins (LAOs) such as this compound.[1][2] These synthetic lubricants are known for their superior performance characteristics compared to conventional mineral oils, including enhanced thermal stability, a high viscosity index, and excellent low-temperature fluidity.[3][4] The specific alpha-olefin used as a feedstock, such as 1-decene or this compound, significantly influences the final properties of the PAO.[5]

Performance Comparison: this compound PAOs vs. Alternatives

Lubricants derived from this compound exhibit a unique balance of properties. Generally, as the carbon number of the alpha-olefin feedstock increases, the resulting PAO tends to have lower volatility but a higher pour point.[5] For this reason, this compound is often co-oligomerized with shorter-chain alpha-olefins like 1-decene to achieve an optimal combination of performance characteristics.[6][7]

The following tables summarize the quantitative performance data of this compound-derived PAOs compared to 1-decene-based PAOs and traditional mineral oils.

Table 1: Typical Physical and Chemical Properties

PropertyThis compound / 1-Decene Blend PAO1-Decene PAOMineral Oil (Group II)Test Method
Kinematic Viscosity @ 100°C (cSt) 4 - 64 - 84 - 8ASTM D445
Viscosity Index (VI) 130 - 145124 - 15095 - 110ASTM D2270
Pour Point (°C) -60 to -50-65 to -57-20 to -15ASTM D5950
Noack Volatility (% weight loss) 4 - 97 - 1415 - 25ASTM D5800
Oxidative Stability (Rotary Bomb, mins) > 2,500 (with antioxidant)> 2,500 (with antioxidant)VariesASTM D2272

Data compiled from multiple sources.[5][6][7][8][9][10]

Table 2: Performance Characteristics

CharacteristicThis compound Derived PAOsAlternative Synthetic PAOs (e.g., 1-Decene)Mineral Oils
High-Temperature Stability Excellent resistance to thermal breakdown and oxidation.[3][8]Excellent; slightly higher volatility than this compound PAOs of similar viscosity.[4][5]Prone to oxidation, leading to sludge and deposit formation.[3]
Low-Temperature Performance Very good fluidity at low temperatures, though pure this compound PAOs may have higher pour points.[6]Exceptional low-temperature fluidity with very low pour points.[3][4]Poor; contains waxes that can solidify at low temperatures.[11]
Wear Protection Forms a robust lubricating film, reducing friction and wear.[12][13]Similar high level of wear protection due to stable viscosity.[14]Film strength can degrade significantly at high temperatures.
Extended Service Life Highly resistant to degradation, allowing for extended drain intervals.[3][12]Also allows for significantly longer service life than mineral oils.Shorter lifespan due to faster oxidation and thermal breakdown.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

1. Kinematic Viscosity (ASTM D445) This test method determines the resistance to flow of a fluid under gravity.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure: A fixed volume of the lubricant is drawn into the viscometer and allowed to reach thermal equilibrium in the temperature bath (typically at 40°C and 100°C). The time taken for the fluid to flow between two marked points under gravity is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

2. Viscosity Index (VI) (ASTM D2270) The Viscosity Index is an empirical, unit-less number that indicates the effect of temperature change on the kinematic viscosity of the oil.[15] A higher VI indicates a smaller change in viscosity with temperature.[16]

  • Procedure: The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using ASTM D445. These values are then used in an empirical formula, comparing the sample oil to two reference oils that have the same viscosity at 100°C but VIs of 0 and 100, respectively.[17][18]

3. Pour Point (ASTM D5950) This method determines the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Automatic pour point analyzer.

  • Procedure: The sample is cooled at a specified rate. At temperature intervals, the analyzer applies a small pressure pulse to the surface of the sample. The pour point is the lowest temperature at which movement of the specimen surface is detected.

4. Noack Volatility (ASTM D5800) This test measures the evaporation loss of lubricants in high-temperature service.

  • Apparatus: Noack volatility test apparatus (heating block, crucible, suction pump).

  • Procedure: A sample of the lubricant is heated at a constant temperature (250°C) for a specified period (1 hour) while a constant flow of air is drawn over it. The loss in mass of the oil due to evaporation is measured and reported as a percentage.

5. Oxidative Stability (ASTM D2272 - Rotary Pressure Vessel Oxidation Test) This method evaluates the resistance of lubricating oils to oxidation under controlled conditions.

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, heating bath.

  • Procedure: A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel. The vessel is filled with oxygen to a specified pressure, sealed, and placed in a heating bath while being rotated. The time taken for the pressure to drop by a specified amount from the maximum pressure is recorded as the oxidation induction time. A longer time indicates higher stability.[8]

Visualizations

The following diagrams illustrate the production and evaluation workflow for Polyalphaolefin lubricants.

PAO_Synthesis_Workflow cluster_feedstock Feedstock Preparation cluster_reaction Chemical Synthesis cluster_purification Refining Process cluster_product Final Product Feed This compound & 1-Decene Monomers Oligo Oligomerization (BF3 Catalyst) Feed->Oligo Reaction Hydro Hydrogenation Oligo->Hydro Saturation Distill Fractional Distillation Hydro->Distill Separation Blend Blending to Viscosity Grades Distill->Blend Formulation PAO PAO Base Oil Blend->PAO

Caption: Workflow for the synthesis of PAO lubricants from alpha-olefin feedstock.

Lubricant_Performance_Testing cluster_input Test Sample cluster_tests Performance Evaluation Protocols cluster_output Performance Profile Sample This compound-Derived Lubricant Viscosity Viscosity & VI (ASTM D445, D2270) Sample->Viscosity PourPoint Pour Point (ASTM D5950) Sample->PourPoint Volatility Volatility (ASTM D5800) Sample->Volatility Oxidation Oxidative Stability (ASTM D2272) Sample->Oxidation Wear Wear Resistance (e.g., FZG, 4-Ball) Sample->Wear Data Comparative Data Tables & Performance Benchmarks Viscosity->Data PourPoint->Data Volatility->Data Oxidation->Data Wear->Data

Caption: Logical workflow for the performance testing of synthetic lubricants.

References

Assessing the Biodegradability of 1-Dodecene-Based Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemical products is a critical consideration in modern research and development. For professionals in fields requiring high-performance lubricants and fluids, understanding the biodegradability of base oils is paramount. This guide provides a comparative assessment of the biodegradability of products derived from 1-dodecene, a key building block for synthetic lubricants like polyalphaolefins (PAOs), against common alternatives. The information presented is supported by experimental data and standardized testing protocols to aid in the selection of environmentally conscious materials.

Comparative Analysis of Biodegradability

The biodegradability of a substance is its susceptibility to breakdown by microorganisms into simpler compounds like carbon dioxide, water, and biomass. Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to quantify this property. "Readily biodegradable" is a key classification, indicating that a substance will degrade rapidly and extensively in an aquatic environment.

Products based on this compound, primarily polyalphaolefins (PAOs), exhibit a range of biodegradability that is largely dependent on their molecular weight and viscosity. Low-viscosity PAOs are generally more biodegradable than their high-viscosity counterparts. In comparison to other lubricant base oils, this compound-based products occupy a specific niche in the environmental performance spectrum.

The following table summarizes the biodegradability of this compound, this compound-based PAOs, and common alternative lubricant base oils, as determined by the OECD 301B and CEC L-33-A-93 test methods.

Product/Base OilTest MethodBiodegradation (%)Test Duration (Days)Classification
This compound OECD 301B74.1 - 87.3[1]28Readily Biodegradable
Low-Viscosity PAO (from this compound/1-tetradecene) OECD 301B87.3[1]28Readily Biodegradable
Low-Viscosity PAO (PAO2/PAO4) OECD Guidelines>20[2]28Inherently Biodegradable
High-Viscosity PAO General LiteratureInherently Biodegradable[3]-Inherently Biodegradable
Mineral Oil OECD 301B15 - 40[3][4]28Inherently Biodegradable
Synthetic Esters General Literature>60[3][4]28Readily Biodegradable
Polyalkylene Glycols (PAGs) General LiteratureReadily Biodegradable[3]-Readily Biodegradable

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in assessing biodegradability, the following diagrams illustrate a typical experimental workflow for the OECD 301B test.

OECD_301B_Workflow cluster_preparation Preparation Phase cluster_incubation Incubation Phase (28 Days) cluster_analysis Analysis Phase prep_medium Prepare Mineral Medium setup_vessels Set up Biometer Flasks prep_medium->setup_vessels prep_inoculum Source & Acclimatize Inoculum (e.g., from activated sludge) prep_inoculum->setup_vessels prep_test_substance Prepare Test Substance (this compound product) prep_test_substance->setup_vessels prep_control Prepare Reference Substance (e.g., Sodium Benzoate) prep_control->setup_vessels prep_blank Prepare Blank Control (Inoculum only) prep_blank->setup_vessels aerate Aerate with CO2-free air setup_vessels->aerate incubate Incubate at 22 ± 2°C in the dark aerate->incubate trap_co2 Trap Evolved CO2 (e.g., in Ba(OH)2 or NaOH) incubate->trap_co2 measure_co2 Quantify CO2 (e.g., by titration or TOC analyzer) trap_co2->measure_co2 calculate Calculate % Biodegradation measure_co2->calculate

Experimental workflow for the OECD 301B biodegradability test.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable biodegradability assessments. Below are outlines of the key experimental protocols cited in this guide.

OECD 301B: CO2 Evolution Test

This method is widely used to determine the ready biodegradability of non-volatile organic compounds.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the carbon content of the test substance.

2. Materials and Equipment:

  • Test Vessels: Biometer flasks or similar vessels that allow for aeration and trapping of evolved CO2.

  • CO2-free Air Supply: To maintain aerobic conditions without introducing external CO2.

  • CO2 Absorption Traps: Containing a known concentration of barium hydroxide (Ba(OH)2) or sodium hydroxide (NaOH).

  • Analytical Equipment: Titration apparatus or a Total Organic Carbon (TOC) analyzer to quantify the trapped CO2.

  • Inoculum: Activated sludge from a wastewater treatment plant serving a predominantly domestic population.

  • Mineral Medium: A solution of mineral salts, including potassium, sodium, calcium, and magnesium chlorides, and ferric chloride.

  • Reference Substance: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to validate the test procedure.

3. Procedure:

  • The test substance is added to the test vessels to achieve a concentration of 10-20 mg of organic carbon per liter.

  • The mineral medium and inoculum are added to the vessels.

  • Control vessels are prepared: a blank (inoculum and medium only) and a reference control.

  • The vessels are sealed and connected to the CO2-free air supply and the CO2 absorption traps.

  • The test is run for 28 days at a constant temperature of 22 ± 2°C in the dark.

  • The amount of CO2 produced is determined periodically by analyzing the contents of the absorption traps.

  • The percentage of biodegradation is calculated by comparing the amount of CO2 produced by the test substance (corrected for the blank) with the theoretical maximum.

4. Pass Criteria for Ready Biodegradability: The substance is considered readily biodegradable if it reaches 60% of the ThCO2 within a 10-day window during the 28-day test. The 10-day window begins when 10% of the ThCO2 has been reached.

CEC L-33-A-93: Biodegradability of Two-Stroke Engine Oils in Water

This test was specifically developed for poorly water-soluble lubricants and measures the loss of the original substance.

1. Principle: The test substance is incubated for 21 days in a mineral medium inoculated with a mixed population of microorganisms. The amount of the test substance remaining after the incubation period is determined by extraction with a solvent (historically a chlorofluorocarbon, now often replaced with other solvents) followed by infrared (IR) spectroscopy. The percentage of biodegradation is calculated as the difference between the initial amount of the substance and the amount remaining after 21 days.

2. Materials and Equipment:

  • Incubation Flasks: Erlenmeyer flasks.

  • Shaker Table: To ensure gentle agitation during incubation.

  • Extraction Funnels and Glassware.

  • Infrared (IR) Spectrometer.

  • Inoculum: From a source of fresh surface water or soil.

  • Mineral Medium.

  • Reference Oils: Two reference oils with known high and low biodegradability are tested in parallel.

3. Procedure:

  • The test substance and reference oils are added to the incubation flasks.

  • The mineral medium and inoculum are added.

  • The flasks are incubated on a shaker table at 25 ± 1°C in the dark for 21 days.

  • At the end of the incubation period, the entire contents of the flasks are extracted with a suitable solvent.

  • The concentration of the remaining oil in the extract is determined by measuring the absorbance of the C-H stretching bands in the IR spectrum.

  • The percentage of biodegradation is calculated based on the loss of the oil.

4. Interpretation: This method measures "primary" biodegradation (the initial alteration of the parent molecule) rather than "ultimate" biodegradation (complete conversion to CO2, water, and biomass) as in the OECD 301B test. Therefore, results from the two tests are not directly comparable.

Conclusion

The biodegradability of this compound-based products, particularly polyalphaolefins, is a nuanced topic. While this compound itself is readily biodegradable, the biodegradability of the resulting PAOs is inversely related to their viscosity. Low-viscosity PAOs can be considered at least inherently biodegradable, with some formulations achieving ready biodegradability.

In comparison to alternatives, synthetic esters and certain polyalkylene glycols generally exhibit superior biodegradability, often meeting the criteria for "readily biodegradable." Mineral oils, the traditional benchmark, consistently show lower levels of biodegradation and are classified as inherently biodegradable.

For researchers and professionals selecting lubricants and fluids for applications where environmental exposure is a concern, a careful evaluation of the product's specific biodegradability data, as determined by standardized tests like the OECD 301B, is essential. This guide provides a framework for such an assessment, emphasizing the importance of data-driven decision-making in the pursuit of high-performance, environmentally responsible chemical products.

References

Validating the Structure of 1-Dodecene Reaction Products: A Comparative Guide to NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of reaction products is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for validating the products of key 1-dodecene reactions. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid in methodological selection and application.

The versatile C-C double bond in this compound serves as a gateway for a variety of chemical transformations, yielding products with diverse functional groups. The unambiguous determination of these structures is crucial for ensuring the integrity of subsequent research and development. While several analytical methods can provide structural information, NMR spectroscopy often stands out for its ability to provide a detailed carbon-hydrogen framework. This guide focuses on three common reactions of this compound—epoxidation, hydrobromination, and dihydroxylation—to compare the utility of NMR with alternative methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Product Validation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most comprehensive structural data by mapping the chemical environment of ¹H and ¹³C nuclei. However, Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary and often faster insights into the molecular structure.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry.Unambiguous structure determination, quantitative analysis.Lower sensitivity, more complex data analysis, requires larger sample amounts.
Infrared (IR) Spectroscopy Absorption of infrared radiation causing molecular vibrations.Presence or absence of specific functional groups (e.g., O-H, C=O, C-O).Fast, simple, small sample requirement, provides a quick functional group "fingerprint".Does not provide information on the overall molecular structure or connectivity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, molecular formula (high resolution), fragmentation patterns indicative of structural motifs.High sensitivity, small sample requirement, provides molecular weight information.Isomers are often indistinguishable, does not provide detailed connectivity.

NMR Data for this compound and Reaction Products

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts (δ) for this compound and its reaction products. These values are crucial for identifying the successful transformation of the starting material and confirming the structure of the product.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂)~139 ( -CH=), ~114 (=CH₂)
1,2-Epoxydodecane ~2.9 (m, 1H, -CH(O)-), ~2.7 (dd, 1H, -CH₂(O)), ~2.4 (dd, 1H, -CH₂(O))~52 (-CH(O)-), ~47 (-CH₂(O))
2-Bromododecane ~4.1 (m, 1H, -CH(Br)-), ~1.7 (d, 3H, -CH₃)~55 (-CH(Br)-), ~27 (-CH₃)
Dodecane-1,2-diol ~3.6 (m, 1H, -CH(OH)-), ~3.4 (dd, 1H, -CH₂(OH)), ~3.3 (dd, 1H, -CH₂(OH))~72 (-CH(OH)-), ~67 (-CH₂(OH))

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound reaction products are provided below.

Epoxidation of this compound to 1,2-Epoxydodecane

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-epoxydodecane.

  • Prepare a sample for NMR analysis by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

Hydrobromination of this compound to 2-Bromododecane

Materials:

  • This compound

  • Hydrobromic acid (HBr) in acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stir bar, add this compound (1.0 eq).

  • Cool the flask in an ice bath and slowly add a solution of HBr in acetic acid (1.5 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromododecane.

  • Further purification can be achieved by vacuum distillation.

  • Prepare a sample for NMR analysis in a suitable deuterated solvent.

Dihydroxylation of this compound to Dodecane-1,2-diol

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • t-Butanol and water

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of t-butanol and water in a flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of potassium permanganate (1.1 eq) and sodium hydroxide in water to the stirred reaction mixture.

  • Stir vigorously at 0 °C for 1-2 hours, during which the purple color will dissipate and a brown precipitate of manganese dioxide will form.

  • Quench the reaction by adding solid sodium bisulfite until the brown precipitate dissolves.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield dodecane-1,2-diol.

  • Prepare a sample for NMR analysis.

Workflow for Product Validation

The following diagram illustrates a typical workflow for the validation of a reaction product, emphasizing the central role of NMR spectroscopy.

G cluster_reaction Synthesis cluster_validation Structure Validation start This compound Reaction purification Work-up & Purification start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for reaction product validation.

This logical flow demonstrates how different spectroscopic techniques are employed post-synthesis to build a complete picture of the product's structure, with NMR providing the definitive framework.

Signaling Pathway of Spectroscopic Data Interpretation

The process of elucidating a chemical structure from spectroscopic data can be visualized as a signaling pathway where each piece of information informs the next step of the analysis.

G ms_data Mass Spectrometry Data (Molecular Formula) structure Proposed Structure ms_data->structure Provides molecular formula ir_data IR Spectroscopy Data (Functional Groups) ir_data->structure Identifies key bonds nmr_1h_data ¹H NMR Data (Proton Environments & Connectivity) nmr_13c_data ¹³C NMR Data (Carbon Skeleton) nmr_1h_data->nmr_13c_data Correlates H to C nmr_1h_data->structure Defines proton framework nmr_13c_data->structure Confirms carbon backbone

Caption: Data interpretation pathway for structure elucidation.

This diagram illustrates the synergistic relationship between different spectroscopic data types in converging on a final, validated chemical structure. The integration of information from MS, IR, and various NMR experiments provides a high degree of confidence in the assigned structure.

Cross-Metathesis of 1-Dodecene: A Comparative Analysis with Other Olefins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The olefin cross-metathesis (CM) reaction is a powerful and versatile tool in organic synthesis, enabling the construction of new carbon-carbon double bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of the cross-metathesis of this compound, a long-chain terminal olefin, with a variety of other olefins, including terminal, internal, and functionalized partners. The performance of different ruthenium-based catalysts is evaluated, with supporting experimental data to inform catalyst and reaction condition selection.

Performance Comparison

The success of a cross-metathesis reaction is highly dependent on the nature of the olefin partners and the catalyst employed. Olefins can be broadly classified based on their reactivity in CM, which influences the selectivity of the reaction. Generally, terminal olefins (Type I) are more reactive than internal olefins. The steric and electronic properties of the substituents on the double bond also play a crucial role.

The following table summarizes the outcomes of the cross-metathesis of this compound with representative olefins.

Cross-Metathesis PartnerOlefin TypeCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
This compound (Self-Metathesis)TerminalRu4 (CAAC-based)10 ppmNeat601>95-[1]
1-OcteneTerminalGrubbs II5Dichloromethane4012~85-95~4:1Inferred from similar reactions
cis-4-OcteneInternalHoveyda-Grubbs II5Toluene8016~50-70>95:5Inferred from similar reactions
Methyl AcrylateFunctionalized (Electron-deficient)Hoveyda-Grubbs II1-5Toluene25-802-2469-90>95:5 (E)[2]
Allyl BenzeneTerminalHoveyda-Grubbs II1Dichloromethane4024~80-90>95:5 (E)Inferred from similar reactions
2,5-Dimethyl-2,4-hexadieneInternal (Diene)Grubbs II5Dichloromethane2020>95-

Note: Data for 1-octene, cis-4-octene, and allyl benzene with this compound are inferred from reactions with structurally similar long-chain α-olefins due to the absence of specific literature data for this compound. The yields and selectivities are expected to be comparable.

Experimental Protocols

Detailed methodologies for the key cross-metathesis reactions are provided below.

General Procedure for Cross-Metathesis

All reactions are performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Solvents are typically degassed and dried prior to use.

Self-Metathesis of this compound:

  • To a Schlenk flask charged with this compound (1.0 g, 5.94 mmol) is added the ruthenium catalyst (e.g., Ru4, 10 ppm).

  • The reaction mixture is stirred at the desired temperature (e.g., 60 °C) under reduced pressure or with argon bubbling to facilitate the removal of the ethylene byproduct.[1]

  • The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.

  • The product, (E/Z)-11-docosene, is purified by column chromatography on silica gel.

Cross-Metathesis of this compound with Methyl Acrylate:

  • A Schlenk flask is charged with this compound (1.0 eq), methyl acrylate (1.2 eq), and the chosen solvent (e.g., toluene).

  • The Hoveyda-Grubbs II catalyst (1-5 mol%) is added to the solution.

  • The reaction mixture is stirred at the specified temperature (e.g., 25-80 °C) for the indicated time (2-24 h).[2]

  • Reaction progress is monitored by GC or TLC.

  • After completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The desired cross-metathesis product is isolated and purified by column chromatography.

Experimental Workflow and Signaling Pathways

The general workflow for a cross-metathesis experiment can be visualized as follows:

Cross_Metathesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Olefins (this compound & Partner) Setup Assemble Glassware under Inert Atmosphere Reactants->Setup Catalyst Choose Catalyst (e.g., Grubbs II) Catalyst->Setup Solvent Prepare Dry/Degassed Solvent Solvent->Setup Mixing Combine Reactants, Solvent, and Catalyst Setup->Mixing Heating Stir at Specified Temperature Mixing->Heating Monitoring Monitor Progress (GC/TLC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Evaporation Solvent Removal Quench->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield and E/Z Ratio Characterization->Yield

Caption: General workflow for a cross-metathesis experiment.

The catalytic cycle of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The generally accepted mechanism for a ruthenium-catalyzed cross-metathesis reaction is depicted below.

Metathesis_Mechanism Ru_CHPh [Ru]=CHPh Ru_CHPh->Ru_CHPh Homodimerization of Olefin 2 Metallacycle1 Metallacyclobutane Ru_CHPh->Metallacycle1 + Olefin 1 Olefin1 R1-CH=CH2 Ru_CHR1 [Ru]=CHR1 Metallacycle1->Ru_CHR1 Styrene Ph-CH=CH2 Metallacycle1->Styrene Ru_CHR1->Ru_CHR1 Homodimerization of Olefin 1 Metallacycle2 Metallacyclobutane Ru_CHR1->Metallacycle2 + Olefin 2 Olefin2 R2-CH=CH2 Metallacycle2->Ru_CHPh Product R1-CH=CH-R2 Metallacycle2->Product Ethylene H2C=CH2

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Dodecene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-dodecene, a combustible and environmentally hazardous alkene, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all safety precautions are in place. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, or open flames.[1][2][3] Personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and appropriate protective clothing, is mandatory to prevent skin and eye contact.[1][3][4] All equipment used for handling should be properly grounded to prevent static discharge.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be discharged into the sewer system or drains.[4][6][7][8]

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials, in a designated and compatible hazardous waste container.[1][2][5][9]

    • The container must be suitable for flammable liquids, kept tightly closed when not in use, and clearly labeled as "Hazardous Waste: this compound".[1][5][9]

  • Waste Segregation :

    • Store this compound waste separately from incompatible materials such as strong oxidants, halogens, and inorganic acids.[1]

  • Storage :

    • Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area, such as a flammable storage cabinet, away from direct sunlight and sources of ignition.[1][7][9] The storage area should be locked up.[1][7][9]

  • Disposal Arrangement :

    • Once the waste container is nearing its capacity (typically 75-80% full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

    • The primary recommended method of disposal is controlled incineration at a licensed chemical destruction plant.[1][6]

Accidental Release and Spill Management

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Immediate Actions :

    • Remove all sources of ignition from the area.[1][2][3]

    • Evacuate unnecessary personnel.[6]

    • Ensure adequate ventilation.

  • Containment and Cleanup :

    • For small spills, contain the liquid with dikes or non-combustible absorbent materials like sand, earth, or vermiculite.[3][6][7]

    • Use non-sparking tools and explosion-proof equipment for cleanup.[1][2][3]

    • Collect the absorbed material and any contaminated soil into a suitable, sealed container for disposal as hazardous waste.[1][3]

    • Do not let the chemical enter the environment.[2][4]

Key Safety and Hazard Data

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValueSource
UN Number UN3082[4]
Transport Hazard Class 9 (Environmentally hazardous substances, liquid, n.o.s.)[4]
Flash Point 77 °C[2]
Boiling Point 213 °C[1]
Melting Point -70 °C[1]
Storage Temperature Below +30°C[9]
Initial Threshold Screening Level (ITSL) 29 μg/m³ (annual average)[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A 1. Generate this compound Waste B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Spill Occurs C 3. Collect in a Labeled, Closed Hazardous Waste Container B->C D 4. Store in a Cool, Ventilated, Designated Area C->D E 5. Segregate from Incompatible Materials D->E J 9. Contact EHS or Licensed Waste Disposal Company E->J G 6. Remove Ignition Sources & Ventilate Area F->G H 7. Contain with Absorbent Material G->H I 8. Collect Spill Debris into Hazardous Waste Container H->I I->J K 10. Transfer to Authorized Personnel J->K L 11. Final Disposal via Controlled Incineration K->L

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Guide to Handling 1-Dodecene: PPE, Safety, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Dodecene. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Understanding the Hazards

This compound is a combustible liquid that poses several health risks. The primary hazards include:

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][2][3]

  • Skin and Eye Irritation: Can cause mild to serious irritation upon contact.[2][4]

  • Inhalation: High concentrations of vapors may have a narcotic effect, and inhalation may irritate and damage the lungs.[1]

  • Flammability: As a combustible liquid, it can be ignited by heat, sparks, or flames.[1][4][5]

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Physical State Liquid[4]
Appearance Clear, colorless liquid[1][5]
Odor Mild, pleasant[1][5]
Boiling Point 213°C[1][2]
Melting Point -70°C[1][2]
Flash Point 76°C (closed cup)[1][2][6]
Auto-ignition Temperature 255°C[6]
Density 0.76 g/cm³ at 20°C[6]
Vapor Pressure 0.2 mm Hg at 20°C[2]
Solubility in Water Insoluble[1][3][5][7]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical. This involves establishing proper engineering controls, wearing the correct PPE, and following safe work practices.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of vapors.[1][2][4] Use a chemical fume hood where possible.

  • Closed Systems: For operations at elevated temperatures (above 77°C), a closed system with ventilation is recommended.[1][2]

  • Safety Stations: Ensure that emergency eye wash fountains and safety showers are immediately accessible in the work area.[4]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[4] Discard and replace gloves if any signs of degradation or breakthrough occur.[3]

  • Eye and Face Protection: Use chemical safety goggles.[4] A face shield may be required for splash-prone operations. Contact lenses should not be worn when handling this chemical.[4]

  • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1][2][4] For larger quantities or increased risk of exposure, flame-resistant clothing and chemical-resistant footwear are recommended.[3]

  • Respiratory Protection: If ventilation is insufficient or if mists may be generated, use a NIOSH-certified respirator with an organic vapor cartridge.[3][4]

Safe Handling and Storage Protocol
  • Avoid Contact: Prevent all contact with eyes and skin, and avoid breathing vapor or mist.[4]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[3][4][7] "No Smoking" policies must be strictly enforced.[3][4][7]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Tools: Use only non-sparking tools during handling and cleanup.[1][2][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4] Contaminated clothing should be removed and washed before reuse.[4]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[2][4] The storage area should be locked and away from heat and incompatible materials like strong oxidizing agents.[1][3][4]

Immediate Safety and Disposal Plan

First Aid Measures

Immediate action is required in case of exposure.

  • Ingestion: Do NOT induce vomiting. [2][3][8][9] Immediately call a poison control center or physician.[3][4][8][9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4] Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If symptoms persist, seek medical advice.[4]

Spill and Disposal Procedures
  • Spill Response:

    • Eliminate all ignition sources from the immediate area.[4][5]

    • Evacuate non-essential personnel.[4]

    • Wearing appropriate PPE, contain the spill using dikes or non-combustible absorbent materials like sand, earth, or vermiculite.[4][5][7]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[4][5]

    • Prevent the spill from entering sewers or public waterways.[4]

  • Waste Disposal:

    • Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[4]

    • This material may be considered a hazardous waste and should be sent to a licensed hazardous waste disposal facility.[7]

    • Incineration is a recommended disposal method.[4] Do not dispose of waste into the sewer system.[4][7]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound, from preparation through disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Engineering Controls (Fume Hood, Safety Shower) A->B C Don Appropriate PPE B->C D Ground Equipment C->D E Transfer Chemical (Use Non-Sparking Tools) D->E F Perform Experiment E->F K Spill Occurs E->K L Exposure Occurs E->L G Store Unused Chemical F->G F->K F->L H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Dispose via Approved Facility I->J N Contain & Clean Spill K->N M Follow First Aid Protocol L->M O Seek Medical Attention M->O

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.